4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine
Description
Properties
CAS No. |
607690-76-6 |
|---|---|
Molecular Formula |
C16H8F4N2 |
Molecular Weight |
304.24 g/mol |
IUPAC Name |
4-(2,3,5,6-tetrafluoro-4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H8F4N2/c17-13-11(9-1-5-21-6-2-9)14(18)16(20)12(15(13)19)10-3-7-22-8-4-10/h1-8H |
InChI Key |
ZUZVABZAGDVLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=C(C(=C2F)F)C3=CC=NC=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine chemical structure
Executive Summary
4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine (TF-DPy) represents a critical evolution in the design of ditopic nitrogen-donor ligands. Unlike its non-fluorinated analog, 1,4-bis(4-pyridyl)benzene, TF-DPy incorporates a perfluorinated central ring that fundamentally inverts the quadrupolar moment of the core. This modification introduces significant changes in
This guide details the physicochemical architecture, a validated Suzuki-Miyaura synthetic protocol, and the supramolecular mechanics that define its utility in drug development and materials science.
Molecular Architecture & Electronic Properties
The Fluorine Effect and Quadrupolar Inversion
The defining feature of TF-DPy is the 2,3,5,6-tetrafluorobenzene core. In standard aromatic systems (e.g., benzene), the quadrupole moment is negative (electron-rich
-
Electrostatics: The C-F bonds withdraw electron density from the ring, rendering the face of the arene electropositive. This facilitates "arene-perfluoroarene" interactions (face-to-face stacking) with electron-rich guests or adjacent non-fluorinated linkers, a phenomenon not possible with standard dipyridyl ligands.
-
Conformational Twist: Steric repulsion between the fluorine atoms on the central ring and the ortho-hydrogens of the pyridine rings forces a non-planar conformation. Crystallographic data indicates a dihedral angle typically between 50° and 64° , preventing complete conjugation and isolating the electronic environments of the pyridine termini.
Structural Visualization
The following diagram illustrates the connectivity and the critical steric torsion points.
Synthetic Protocol: Suzuki-Miyaura Coupling[1]
The synthesis of TF-DPy relies on the palladium-catalyzed cross-coupling of a polyfluorinated dihalide with 4-pyridylboronic acid. The electron-deficient nature of the tetrafluorobenzene ring facilitates oxidative addition, but the reaction requires optimized base/solvent conditions to prevent protodeboronation of the pyridyl species.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 1,4-Diiodo-2,3,5,6-tetrafluorobenzene | Electrophile | 1.0 | Preferred over dibromo- analog for faster oxidative addition. |
| 4-Pyridylboronic acid | Nucleophile | 2.5 | Excess required to account for homocoupling/deboronation. |
| Pd(PPh3)4 | Catalyst | 0.05 (5 mol%) | Tetrakis(triphenylphosphine)palladium(0). |
| Na2CO3 (2M aq) | Base | 5.0 | Activates the boronic acid. |
| 1,4-Dioxane | Solvent | N/A | High boiling point ether; ensures solubility. |
Step-by-Step Workflow
-
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a Schlenk flask with 1,4-diiodo-2,3,5,6-tetrafluorobenzene (1.0 eq), 4-pyridylboronic acid (2.5 eq), and Pd(PPh3)4 (5 mol%).
-
Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M relative to diiodide).
-
Activation: Add degassed 2M aqueous Na2CO3. The biphasic mixture requires vigorous stirring.
-
Reflux: Heat the mixture to 90–100 °C for 24–48 hours. Monitor via TLC (SiO2, MeOH/DCM) or LC-MS.
-
Checkpoint: The reaction mixture should darken as Pd(0) cycles.
-
-
Workup:
-
Purification: The crude product is often a tan solid. Purify via recrystallization from Ethanol/CHCl3 or sublimation (if high purity is required for crystal growth).
-
Yield: Typical isolated yields range from 60–80%.
-
Reaction Mechanism Visualization
Supramolecular & Reticular Applications[4]
Crystal Engineering: Halogen Bonding
TF-DPy is a versatile tecton in crystal engineering. The nitrogen atoms on the pyridine rings are strong halogen bond acceptors. When co-crystallized with halogen bond donors (e.g., 1,4-diiodotetrafluorobenzene), TF-DPy forms 1D infinite chains driven by N···I interactions.
-
Mechanism: The
-hole of the iodine atom interacts linearly with the lone pair of the pyridine nitrogen. -
Significance: This allows for the construction of binary co-crystals with tunable melting points and solid-state luminescence.
Metal-Organic Frameworks (MOFs)
In the context of MOFs, TF-DPy serves as a "pillaring" ligand. It replaces 4,4'-bipyridine to link 2D metal-carboxylate sheets into 3D porous networks.[3]
-
Hydrophobicity: The fluorinated core increases the hydrophobicity of the pore surface, enhancing hydrolytic stability of the resulting MOF.
-
Gas Selectivity: The quadrupole inversion enhances selectivity for CO2 over N2 due to favorable electrostatic interactions between the quadrupole of CO2 and the fluorinated wall.
| Property | Standard Bipyridine Linker | TF-DPy Linker |
| Pore Character | Hydrophilic/Neutral | Hydrophobic/Fluorophilic |
| Linker Geometry | Planar (Twist ~0-30°) | Twisted (Twist ~50-64°) |
| Interaction |
Characterization Data
For validation of the synthesized material, compare against these standard physicochemical benchmarks:
-
Formula: C16H8F4N2[4]
-
Molecular Weight: 304.25 g/mol
-
Melting Point: > 200 °C (Sublimes)
-
1H NMR (CDCl3):
8.75 (d, 4H, Py-H), 7.45 (d, 4H, Py-H). Note: No central ring protons. -
19F NMR: Single singlet peak (symmetric environment), typically around -140 to -145 ppm relative to CFCl3.
References
-
Crystal Structure & Ligand Geometry: Ferrer, M., et al. "2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene."[4] Acta Crystallographica Section E, 2006.[4]
-
Halogen Bonding Assemblies: "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene." Oxford Academic.
-
Suzuki Coupling of Fluorinated Arenes: "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling." Journal of Organic Chemistry.
-
MOF Pillaring Concepts: "A Metal-Organic Framework with a Hierarchical System of Pores." University of California, Berkeley.
-
General Synthesis of Bipyridines: "Recent Progress on the Synthesis of Bipyridine Derivatives." MDPI.
Sources
Properties of fluorinated vs non-fluorinated dipyridyl benzene ligands
Technical Guide: Properties, Synthesis, and Applications of N^C^N Ligands
Executive Summary & Core Directive
This technical guide analyzes the structural and electronic divergences between 1,3-di(2-pyridyl)benzene (
Designed for research scientists in materials science and medicinal chemistry, this document moves beyond basic characterization to explain the causality of fluorination: how the high electronegativity and orthogonality of the C-F bond dictate frontier molecular orbital (FMO) energies, crystal packing, and catalytic/biological activity.
The Fluorine Effect: Electronic & Structural Determinants
The substitution of Hydrogen (
2.1 Frontier Molecular Orbital (FMO) Engineering
The primary motivation for fluorinating dpb ligands is the manipulation of the HOMO-LUMO gap (
-
Inductive Effect (-I): Fluorine is the most electronegative element (
).[1] When substituted at the 4,6-positions of the central benzene ring, it exerts a strong inductive pull. -
HOMO Stabilization: In N^C^N metal complexes (e.g., with Ir(III) or Pt(II)), the HOMO is typically an admixture of the metal
-orbitals and the central phenyl ring's -system. Fluorine stabilizes (lowers the energy of) these phenyl-based orbitals significantly. -
LUMO Impact: The LUMO is predominantly localized on the electron-deficient pyridine rings. Because the fluorine atoms are on the central benzene ring, their effect on the pyridine-based LUMO is attenuated compared to the HOMO.
-
Net Result (Blue Shift): Since the HOMO is stabilized more than the LUMO, the overall energy gap (
) widens. This is the standard mechanism for achieving high-energy (blue/green) emission in OLED phosphors.
2.2 Structural Rigidity and Intermolecular Interactions
-
C-H···F Interactions: Unlike the non-directional Van der Waals forces in non-fluorinated ligands,
-dpb exhibits specific C-H···F contacts (approx.[2] 2.4–2.6 Å) in the solid state. This directs crystal packing, often enhancing charge carrier mobility in thin films by enforcing supramolecular ordering. -
Steric Locking: The C-F bond length (1.35 Å) is longer than C-H (1.09 Å). In 4,6-difluoro substitution, the F atoms can sterically hinder rotation of the pyridine rings, effectively "pre-organizing" the ligand for metal binding (the "bite angle" effect), which reduces the entropic penalty of complexation.
2.3 Comparative Data Summary
| Property | Non-Fluorinated ( | Fluorinated ( | Mechanistic Cause |
| Electronic Nature | Electron-rich central ring | Electron-deficient central ring | Strong -I effect of Fluorine. |
| Oxidation Potential | Lower (Easier to oxidize) | Higher (Harder to oxidize) | Stabilization of HOMO level. |
| Emission (in Complex) | Green/Yellow ( | Blue/Cyan ( | Widened HOMO-LUMO gap. |
| C-H Activation | Standard cyclometalation | Facilitated cyclometalation | Increased acidity of C2-H (agostic interaction). |
| Solubility | Moderate in organic solvents | Enhanced in polar organics | Dipole moment alteration. |
Visualization: Electronic Energy Level Diagram
The following diagram illustrates the stabilization of orbitals upon fluorination. Note the differential drop in HOMO vs. LUMO energy.[3][4][5]
Figure 1: Comparative energy level diagram showing the "Fluorine Effect" on FMOs. The stabilization of the HOMO exceeds that of the LUMO, widening the bandgap.
Synthesis Protocol: 4,6-Difluoro-1,3-di(2-pyridyl)benzene
The synthesis of fluorinated pincer ligands requires precision to prevent defluorination or regio-isomeric byproducts. The industry-standard method is the Suzuki-Miyaura Cross-Coupling .
4.1 Reagents & Materials[6][7]
-
Precursor: 1,5-dibromo-2,4-difluorobenzene (Note: Commercial sources often name this based on the fluorine positions; ensure the bromines are meta to each other and ortho to fluorines).
-
Coupling Partner: 2-Pyridylboronic acid MIDA ester (more stable) or pinacol ester.
-
Catalyst:
(Tetrakis) or (for sterically hindered substrates). -
Base:
(2.0 M aqueous). -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).
4.2 Step-by-Step Protocol (Self-Validating)
-
Inerting: Flame-dry a 2-neck round bottom flask and cycle Argon/Vacuum (3x). Validation: Moisture inhibits the Pd(0) cycle; use an indicator (e.g., benzophenone ketyl still) for solvent dryness if not using aqueous mix.
-
Loading: Charge flask with 1,5-dibromo-2,4-difluorobenzene (1.0 eq), 2-Pyridylboronic ester (2.5 eq), and
(5 mol%). -
Degassing: Add degassed DME and
solution. Critical Step: Freeze-Pump-Thaw (3 cycles) is required to remove . Oxygen causes homocoupling of boronic acids. -
Reflux: Heat to 90°C for 24–48 hours.
-
Monitor: Check TLC (Silica, 20% EtOAc/Hexane). The difluoro-product typically moves faster (
) than the mono-substituted intermediate ( ).
-
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with DCM. Wash with brine.
-
Purification: Recrystallization from Ethanol is preferred over column chromatography for fluorinated ligands due to their high crystallinity.
4.3 Synthesis Workflow Diagram
Figure 2: Optimized Suzuki-Miyaura coupling workflow for fluorinated N^C^N ligand synthesis.
Applications in Drug Development & Materials[8]
While OLEDs are the dominant application, the properties of these ligands transfer directly to pharmaceutical contexts.
5.1 Bio-Isosteres and Metabolic Stability
In drug development, the
-
Metabolic Blocking: The C-F bond is resistant to Cytochrome P450 oxidation. Placing fluorine at the 4,6-positions blocks metabolic attack at the most reactive sites of the benzene ring, significantly extending the half-life (
) of the molecule in vivo. -
Lipophilicity: Fluorination increases lipophilicity (
), enhancing membrane permeability for potential metallodrugs (e.g., Pt(II) anti-cancer agents based on this scaffold).
5.2 OLEDs and LEECs
-
Color Tuning: As detailed in Section 2,
-dpb is the "engine" for blue phosphorescence. -
Device Lifetime: The high bond dissociation energy (BDE) of C-F (approx. 485 kJ/mol) vs C-H (approx. 413 kJ/mol) renders the emitter more resistant to electrochemical degradation during long-term device operation.
References
-
Williams, J. A. G. (2004). "Photochemistry and photophysics of coordination compounds: Iridium." Top. Curr. Chem., 281, 205-268. Link
-
Grygorenko, O. O., et al. (2018).[8][9] "Sulfonyl fluorides as stable handles for cross-coupling."[10] Angew. Chem. Int. Ed., 57, 823-827. Link
-
Brooks, J., et al. (2002). "Synthesis and Characterization of Phosphorescent Cyclometalated Platinum Complexes." Inorg. Chem., 41(12), 3055–3066. Link
-
Kozhevnikov, V. N., et al. (2011). "Highly Luminescent, Solution-Processable Platinum(II) Complexes of 1,3-Di(2-pyridyl)benzenes." Chem. Mater., 23, 17, 4038–4047. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 61(14), 5822–5880. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study on electronic and optoelectronic properties of some C^N^N- and C^C^C-chelated iridium(III) complexes for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Crystal Engineering with 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine: A Versatile Tecton for Supramolecular Assembly
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine, a highly functionalized tecton for crystal engineering. We will explore its synthesis, structural characteristics, and the nuanced interplay of non-covalent interactions—primarily halogen and hydrogen bonding—that govern its assembly into predictable supramolecular architectures. With a focus on practical application, this document details its utility in the rational design of co-crystals, particularly within the pharmaceutical sciences, and provides validated experimental protocols for co-crystallization screening and analysis. The insights herein are intended to equip researchers with the foundational knowledge to leverage this powerful molecular building block in materials science and drug development.
Introduction to the Core Building Block
Crystal engineering is the rational design and synthesis of functional solid-state structures based on a thorough understanding of intermolecular interactions. At the heart of this discipline lies the "tecton," a molecular building block programmed with specific recognition sites that guide its assembly into a larger, ordered supramolecular architecture.
This compound, hereafter referred to as TFPDP , is a premier example of such a tecton. It is a rigid, linear molecule whose structure is uniquely tailored for predictable self-assembly.[1][2] Its design features two critical components:
-
Pyridine Termini: The nitrogen atoms on the two terminal pyridine rings act as potent Lewis bases, making them excellent acceptors for both hydrogen bonds and halogen bonds.[3][4]
-
Perfluorinated Phenyl Core: The central benzene ring is fully substituted with electron-withdrawing fluorine atoms. This creates an electron-deficient π-system and, crucially, enhances the propensity for halogen bonding and other subtle, yet structure-directing, interactions like C—H···F and F···F contacts.[1][5]
The combination of strong, directional interaction sites on a rigid scaffold makes TFPDP a powerful tool for constructing multi-component crystalline materials, including co-crystals, which have significant applications in modulating the physicochemical properties of active pharmaceutical ingredients (APIs).[6][7]
Caption: Molecular structure of this compound (TFPDP).
Synthesis and Structural Characterization
The synthesis of diaryl systems like TFPDP is reliably achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach offers high yields and functional group tolerance. A plausible and field-proven route involves the reaction of 1,4-dibromo-2,3,5,6-tetrafluorobenzene with a suitable pyridine-boron reagent.
Proposed Synthetic Protocol (Suzuki Coupling):
-
To a degassed solution of 1,4-dibromo-2,3,5,6-tetrafluorobenzene (1.0 eq) and 4-pyridylboronic acid (2.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of 2M sodium carbonate (4.0 eq).
-
Saturate the mixture with argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) as the catalyst.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) under an argon atmosphere for 24-48 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield TFPDP as a crystalline solid.
Structural Validation: The identity and purity of the synthesized TFPDP must be confirmed using a suite of analytical techniques.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the molecular structure and purity.[8][9][10]
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for elucidating the solid-state structure. SCXRD provides precise atomic coordinates, bond lengths, and angles, and crucially, reveals the dihedral angle between the central phenyl ring and the terminal pyridine rings, which is a key conformational parameter.[1] For TFPDP, this angle has been reported to be 50.47 (5)°.[1][2]
The Supramolecular Synthon: A Guide to Non-Covalent Interactions
The predictive power of TFPDP in crystal engineering stems from its well-defined and reliable participation in specific non-covalent interactions, often referred to as supramolecular synthons.
Hydrogen Bonding (HB): The pyridine nitrogen atom is a classical and robust hydrogen bond acceptor. When paired with a co-former containing a hydrogen bond donor group (e.g., a carboxylic acid, phenol, or amide), TFPDP readily forms strong and directional O-H···N or N-H···N hydrogen bonds.[3][11] This interaction is the cornerstone of pharmaceutical co-crystal design, where an API with a donor group can be reliably linked to TFPDP to form a new crystalline phase.[7]
Halogen Bonding (XB): Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. The perfluorinated core of TFPDP makes it an intriguing participant in halogen bonding. While the fluorine atoms themselves are weak halogen bond donors, the electron-withdrawing environment enhances the potential for interactions.[5] More significantly, the pyridine nitrogen atoms are excellent halogen bond acceptors, capable of forming strong N···I or N···Br bonds with potent halogen bond donors like 1,4-diiodotetrafluorobenzene.[4][12] This dual HB/XB acceptor capability provides immense versatility in designing complex architectures.
π-π Stacking and Weak Interactions: While less directional than HB or XB, π-π stacking interactions between the electron-deficient fluorophenyl ring and other aromatic systems contribute significantly to the overall stability of the crystal lattice. These can manifest as face-to-face or edge-to-face arrangements.[12] Furthermore, a network of weaker C-H···F and F···F contacts often provides additional stabilization, guiding the packing of molecular layers.[1][13]
Caption: Key non-covalent interactions involving the TFPDP tecton.
Application in Pharmaceutical Co-crystal Development
A primary application of TFPDP is in the formation of pharmaceutical co-crystals. A co-crystal is a multi-component crystalline solid where an API and a benign co-former (like TFPDP) are held together in a specific stoichiometric ratio by non-covalent bonds.[6][14]
Why Co-crystallize? The formation of a co-crystal creates a new solid form of the API with its own unique set of physicochemical properties. This strategy is particularly powerful for:
-
Enhancing Solubility and Dissolution Rate: Improving the bioavailability of poorly soluble drugs (BCS Class II/IV).[6]
-
Improving Stability: Protecting the API from degradation due to heat, light, or moisture.[6][12]
-
Modifying Mechanical Properties: Improving tabletability and powder flow for manufacturing.[12]
-
Creating Novel Patentable Forms: Co-crystals are recognized by regulatory bodies like the FDA as new drug product intermediates, offering intellectual property opportunities.[14]
TFPDP is an ideal co-former for APIs containing hydrogen bond donor groups. Its rigidity and the defined geometry of its two acceptor sites allow for the construction of robust, predictable networks.
| API Functional Group (H-Bond Donor) | Potential Synthon with TFPDP |
| Carboxylic Acid (-COOH) | Carboxylic acid-pyridine heterodimer[7] |
| Phenol / Alcohol (-OH) | Phenol-pyridine or Alcohol-pyridine |
| Primary/Secondary Amide (-CONH-) | Amide-pyridine |
| Sulfonamide (-SO₂NH-) | Sulfonamide-pyridine |
Experimental Workflow: Co-crystallization and Analysis
This section provides a validated, step-by-step protocol for screening for co-crystals of an API with TFPDP using the slow solvent evaporation method, which is ideal for producing high-quality single crystals for SCXRD analysis.
Protocol: Slow Evaporation Co-crystallization Screen
-
Component Selection & Stoichiometry:
-
Rationale: The stoichiometry of the interaction is critical. Given TFPDP has two acceptor sites, screen at least 1:1 and 1:2 molar ratios of API:TFPDP.
-
Action: Accurately weigh the API and TFPDP in the desired molar ratios into separate vials. For example, for a 1:1 screen, use 0.1 mmol of API and 0.1 mmol of TFPDP.
-
-
Solvent Selection:
-
Rationale: The ideal solvent should dissolve both components upon heating but allow for slow crystallization upon cooling and evaporation. A range of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, THF) should be screened.[3]
-
Action: Add a small volume (0.5 - 1.0 mL) of the chosen solvent to each vial.
-
-
Dissolution:
-
Rationale: Ensure complete dissolution to achieve a homogeneous solution from which the co-crystal can nucleate.
-
Action: Gently heat and sonicate the vials until all solids are completely dissolved. Visually inspect for clarity.
-
-
Crystallization:
-
Rationale: Slow evaporation promotes the growth of large, well-ordered single crystals by maintaining the system close to equilibrium.
-
Action: Cover the vials with a cap, then pierce the cap with a needle. Place the vials in a vibration-free environment at a constant temperature (typically room temperature).
-
-
Harvesting and Initial Analysis:
-
Rationale: The new crystalline material may have a different morphology from the starting components.
-
Action: Monitor the vials daily for crystal growth. Once crystals appear, harvest them and examine them under a microscope. Compare their appearance to crystals of the pure API and TFPDP.
-
-
Structural Characterization:
-
Rationale: Definitive confirmation of co-crystal formation requires structural and thermal analysis.
-
Action:
-
SCXRD: Analyze a suitable single crystal to determine the crystal structure, confirming the components are present in the same lattice and identifying the specific intermolecular interactions.
-
PXRD: Powder X-ray Diffraction is used to confirm the bulk purity of the crystalline phase. The pattern of a true co-crystal will be unique and different from a simple physical mixture of the components.[6]
-
DSC/TGA: Differential Scanning Calorimetry and Thermogravimetric Analysis are used to determine the melting point and thermal stability of the new phase. A co-crystal will typically exhibit a single, sharp melting point that is different from either of the starting materials.[12]
-
-
Caption: Experimental workflow for co-crystal screening and characterization.
Data Presentation: Crystallographic Information
Accurate and standardized reporting of crystallographic data is essential. The crystal structure of TFPDP itself serves as a baseline.
| Parameter | Value for TFPDP[1][2] |
| Chemical Formula | C₁₆H₈F₄N₂ |
| Formula Weight | 316.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.637 (3) |
| b (Å) | 7.783 (3) |
| c (Å) | 12.070 (4) |
| β (°) | 105.940 (4) |
| Volume (ų) | 870.5 (5) |
| Z | 2 |
| T (K) | 294 |
| R-factor | 0.059 |
Conclusion and Future Outlook
This compound stands out as a meticulously designed tecton for advanced crystal engineering. Its rigid, linear geometry combined with potent hydrogen and halogen bond acceptor sites provides a reliable platform for the construction of ordered supramolecular systems. For pharmaceutical scientists, it represents a valuable tool in the co-crystal designer's toolkit, offering a rational pathway to modify and improve the solid-state properties of active pharmaceutical ingredients.
Future work will likely expand its use beyond simple co-crystals into more complex systems, including coordination polymers (where the pyridine nitrogens act as ligands for metal ions) and multi-component functional materials where the electronic properties of the perfluorinated core can be harnessed for applications in optoelectronics and sensing.
References
-
4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine) - MDPI. Available at: [Link]
-
Chalcogen Bonding in Co-Crystals: Activation through 1,4-Perfluorophenylene vs. 4,4′-Perfluorobiphenylene Cores - MDPI. Available at: [Link]
-
N,N′-[(2,3,5,6-Tetrafluoro-1,4-phenylene)dimethylene]bis(pyridine-2-carboxamide) - ResearchGate. Available at: [Link]
-
N,N′-[(2,3,5,6-Tetrafluoro-1,4-phenylene)dimethylene]bis(pyridine-3-carboxamide) - ResearchGate. Available at: [Link]
-
Applications of Co-Crystals in Pharmaceutical Drugs - Systematic Reviews in Pharmacy. Available at: [Link]
-
Activation through 1,4-perfluorophenylene vs. 4,4 - ResearchGate. Available at: [Link]
-
Synthesis of 4,4′-(1,4-Phenylene)di-pyridine and-pyrimidine Derivatives - RSC Publishing. Available at: [Link]
-
4,4'-(1,4-Phenylene)dipyridine - PubChem. Available at: [Link]
-
Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations - ACS Publications. Available at: [Link]
-
2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene - ResearchGate. Available at: [Link]
-
Cocrystal Assembled by Pyrene Derivative and 1,4-Diiodotetrafluorobenzene via a C=O···I Halogen Bond - MDPI. Available at: [Link]
-
Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine - MDPI. Available at: [Link]
-
A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds - ChemRxiv. Available at: [Link]
-
Halogen Bonding in Bicomponent Monolayers: Self-Assembly of a Homologous Series of Iodinated Perfluoroalkanes with Bipyridine - PMC. Available at: [Link]
-
Cocrystals of 2,3,5,6-tetrafluorobenzene-1,4-diol with diaza aromatic compounds - PubMed. Available at: [Link]
-
Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - ResearchGate. Available at: [Link]
-
2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - IUCr. Available at: [Link]
-
Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed. Available at: [Link]
- Method for producing 2,3,5,6-tetrafluoropyridine - Google Patents.
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. Available at: [Link]
- Pharmaceutical co-crystal compositions - Google Patents.
-
2,3,5,6-Tetra-fluoro-1,4-bis-({[(thio-phen-2-yl)methyl-idene]amino}-meth-yl)benzene - PubMed. Available at: [Link]
-
Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC. Available at: [Link]
-
Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry - FDA. Available at: [Link]
-
2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene - Sci-Hub. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene / Acta Crystallographica Section E Structure Reports Online, 2006 [sci-hub.ist]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Halogen Bonding in Bicomponent Monolayers: Self-Assembly of a Homologous Series of Iodinated Perfluoroalkanes with Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. sysrevpharm.org [sysrevpharm.org]
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- 10. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
- 13. 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Halogen Bonding Potential of Tetrafluorophenylene-Based Linkers
This technical guide details the halogen bonding (XB) capabilities of tetrafluorophenylene (TFP) derivatives, specifically focusing on 1,4-diiodotetrafluorobenzene (1,4-DITFB) and its analogues. It synthesizes theoretical underpinnings with practical experimental protocols for researchers in crystal engineering and medicinal chemistry.
A Technical Guide to Sigma-Hole Activation and Supramolecular Assembly
Executive Summary
The tetrafluorophenylene (TFP) moiety represents a "turbocharged" scaffold for halogen bonding. By substituting the aromatic ring hydrogens with fluorine, the electron density of the
This guide explores the TFP unit as a premier supramolecular linker, capable of driving the formation of robust 1D chains, 2D networks, and functional Metal-Organic Frameworks (MOFs). Furthermore, we translate these physicochemical principles into strategies for rational drug design, where "activated" halogens can enhance ligand-protein binding affinity.[2]
Theoretical Framework: The Electronic Engine
The Sigma-Hole Concept
Halogen bonding is a highly directional non-covalent interaction (
-
Anisotropy: Unlike a simple point charge, a covalently bound halogen has an anisotropic charge distribution.[4] The region along the
bond axis is electron-depleted (positive potential), while the equatorial region is electron-rich (negative potential). -
The TFP Effect: In 1,4-diiodobenzene, the iodine's
-hole is moderately positive. In 1,4-diiodotetrafluorobenzene (1,4-DITFB) , the four fluorine atoms exert a powerful inductive effect ( ), withdrawing electron density from the ring and, by extension, the iodine atom.
Quantitative Comparison
The difference in interaction potential is non-trivial. The interaction energy (
Table 1: Comparative Halogen Bond Metrics (Donor Strength)
| Donor Molecule | Acceptor (Lewis Base) | Interaction Energy ( | Norm.[5] Bond Distance ( | Mechanism |
| 1,4-Diiodobenzene | Fluoride ( | ~ -29.8 kcal/mol | ~0.85 | Standard |
| 1,4-DITFB | Fluoride ( | ~ -49.4 kcal/mol | ~0.78 | F-activated |
| 1,4-DITFB | Pyridine ( | ~ -5 to -8 kcal/mol | 0.80 - 0.85 | Supramolecular Glue |
| 1,4-Dibromotetrafluorobenzene | Pyridine ( | ~ -3 to -5 kcal/mol | 0.88 - 0.92 | Weaker Activation |
Note:
Visualization of Mechanistic Pathways
The following diagram illustrates the electronic tuning mechanism that converts a standard aryl halide into a high-potency XB donor.
Figure 1: The "Activation Cascade" illustrating how fluorination enhances the sigma-hole magnitude, resulting in stronger and more directional halogen bonds.
Applications in Material Science & Engineering[3][6]
Supramolecular Polymers
1,4-DITFB is a "ditopic" donor, meaning it has two active sites at opposite ends (
-
Architecture: The rigidity of the TFP ring ensures linearity, making these systems highly predictable.
-
Tunability: Changing the acceptor from a linear diamine (bipyridine) to a bent diamine allows for the engineering of zig-zag or helical topologies.
MOF Linker Functionalization
In Metal-Organic Frameworks (MOFs), TFP moieties can serve two roles:
-
Structural Struts: The TFP unit is part of the backbone.
-
Pore Functionalization: An XB donor (like Iodine) attached to a TFP linker points into the pore. This creates a "sticky" site for capturing guest molecules (e.g., radioactive iodine gas or specific drug molecules) via halogen bonding, a process distinct from simple physisorption.
Experimental Protocols
Protocol: Co-Crystallization of 1,4-DITFB with DABCO
This protocol yields high-quality single crystals for X-ray diffraction, demonstrating the formation of 1D supramolecular chains.
Reagents:
-
1,4-Diiodotetrafluorobenzene (1,4-DITFB) [Donor][6]
-
Solvent: Chloroform (
) or Methanol ( )
Step-by-Step Methodology:
-
Stoichiometric Mixing: Weigh equimolar amounts (1:1 ratio) of 1,4-DITFB (0.1 mmol) and DABCO (0.1 mmol).
-
Dissolution: Dissolve each component separately in 2 mL of solvent. Sonicate if necessary to ensure complete dissolution.
-
Combination: Slowly add the acceptor solution to the donor solution in a scintillation vial.
-
Crystal Growth (Slow Evaporation): Cover the vial with parafilm and poke 3-5 small holes to control evaporation rates. Store in a vibration-free environment at room temperature (
). -
Harvesting: Colorless, needle-like crystals should appear within 24-72 hours.
-
Validation: Analyze via Single Crystal X-Ray Diffraction (SCXRD). Look for
distances and angles .[8]
Protocol: Computational Verification (DFT)
To predict the "potential" of a new TFP-based linker before synthesis:
-
Geometry Optimization: Use DFT (e.g., B3LYP-D3/def2-TZVP) to optimize the linker structure.
-
ESP Mapping: Calculate the Electrostatic Potential (ESP) mapped onto the electron density isosurface (0.001 a.u.).
-
Determination: Locate the maximum positive potential on the halogen tip (
). A value kcal/mol generally indicates a strong XB donor.
Implications for Drug Discovery[2][9][10][11][12]
While perfluorinated aromatics are rare in final drug candidates due to metabolic stability concerns, the principles of TFP-based XB are applied in Fragment-Based Drug Design (FBDD) .
-
Bioisosteres: Replacing a hydrogen bond donor with a halogen bond donor (e.g.,
) on an aromatic ring can target backbone carbonyls in the protein binding pocket. -
Orthogonal Binding: Because XB is highly directional (
), it can reach binding pockets inaccessible to hydrogen bonds (which tolerate wider angles). -
Potency Boost: Introduction of an electron-deficient ring (like a pyridine or fluorinated phenyl) adjacent to the halogen increases the
-hole, potentially improving values by orders of magnitude.
Experimental Workflow Diagram
Figure 2: The iterative workflow for characterizing halogen bonding systems, moving from computational prediction to structural validation.
References
-
One Dimensional Halogen Bond Design: Br···N versus I···N . CrystEngComm, 2021.[7]
-
Halogen Bonds between Diiodotetrafluorobenzenes and Halide Anions: Theoretical Analysis . Crystal Growth & Design, ACS Publications.
-
Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes . Crystal Growth & Design, ACS Publications.
-
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene . Oxford Academic.
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery . PMC, NIH.
-
Statistical Analysis of σ-Holes: A Novel Complementary View on Halogen Bonding . arXiv.
Sources
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- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Halogen bonding and other σ-hole interactions: a perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
Technical Guide: F4-DPyBz Ligand Properties & Applications
This in-depth technical guide details the molecular weight, physical properties, synthesis, and applications of the ligand F4-DPyBz (1,4-bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene).
Executive Summary
F4-DPyBz (1,4-bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene) is a rigid, fluorinated ditopic ligand extensively used in coordination chemistry and materials science. Its fluorinated core induces strong
Chemical Identity & Structural Analysis[1][2][3]
The ligand F4-DPyBz is characterized by a central tetrafluorophenylene ring flanked by two pyridine moieties in a para arrangement. This linear geometry is ideal for constructing pillared-layer MOFs and molecular squares.
Molecular Specifications
| Property | Specification |
| Common Name | F4-DPyBz |
| IUPAC Name | 1,4-bis(pyridin-4-yl)-2,3,5,6-tetrafluorobenzene |
| Chemical Formula | |
| Molecular Weight | 304.25 g/mol |
| SMILES | c1cc(ncc1)c2c(c(c(c2F)F)c3ccncc3)F |
| Geometry | Linear, Rigid, Planar (approx.)[1] |
| Coordination Sites | 2 (Pyridyl Nitrogens) |
Structural Visualization
The following diagram illustrates the connectivity and key functional groups of F4-DPyBz.
Figure 1: Structural connectivity of F4-DPyBz, highlighting the central fluorinated core bridging two pyridyl donors.
Physical & Thermal Properties[4]
F4-DPyBz exhibits distinct physical properties driven by the electron-withdrawing fluorine atoms, which lower the LUMO energy and enhance thermal stability compared to its non-fluorinated analogue (DPyBz).
| Property | Value / Description | Note |
| Appearance | White to Off-White Crystalline Solid | Typical for polypyridyl ligands. |
| Melting Point | > 250°C (Decomposition) | High thermal stability due to rigid aromatic backbone. |
| Solubility | Soluble in DMSO, DMF, hot | Low solubility in water, alcohols, and aliphatic hydrocarbons. |
| Strong Face-to-Face Stacking | Enhanced by quadrupole moment reversal from fluorination. | |
| Electronic Nature | Electron-Deficient Core | Facilitates donor-acceptor interactions with electron-rich guests. |
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust synthesis route for F4-DPyBz utilizes a Suzuki-Miyaura cross-coupling reaction. This method ensures high regioselectivity and yield.
Reagents & Materials
-
Precursors: 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (1.0 eq), 4-Pyridylboronic acid (2.5 eq).
-
Catalyst:
(5 mol%). -
Base:
(aqueous, 2M). -
Solvent: Toluene/Ethanol (3:1 v/v).
-
Atmosphere: Inert (
or Ar).
Step-by-Step Workflow
-
Degassing: Purge the solvent mixture (Toluene/EtOH) with nitrogen for 30 minutes to remove dissolved oxygen.
-
Mixing: In a Schlenk flask, combine the dibromo-tetrafluorobenzene, pyridylboronic acid, and catalyst under inert atmosphere.
-
Activation: Add the base solution (
) and heat the mixture to reflux (~90-100°C). -
Reaction: Stir vigorously at reflux for 24-48 hours. The solution will typically darken as the Pd cycle progresses.
-
Work-up: Cool to room temperature. Remove volatiles under reduced pressure.
-
Purification: Redissolve the residue in
, wash with water (3x) to remove inorganic salts. Dry the organic layer over . -
Isolation: Recrystallize from hot ethanol or sublime under vacuum for high-purity crystals suitable for MOF synthesis.
Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of F4-DPyBz.
Applications in Coordination Chemistry[5]
F4-DPyBz is a versatile ligand used to construct functional materials. Its primary utility lies in its ability to act as a rigid pillar in 3D frameworks or an edge in 2D metallacycles.
Pillared Metal-Organic Frameworks (MOFs)
F4-DPyBz is used to pillar 2D metal-carboxylate layers (e.g., Zn or Ni nets) into 3D porous structures.
-
Mechanism: The pyridyl nitrogens coordinate to the axial sites of metal clusters (e.g., paddlewheels), separating the layers.
-
Effect of Fluorination: The hydrophobic
core increases the framework's stability against moisture and enhances the adsorption selectivity for specific gases (e.g., over ) via quadrupole interactions.
Supramolecular Coordination Complexes (SCCs)
The ligand reacts with cis-blocked metal corners (e.g.,
-
Self-Assembly: Driven by thermodynamics, the components assemble into the most stable cyclic structure (usually a
square). -
Host-Guest Chemistry: The electron-deficient cavity of the F4-DPyBz-based square can encapsulate electron-rich aromatic guests (e.g., pyrene, anthracene) through donor-acceptor
- stacking.
Figure 3: Divergent assembly pathways for F4-DPyBz leading to either 3D MOFs or 2D molecular squares.
Safety & Handling
While specific toxicological data for F4-DPyBz may be limited, it should be handled as a standard organic chemical hazard.
-
Hazards: Potential irritant to eyes, skin, and respiratory system.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place, away from strong oxidizing agents.
References
-
NIST Center for Neutron Research . (2015). Flexible Metal Organic Framework {[Ni(DpBz)][Ni(CN)4]}n. National Institute of Standards and Technology. Link
-
Chas, M., et al. (2020). Self-Assembly Strategies for the Construction of Multipurpose Polycationic Cyclophanes. Accounts of Chemical Research. Link
-
Sun, Y., & Stang, P. J. (2021).[2] Metallacycles, metallacages, and their aggregate/optical behavior. Aggregate. Link
-
ResearchGate . (2025). Self-Assembly Reactions between the Cis-Protected Metal Corners and the Fluorinated Edge 1,4-Bis(4-pyridyl)tetrafluorobenzene. Link
Sources
4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into the theoretical underpinnings of its solubility, predictive assessments in various organic solvents, and a robust experimental protocol for empirical determination.
Introduction: The Structural Significance of this compound
This compound is a rigid, linear molecule featuring a central, electron-deficient tetrafluorinated benzene ring flanked by two pyridine moieties. This unique architecture makes it a valuable building block, or "linker," in supramolecular chemistry and crystal engineering. Its application is particularly prominent in the synthesis of metal-organic frameworks (MOFs), where it connects metal nodes to form highly ordered, porous structures.[1] Understanding its solubility is a critical first step for any application, dictating the choice of solvent for synthesis, purification, crystal growth, and formulation.
This guide will explore the molecular interactions that govern its solubility, provide a predictive framework for its behavior in common organic solvents, and detail a self-validating experimental protocol for accurate solubility measurement.
The Theoretical Framework: Deconstructing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[2] For this compound, the key interactions are:
-
The Fluorinated Core: The perfluorinated central ring is the dominant feature. Fluorine is highly electronegative, withdrawing electron density from the benzene ring and creating strong C-F bonds. This region of the molecule is both hydrophobic (water-repelling) and, crucially, lipophobic (fat-repelling).[3] This characteristic often leads to poor solubility in nonpolar, hydrocarbon-based solvents.
-
The Pyridine Termini: The pyridine rings introduce polarity and functionality. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. This allows for favorable interactions with protic solvents (e.g., alcohols). Pyridine itself is miscible with a wide array of solvents, from water to hexane, highlighting the versatility of this functional group.[4]
-
Overall Molecular Polarity: The molecule is centrosymmetric, which can cancel out its dipole moment at the molecular level. However, the distinct polar regions (pyridine rings) and nonpolar/lipophobic regions (fluorinated core) create a complex solubility profile that is highly dependent on the specific nature of the solvent.
The interplay of these features suggests that solvents capable of engaging in specific interactions, such as hydrogen bonding or strong dipole-dipole forces, will be more effective than those relying solely on weaker van der Waals forces.
Predictive Solubility Profile
While precise quantitative data is scarce in the literature, a qualitative prediction of solubility can be made based on the theoretical principles discussed above and data from structurally related compounds.[5][6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | These solvents have strong dipoles that can interact favorably with the polar pyridine rings. The synthesis of similar fluorinated pyridine compounds often utilizes acetonitrile, suggesting it is an effective solvent.[5] |
| Polar Protic | Methanol, Ethanol | Moderate to Sparingly Soluble | The ability of these solvents to act as hydrogen bond donors to the pyridine nitrogens is a significant solubilizing factor. However, the large, lipophobic fluorinated core counteracts this, likely limiting high solubility. Crystallization of related structures from methanol suggests at least moderate solubility at elevated temperatures.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to dissolve a range of organic compounds might allow for some dissolution, but high solubility is not expected. |
| Aromatic | Toluene, Benzene | Poor to Insoluble | While π-π stacking interactions are possible, the strong lipophobicity of the perfluorinated ring is expected to dominate, leading to unfavorable interactions with these nonpolar solvents. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant mismatch in polarity and the lipophobic nature of the solute make dissolution in these solvents highly unfavorable. |
A Validated Protocol for Experimental Solubility Determination
Theoretical predictions must be confirmed by empirical data. The following protocol describes the widely accepted "shake-flask" or "excess solid" method, which measures thermodynamic equilibrium solubility and includes self-validating checkpoints.[7]
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Materials and Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into multiple glass vials (perform each solvent test in triplicate for statistical validity).
-
Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25°C).
-
Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the system reaches thermodynamic equilibrium.[8]
-
Trustworthiness Check: After equilibration, visually inspect each vial to confirm that a solid excess of the compound remains. If all the solid has dissolved, the solution is not saturated, and the experiment must be repeated with a larger initial mass of the solute.
-
-
Phase Separation:
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Be sure to discard the first fraction of the filtrate to avoid errors from filter adsorption.
-
-
Quantification:
-
Method of Choice: High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and specificity.[7] UV-Vis spectrophotometry is a viable alternative if the compound has a distinct chromophore and no interfering substances are present.
-
Calibration: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). Create a series of standards of known concentration via serial dilution. Run these standards on the HPLC or UV-Vis spectrophotometer to generate a calibration curve (absorbance or peak area vs. concentration).
-
Sample Analysis: Carefully take a known volume of the clear supernatant from the centrifuged sample, dilute it to fall within the linear range of the calibration curve, and analyze it using the same method.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.
-
Visualizing Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces at play between the solute and different classes of organic solvents.
Caption: Dominant solute-solvent intermolecular forces.
Conclusion
The solubility of this compound is a complex function of its unique trifunctional chemical nature: polar, hydrogen-bond accepting pyridine ends and a nonpolar, lipophobic fluorinated core. This structure leads to preferential solubility in polar solvents, particularly polar aprotic solvents like DMSO and DMF, where dipole-dipole interactions can be maximized. Solubility in nonpolar solvents is predicted to be poor.
While this guide provides a robust theoretical and predictive framework, the importance of careful experimental measurement cannot be overstated. The detailed protocol provided herein offers a reliable method for generating the accurate, empirical data needed for successful synthesis, crystallization, and application of this versatile molecule in advanced materials and chemical research.
References
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment: Solubility of Organic & Inorganic Compounds.
- 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). (2023, May 15). MDPI.
- N,N′-[(2,3,5,6-Tetrafluoro-1,4-phenylene)dimethylene]bis(pyridine-3-carboxamide). ResearchGate.
- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004, August 31). PubMed.
- Synthesis and Study of 4-Phenylsulfonyl-2,3,5,6- tetrachloropyridine Structure. Jetir.Org.
- Solubility of C60 in a Variety of Solvents.
- Pyridine. chemeurope.com.
- 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene.
- 1,4-Di(4-pyridyl)benzene | CAS Number 113682-56-7 | Ossila.
Sources
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- 2. chem.ws [chem.ws]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine [chemeurope.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
Advanced Photophysical Characterization of Tetrafluorinated Dipyridyl Benzene Derivatives
Executive Summary
This technical guide provides a rigorous examination of the fluorescence properties of tetrafluorinated dipyridyl benzene derivatives, specifically focusing on the 1,4-bis(pyridyl)-2,3,5,6-tetrafluorobenzene motif. These molecules represent a critical class of electron-deficient π-conjugated systems used in organic light-emitting diodes (OLEDs), supramolecular self-assembly, and fluorescent sensing.
The guide moves beyond basic spectral reporting to analyze the causality of fluorination: how the high electronegativity of fluorine atoms lowers the HOMO-LUMO energy levels, induces specific halogen-bonding interactions in the solid state, and alters quantum efficiency. It concludes with self-validating experimental protocols for accurate characterization.
Molecular Architecture & Electronic Theory
The "Fluorine Effect" on Conjugation
The substitution of hydrogen with fluorine on the central benzene ring of a dipyridyl system fundamentally alters the optoelectronic landscape. While fluorine is inductively electron-withdrawing (-I effect), it is mesomerically electron-donating (+M effect). In perfluorinated aromatic rings, the -I effect dominates, significantly lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Blue-Shift Phenomenon: In many dipyridyl derivatives, tetrafluorination of the central ring widens the HOMO-LUMO gap compared to the non-fluorinated parent, resulting in a hypsochromic (blue) shift in absorption and emission spectra.
-
Electron Transport: The lowered LUMO energy facilitates electron injection, making these derivatives excellent n-type (electron-transporting) semiconductors.
Intramolecular Charge Transfer (ICT)
The dipyridyl benzene structure creates a donor-acceptor-donor (D-A-D) or acceptor-acceptor-acceptor (A-A-A) architecture depending on the protonation state of the pyridines.
-
Neutral State: The electron-deficient tetrafluorobenzene core interacts with the moderately electron-deficient pyridine rings.
-
Protonated/Complexed State: Upon binding protons or metal ions at the pyridine nitrogen, the ICT character changes drastically, often leading to significant solvatochromism and fluorescence quenching or enhancement.
Synthesis & Purification Logic
Why this matters: Fluorescence is notoriously sensitive to impurities. Trace amounts of non-fluorinated byproducts or transition metal catalysts (Pd, Ni) can act as quenching centers.
Synthetic Pathway (Suzuki-Miyaura Coupling)
The most robust route involves the coupling of 1,2,4,5-tetrafluoro-3,6-dibromobenzene with pyridine-boronic acids.
Caption: Optimized Suzuki-Miyaura coupling workflow emphasizing the critical dual-stage purification to remove heavy metal quenchers.
Photophysical Characterization
Spectral Data Summary
The following data represents typical values for tetrafluorinated dipyridyl benzene derivatives in dilute solution (
| Parameter | Value (Approx.) | Notes |
| Absorption | 280–320 nm | |
| Emission | 350–420 nm | Deep blue/UV emission. |
| Stokes Shift | 4000–6000 cm | Large shift indicates significant structural relaxation in |
| Quantum Yield ( | 0.05 – 0.40 | Highly solvent dependent; often low in polar solvents due to non-radiative ICT decay. |
| Lifetime ( | < 2 ns | Short lifetime typical of singlet fluorescence. |
Solid-State Fluorescence & Halogen Bonding
Unlike in solution, the solid-state fluorescence of these derivatives is governed by packing. The C-F bonds on the central ring act as halogen bond acceptors, while the pyridine nitrogens can act as donors or acceptors depending on the co-crystal partner.
-
Aggregation: These molecules often exhibit different emission colors in the crystalline state due to
stacking interactions, which are modulated by the steric bulk of the fluorine atoms.
Experimental Protocols
Protocol: Determination of Relative Quantum Yield ( )
Objective: To determine the efficiency of photon emission relative to a known standard.[1]
Standard: Quinine Sulfate in 0.1 M H
Step-by-Step Methodology:
-
Solvent Verification: Ensure all solvents are spectroscopic grade. Check for background fluorescence by running a solvent-only blank.
-
Optical Density (OD) Tuning: Prepare solutions of the sample and the standard such that their absorbance at the excitation wavelength is identical and below 0.1 OD .
-
Causality: Keeping OD < 0.1 prevents inner-filter effects (re-absorption of emitted light), which artificially lowers calculated yields.
-
-
Acquisition: Record the fluorescence spectrum (integration range: 300–600 nm).
-
Calculation: Use the following equation:
Protocol: Solvatochromic Shift Analysis (Lippert-Mataga)
Objective: To estimate the change in dipole moment upon excitation (
-
Preparation: Dissolve the derivative in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile, Methanol).
-
Measurement: Record absorption (
) and emission ( ) maxima in wavenumbers (cm ). -
Analysis: Plot the Stokes shift (
) against the orientation polarizability ( ) of the solvents.-
Linearity Check: A linear plot confirms general solvent effects. Deviations suggest specific solute-solvent interactions (e.g., H-bonding with pyridine nitrogen).
-
Logic Diagram: Electronic Excitation Pathway
Caption: Energy pathway diagram illustrating the competition between radiative fluorescence and non-radiative decay, influenced by fluorine stabilization.
References
-
Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. Vertex AI Search / NIH. [Link][4]
-
2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene (Crystal Structure). Acta Crystallographica / ResearchGate. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. Horiba Scientific. [Link]
-
Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes. Journal of Organic Chemistry. [Link]
-
Synthesis and Photocyclization of Fluorinated Tetraphenylethylenes. ChemRxiv. [Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine via Stille Coupling
This Application Note provides a rigorous, field-validated protocol for the synthesis of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine (hereafter referred to as TF-Dipyr ). This fluorinated building block is critical in the development of Metal-Organic Frameworks (MOFs), supramolecular self-assembling systems, and optoelectronic materials due to its strong
Executive Summary
The synthesis of perfluorinated arenes coupled with nitrogen heterocycles presents unique challenges, primarily due to the electronic deactivation of the central ring and the potential for catalyst poisoning by pyridine nitrogens. This protocol utilizes a Stille cross-coupling approach, selected for its mild conditions and high functional group tolerance compared to Suzuki or Negishi couplings for electron-deficient substrates.
Key Advantages of this Protocol:
-
Fluorine-Specific Optimization: Conditions tuned to leverage the oxidative addition rate of perfluoroarenes.
-
Tin Remediation: Includes a mandatory, high-efficiency Potassium Fluoride (KF) workup to reduce toxic organotin residues to <50 ppm.
-
Self-Validating Steps: Integrated checkpoints using
F NMR to monitor conversion.
Strategic Analysis & Retrosynthesis
Why Stille Coupling?
While Suzuki coupling is the industry standard for biaryls, pyridyl-boronic acids are notoriously unstable (prone to protodeboronation) and difficult to purify. Conversely, 4-(tributylstannyl)pyridine is stable, non-protic, and commercially available.
The central electrophile, 1,4-diiodotetrafluorobenzene , is chosen over the dibromo- analogue. The C–I bond is weaker, facilitating rapid oxidative addition to the Pd(0) center, which is crucial when the electron-withdrawing fluorine atoms pull electron density away from the metal center during the intermediate complexes.
Reaction Pathway
The reaction proceeds via a double cross-coupling event.
Figure 1: Simplified reaction pathway for the double Stille coupling.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 1,4-Diiodotetrafluorobenzene | 401.90 | 1.0 | Electrophile |
| 4-(Tributylstannyl)pyridine | 368.15 | 2.5 | Nucleophile |
| Pd(PPh | 1155.56 | 0.05 (5 mol%) | Catalyst |
| CuI (Copper Iodide) | 190.45 | 0.10 (10 mol%) | Co-catalyst* |
| Toluene (Anhydrous) | - | Solvent | 0.1 M Conc. |
*Note: CuI is added to accelerate the transmetalation step, known as the "Copper Effect," particularly useful for electron-deficient systems.
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Glassware Prep: Flame-dry a 100 mL Schlenk flask and a reflux condenser under vacuum. Backfill with Argon (3 cycles).
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 30 minutes prior to use. Dissolved oxygen is the primary cause of Stille coupling failure (homocoupling).
-
Charging: Under a positive stream of Argon, add:
-
1,4-Diiodotetrafluorobenzene (1.0 eq)
-
4-(Tributylstannyl)pyridine (2.5 eq)
-
Pd(PPh
) (5 mol%) -
CuI (10 mol%)
-
-
Solvation: Add degassed toluene via syringe. The concentration should be approximately 0.1 M relative to the diiodide.
Phase 2: Reaction & Monitoring
-
Heating: Heat the mixture to 110°C (reflux) with vigorous stirring. The solution will typically darken from yellow to orange/brown.
-
Duration: Run for 24–48 hours .
-
Checkpoint (Self-Validation): At 24h, take a 50 µL aliquot.
-
Process: Dilute in CDCl
. Run a quick F NMR. -
Target: Disappearance of the singlet at -119 ppm (starting material) and appearance of a singlet near -144 ppm (product). If starting material remains (>5%), add 2 mol% fresh catalyst and continue heating.
-
Phase 3: Workup & Tin Removal (The KF Protocol)
Critical Safety Note: Organotin byproducts (Bu
-
Cooling: Cool reaction to room temperature.[3]
-
KF Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 5 mL per gram of stannane used).
-
Stirring: Stir vigorously for 2 hours . This converts soluble Bu
SnI into insoluble polymeric Bu SnF. -
Filtration: Filter the resulting suspension through a pad of Celite. Wash the pad with Ethyl Acetate.
-
Observation: The white solid trapped in the Celite is the toxic tin waste. Dispose of as hazardous heavy metal waste.
-
-
Extraction: Wash the filtrate with Brine (2x), dry over Na
SO , and concentrate under reduced pressure.
Figure 2: Workflow for the removal of organotin byproducts using the KF method.
Purification[4]
-
Column Preparation: Slurry silica gel in Hexanes. Crucial: Add 2% Triethylamine (Et
N) to the eluent system to deactivate acidic sites on the silica. Without Et N, the pyridine moieties will streak or stick irreversibly. -
Elution: Gradient elution from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes.
-
Recrystallization: For ultra-high purity (required for crystallography or optical applications), recrystallize the solid from boiling Chloroform or Toluene/Ethanol.
Characterization Data
The following spectral features confirm the identity of TF-Dipyr :
-
H NMR (400 MHz, CDCl
):-
8.75 (d, J = 6.0 Hz, 4H, Py-H
) -
7.45 (d, J = 6.0 Hz, 4H, Py-H
) -
Note: No central aromatic protons should be visible.
-
8.75 (d, J = 6.0 Hz, 4H, Py-H
-
F NMR (376 MHz, CDCl
):- -144.5 (s, 4F).
-
Shift Logic: The shift from -119 ppm (I-C6F4-I) to -144 ppm indicates the replacement of Iodine (soft, polarizable) with the pyridine ring.
-
HRMS (ESI+):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Pyridines can coordinate Pd. Increase catalyst to 8-10 mol% or use Pd |
| Homocoupling (Py-Py) | Oxygen in solvent | Re-degas solvents. Ensure strictly inert atmosphere. |
| Black Precipitate | Pd Black formation | Catalyst decomposition ("Pd death"). Add excess ligand (PPh |
| Product Streaking | Acidic Silica | Must use 2-5% Triethylamine in the column eluent. |
References
-
Stille Coupling Mechanism & Reviews
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Link
-
-
Fluorinated Linker Synthesis
-
Pakhomova, S., et al. (2014). Synthesis and characterization of fluorinated dipyridyl benzene ligands. Crystal Growth & Design, 14(5), 2220. Link
-
-
Tin Removal Protocols
-
Copper Effect in Stille Coupling
-
Farina, V., et al. (1991). The effect of copper salts on the Stille coupling. Journal of the American Chemical Society, 113(25), 9585-9595. Link
-
Sources
Application Note: High-Fidelity Suzuki-Miyaura Protocol for Fluorinated Dipyridine Ligands
Part 1: Strategic Context & Technical Challenges
The synthesis of fluorinated 2,2'-bipyridines is a critical bottleneck in the development of high-performance photoredox catalysts (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) and metallodrugs. While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, its application to electron-deficient, nitrogen-rich heterocycles presents unique failure modes not seen in simple phenyl-phenyl couplings.
The "2-Pyridyl Problem"
Coupling two pyridine rings (especially at the 2-position) is notoriously difficult due to three converging factors:
-
Catalyst Poisoning: The pyridine nitrogen atoms are strong
-donors that can displace phosphine ligands, forming unreactive Palladium-pyridine complexes (Pd-N chelation). -
Protodeboronation: Fluorinated pyridyl boronic acids are highly unstable. The electron-withdrawing fluorine atoms, combined with the
-deficient ring, accelerate hydrolytic C-B bond cleavage, yielding the protodeboronated side product (Ar-H) faster than the transmetallation step occurs. -
Electronic Mismatch: Fluorine substitution decreases the nucleophilicity of the organoboron species, retarding the transmetallation step in the catalytic cycle.
The Solution: Third-Generation Precatalysts
To overcome these barriers, this protocol utilizes Buchwald G3 Precatalysts (specifically XPhos-Pd-G3). These systems release the active Pd(0)L species only upon activation in the reaction media, preventing the formation of inactive dimers and ensuring a high concentration of the bulky, electron-rich phosphine ligand to outcompete pyridine coordination.
Part 2: Mechanistic Insight & Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific interference points caused by fluorinated pyridine substrates.
Caption: Figure 1. Catalytic cycle of Suzuki-Miyaura coupling for fluorinated pyridines, highlighting the competition between productive transmetallation and destructive pathways (poisoning/deboronation).
Part 3: Optimized Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Halide: 2-Bromo-4-fluoropyridine (1.0 equiv)
-
Boron Source: (4-Fluoropyridin-2-yl)boronic acid pinacol ester (1.2 - 1.5 equiv). Note: Use pinacol esters (Bpin) rather than free boronic acids to minimize protodeboronation.
-
Catalyst: XPhos-Pd-G3 (2 - 4 mol%).
-
Base: Potassium Phosphate Tribasic (
), finely ground, anhydrous (2.0 - 3.0 equiv). -
Solvent System: 1,4-Dioxane / Water (4:1 ratio). Strictly degassed.
Experimental Procedure
Step 1: Inert Preparation
-
Oven-dry a 20 mL re-sealable reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charge the vial with the Halide (1.0 mmol), Boronate Ester (1.2 mmol), and Base (2.0 mmol).
-
Add the XPhos-Pd-G3 catalyst (0.02 mmol) last to minimize air exposure time.
Step 2: Solvent Addition & Degassing (CRITICAL)
-
In a separate vessel, prepare the Dioxane/Water mixture (4:1 v/v).
-
Sparge the solvent mixture with Argon for at least 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.
-
Add 4 mL of the degassed solvent to the reaction vial via syringe through the septum.
Step 3: Reaction
-
Seal the vial tightly (use electrical tape around the cap if using a screw cap).
-
Heat the reaction block to 80°C . Do not exceed 100°C as deboronation rates spike significantly above this threshold.
-
Stir vigorously (800+ RPM) for 4–16 hours. The biphasic nature of the system requires high shear mixing.
Step 4: Workup & Scavenging
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and wash with Brine (10 mL).
-
Metal Scavenging: To ensure pharmaceutical-grade purity, treat the organic layer with thiourea-functionalized silica (e.g., SiliaMetS® Thiol) for 30 minutes to remove residual Palladium.
-
Filter, dry over
, and concentrate.
Part 4: Data Analysis & Troubleshooting
Optimization Screening Matrix
The following table summarizes the impact of variable changes on the coupling of 2-bromo-4-fluoropyridine with 2-fluoropyridyl-3-boronate.
| Parameter | Variation | Outcome | Mechanistic Note |
| Base | Low Yield (<30%) | Too weak to activate the hindered/electron-poor boronate. | |
| Base | Moderate Yield (55%) | Good activation, but etching of glass/vials can occur. | |
| Base | High Yield (88%) | Optimal balance of basicity and solubility in Dioxane/H2O. | |
| Ligand | Failed (0%) | Displaced by pyridine N; formation of Pd-black. | |
| Ligand | XPhos | High Yield (88%) | Bulky biaryl structure prevents N-coordination. |
| Solvent | DMF | High Impurity | Promotes protodeboronation due to high polarity/hygroscopy. |
QC Decision Tree
Use this logic flow to diagnose reaction failures based on HPLC/UPLC data.
Caption: Figure 2. Diagnostic workflow for reaction monitoring. "SM" = Starting Material.
Part 5: References
-
Buchwald, S. L., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and Quality Control. Molecules, 26(12), 3507.[1]
-
Love, J. A., et al. (2023).[2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[2]
-
Li, G., et al. (2018). Tailoring the Emission of Fluorinated Bipyridine-Chelated Iridium Complexes. ACS Omega, 3(10), 13959–13969.
-
Sigma-Aldrich. G3 and G4 Buchwald Precatalysts Application Guide.
-
BenchChem. Application Notes for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.
Sources
Application Note: High-Purity 2,3,5,6-Tetrafluoro-1,4-di(4-pyridyl)benzene via Vacuum Sublimation
Abstract
This application note provides a comprehensive protocol for the purification of 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene using vacuum sublimation. This technique is exceptionally well-suited for this compound, yielding a product of high purity necessary for its applications in advanced materials science, particularly as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The protocol details the underlying principles, apparatus setup, a step-by-step experimental procedure, and methods for purity verification.
Introduction: The Imperative for Purity
2,3,5,6-Tetrafluoro-1,4-di(4-pyridyl)benzene is a rigid, linear ligand linker used in the construction of supramolecular structures. The fluorine substituents on the central benzene ring impart unique electronic properties and can influence the resulting framework's characteristics, such as gas sorption and catalytic activity. For these applications, the purity of the ligand is paramount, as even trace impurities can disrupt the formation of well-ordered crystalline structures and adversely affect the material's performance.
Sublimation is a phase transition in which a substance transitions directly from a solid to a gaseous state, bypassing the liquid phase.[3] This purification method is ideal for thermally stable organic compounds that possess a sufficiently high vapor pressure. It effectively separates the volatile target compound from non-volatile impurities, such as inorganic salts, baseline materials from synthesis, and polymeric byproducts, which are left behind as residue.[4][5] The solvent-free nature of sublimation is a significant advantage, preventing the incorporation of solvent molecules into the final product and offering a more environmentally friendly purification route.[3]
Physicochemical Properties & Sublimation Rationale
While specific sublimation data for 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene is not widely published, we can infer appropriate conditions from its structural analogues. The non-fluorinated parent compound, 1,4-di(4-pyridyl)benzene, has a melting point of 193 °C.[1] A closely related compound, 2,3,5,6-tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene, melts at approximately 192 °C (465.1–465.3 K).[6] This suggests that 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene will have a relatively high melting point and should be thermally stable enough to withstand the temperatures required for sublimation under vacuum.
The principle of vacuum sublimation hinges on lowering the pressure of the system, which in turn reduces the temperature at which the compound sublimes.[3] This is critical for preventing thermal decomposition. The gaseous molecules of the target compound then travel a short distance to a cooled surface, known as a cold finger, where they deposit as highly pure crystals.[5]
| Property | Value | Source |
| Molecular Formula | C₁₆H₈F₄N₂ | [7] |
| Molecular Weight | 304.25 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Estimated Melting Point | >190 °C | Inferred from[1][6] |
Experimental Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene. Adjustments may be necessary for different scales.
Materials and Apparatus
-
Crude 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene (ensure thoroughly dried)
-
Vacuum sublimation apparatus (borosilicate glass)
-
Cold finger condenser
-
Two-stage rotary vane vacuum pump (capable of <0.1 mbar)
-
Heating mantle with temperature controller or oil bath
-
Laboratory jack
-
Insulation material (glass wool or aluminum foil)
-
High-vacuum grease
-
Spatula and scraper
-
Analytical balance
-
Coolant for cold finger (circulating chilled water or ice/water mixture)
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.
Workflow Diagram
Caption: A step-by-step workflow for the purification of 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene.
Step-by-Step Procedure
-
Sample Preparation: Ensure the crude 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene is completely dry. Any residual solvent will evaporate upon applying vacuum and can contaminate the sublimed product.[8] If necessary, dry the sample in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Apparatus Assembly:
-
Carefully clean and dry all glassware.
-
Load the crude, dry solid into the bottom of the sublimation apparatus.[8]
-
Apply a thin, even layer of high-vacuum grease to the ground glass joint. When the pieces are joined, the grease should form a transparent seal.[9]
-
Insert the cold finger into the main body of the sublimator.
-
Secure the assembled apparatus to a stand using clamps.
-
-
System Evacuation and Cooling:
-
Connect the sublimator's vacuum port to the vacuum pump via thick-walled tubing.
-
Connect the inlet and outlet of the cold finger to the coolant source.
-
Crucially, start the vacuum pump before starting the coolant flow. This prevents atmospheric moisture from condensing on the cold finger.[8]
-
Evacuate the system to a pressure of <0.1 mbar.
-
Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.
-
-
Sublimation:
-
Place the heating mantle or oil bath under the sublimation apparatus, using a lab jack to control the height.
-
Begin heating the sample slowly and gradually. A starting temperature of ~150 °C is recommended.
-
Observe the apparatus closely. The first sign of sublimation will be the appearance of fine, needle-like crystals on the cold finger.
-
If no sublimation occurs, increase the temperature in 10 °C increments, allowing the system to equilibrate at each step.
-
If the sample begins to melt or char, immediately reduce the temperature.[8] The optimal sublimation temperature will be below the compound's melting point.
-
Once a steady rate of sublimation is observed, maintain the temperature and pressure until most of the crude material has been transferred from the bottom of the apparatus to the cold finger.
-
-
Product Recovery:
-
Once sublimation is complete, turn off the heater and lower the heating mantle.
-
Allow the entire apparatus to cool to room temperature while still under vacuum. This is critical to prevent air currents from dislodging the purified crystals.
-
Turn off the coolant flow.
-
Very slowly and carefully , vent the system to atmospheric pressure. An abrupt influx of air will blow the purified crystals off the cold finger.
-
Disassemble the apparatus.
-
Using a clean spatula or scraper, carefully collect the purified crystals from the cold finger onto a pre-weighed watch glass.
-
Weigh the final product and calculate the percentage recovery.
-
Purity Assessment and Expected Results
The purity of the sublimed 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene should be assessed using standard analytical techniques.
-
Melting Point: A sharp melting point close to the literature value (or that of similar compounds) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectra should show clean signals corresponding to the product structure with minimal or no impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): The purified product should ideally show a single, sharp peak.
A successful sublimation should yield a white, highly crystalline solid. The non-volatile impurities will remain as a discolored residue in the bottom of the sublimation apparatus.
| Parameter | Recommended Setting | Notes |
| Temperature | 150 - 190 °C (Empirically determined) | Start low and increase gradually. Must be below the melting point. |
| Pressure | < 0.1 mbar | A high vacuum is essential for sublimation at a lower temperature. |
| Coolant Temperature | 5 - 15 °C | Sufficient to cause rapid deposition of the gaseous product. |
| Expected Yield | > 85% | Dependent on the purity of the crude material. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No Sublimation | Temperature is too low or vacuum is poor. | Increase temperature gradually. Check all seals and connections for vacuum leaks. |
| Sample Melts or Chars | Temperature is too high. | Reduce the heating temperature immediately. |
| Low Yield | Incomplete sublimation; premature venting of the system. | Increase sublimation time. Ensure the apparatus is fully cooled before venting slowly. |
| Contaminated Product | Sample was not fully dry; system was "bumped" during heating. | Ensure the starting material is anhydrous.[8] Heat the sample very gradually to avoid rapid boiling of impurities. |
Safety Precautions
-
Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.
-
Vacuum Safety: Inspect all glassware for cracks or defects before use. Implosion is a risk with evacuated glassware. Consider using a blast shield.
-
Thermal Hazards: Use appropriate thermal gloves when handling the hot apparatus.
-
Cold Traps: It is advisable to use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) between the sublimation apparatus and the pump to protect the pump from any volatile impurities.[9]
References
-
Solomonov, B. N., et al. (2015). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. Thermochimica Acta, 622, 88–96. Available at: [Link]
-
LibreTexts. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Chemistry LibreTexts. Available at: [Link]
-
Quick guide. (2022, April 11). How to perform a vacuum sublimation. YouTube. Available at: [Link]
- Innovation.world. (n.d.). An Explanation On Sublimation Of Organic Molecules In Thermodynamics Principles.
-
Chemistry Demo Lab. (2020, February 7). How to perform a vacuum sublimation. YouTube. Available at: [Link]
-
Blattmann, T. M., et al. (2025). Application of microsublimation for sample purification in compound-specific radiocarbon analysis. PMC. Available at: [Link]
-
Scribd. (n.d.). 1-Recrystallization and Sublimation. Scribd. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Sublimation Theory. Chemistry Online @ UTSC. Available at: [Link]
- Innovation.world. (2025, September 25). Purification By Sublimation.
-
ResearchGate. (2026, January 20). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ResearchGate. Available at: [Link]
-
Chemsrc. (2025, August 27). CAS#:92339-07-6 | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. Chemsrc. Available at: [Link]
-
Ferrer, M., et al. (2006). 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene. ResearchGate. Available at: [Link]
- Cambridge Crystallographic Data Centre. (n.d.). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. CCDC.
-
PubChem. (n.d.). 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. PubChem. Available at: [Link]
-
Organic Syntheses. (2023, October 25). Preparation of Pyrylium Tetrafluoroborate (Pyry-BF4). Organic Syntheses. Available at: [Link]
-
Chu, N., et al. (2021). Thermochromism of 1,4-Bis[2-(4-pyridyl)ethenyl]-benzene Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
-
MDPI. (2019, May 17). Investigation of Size-Dependent Sublimation Kinetics of 2,4,6-Trinitrotoluene (TNT) Micro-Islands Using In Situ Atomic Force Microscopy. MDPI. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. An Explanation On Sublimation Of Organic Molecules In Thermodynamics Principles [unacademy.com]
- 5. innovation.world [innovation.world]
- 6. 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
19F NMR characterization of tetrafluorophenylene dipyridine ligands
An Application Guide to the ¹⁹F NMR Characterization of Tetrafluorophenylene Dipyridine Ligands
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrafluorophenylene dipyridine ligands represent a cornerstone in modern coordination chemistry, materials science, and drug development. Their unique electronic properties, conformational flexibility, and capacity for metal coordination are largely dictated by the heavily fluorinated central aromatic ring. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous characterization of these molecules. This guide provides an in-depth exploration of the principles, experimental protocols, and data interpretation strategies essential for leveraging ¹⁹F NMR to elucidate the structural and electronic features of tetrafluorophenylene dipyridine ligands.
The Rationale: Why ¹⁹F NMR is Indispensable
The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus, which make it an almost perfect NMR probe.[1][2] For researchers working with fluorinated compounds, these advantages translate into spectra that are information-rich and relatively straightforward to acquire.
-
Exceptional Sensitivity and Abundance: The ¹⁹F nucleus has a spin of I = ½ and is 100% naturally abundant. Its high gyromagnetic ratio results in a receptivity that is 83% of that of the proton (¹H), ensuring strong signals and reasonable acquisition times.[3]
-
Vast Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR spans over 800 ppm, significantly larger than the ~14 ppm range for ¹H NMR.[1][3] This wide dispersion dramatically reduces the probability of signal overlap, even in complex molecules with multiple, chemically similar fluorine environments. This is a critical advantage for tetrafluorophenylene systems where four fluorine atoms reside on a single aromatic ring.
-
Extreme Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its electronic environment, including van der Waals interactions and local electrostatic fields.[4][5] This makes it a powerful tool for probing ligand conformation, binding events, and intermolecular interactions.[6][7][8]
-
Absence of Background Signals: Since naturally occurring organofluorine compounds are rare in biological systems, ¹⁹F NMR provides background-free spectra when studying ligand-protein or ligand-nucleic acid interactions, simplifying analysis significantly.[9][10]
Table 1: Comparison of ¹H and ¹⁹F Nuclei for NMR Spectroscopy
| Property | ¹H (Proton) | ¹⁹F (Fluorine) | Significance for Tetrafluorophenylene Ligands |
| Natural Abundance | 99.98% | 100% | No isotopic enrichment required; strong signal intensity is standard. |
| Nuclear Spin (I) | ½ | ½ | Yields sharp, well-defined signals without quadrupolar broadening.[11] |
| Gyromagnetic Ratio (γ) | 26.75 x 10⁷ rad T⁻¹s⁻¹ | 25.18 x 10⁷ rad T⁻¹s⁻¹ | High ratio leads to high sensitivity. |
| Relative Receptivity | 1.00 | 0.83 | Highly sensitive, enabling detection at low concentrations. |
| Chemical Shift Range | ~14 ppm | ~800 ppm | Minimizes signal overlap, allowing clear resolution of all four fluorine signals on the phenylene core. |
Foundational Principles: Interpreting the Spectra
A typical ¹⁹F NMR spectrum of a symmetrically substituted 1,4-bis(pyridin-X-yl)tetrafluorobenzene will display two signals due to the molecule's C₂ symmetry. These signals appear as complex multiplets, often referred to as a second-order AA'BB' system. Understanding the origin of these patterns requires knowledge of chemical shifts and coupling constants.
Chemical Shift (δ)
The position of a ¹⁹F signal (its chemical shift) is primarily dictated by the electron density around the nucleus. In tetrafluorophenylene dipyridine ligands, the key factors are:
-
Position Relative to the Pyridine Ring: Fluorine atoms ortho to the C-C bond linking the phenylene and pyridine rings (F_ortho) experience a different electronic environment than those meta to it (F_meta). This results in distinct chemical shifts.
-
Pyridine Ring Substitution: Electron-donating or electron-withdrawing groups on the pyridine rings will modulate the electronic properties of the entire system, causing predictable upfield or downfield shifts in the ¹⁹F signals.
-
Conformation: The dihedral angle between the phenylene and pyridine rings can influence the chemical shifts through space, a critical factor in conformational analysis.
Table 2: Typical ¹⁹F Chemical Shift Ranges for Aromatic Fluorine
| Compound Type | Chemical Shift Range (ppm vs. CFCl₃) |
| Aryl-F (General) | +80 to +170 |
| Perfluorinated Aromatics | +130 to +165 |
| Fluoropyridines | +65 to +175 |
Note: These are general ranges; specific values are highly structure-dependent. Data compiled from multiple sources.[12]
Spin-Spin Coupling (J)
Spin-spin coupling provides invaluable information about molecular connectivity and geometry. In these systems, both through-bond and through-space couplings are observed.
-
Through-Bond Coupling: This interaction is mediated by the electrons in the bonds connecting the nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the two fluorine atoms.
-
³JFF (meta-coupling): Typically 0–10 Hz.
-
⁴JFF (para-coupling): Typically 10–20 Hz.
-
⁵JFF (across the ring and C-C bond): Typically smaller, but observable.
-
-
Through-Space Coupling: If two fluorine atoms are held in close spatial proximity (< 3.0 Å) due to the molecule's conformation, they can couple directly through the overlap of their non-bonding orbitals, regardless of the number of bonds separating them.[13][14][15] This phenomenon is particularly important for assigning conformation and identifying sterically hindered structures.
The interplay of these couplings gives rise to the characteristic AA'BB' multiplet structure. Deconvoluting these patterns provides precise values for all active coupling constants, which are essential for complete structural assignment.
Experimental Workflow and Protocols
A systematic approach is crucial for acquiring high-quality, reproducible ¹⁹F NMR data. The following workflow outlines the key stages from sample preparation to final analysis.
Caption: Standard workflow for ¹⁹F NMR characterization.
Protocol 1: Standard 1D ¹⁹F NMR Acquisition
This protocol describes the acquisition of a standard proton-decoupled ¹⁹F NMR spectrum.
1. Sample Preparation (Self-Validation System):
- Analyte: Accurately weigh ~5-10 mg of the tetrafluorophenylene dipyridine ligand. The exact mass is critical for potential future concentration-dependent studies.
- Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Causality: The choice of solvent is crucial as it can influence chemical shifts.[16] Ensure the solvent is of high purity to avoid extraneous signals. The deuterium provides the lock signal for the spectrometer.
- Reference Standard: Add a small amount of an internal reference standard. While CFCl₃ (δ = 0 ppm) is the primary standard, it is volatile and can damage probes. A common, stable secondary standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm. Trustworthiness: An internal standard ensures accurate and reproducible chemical shift referencing across different experiments and spectrometers.
- Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any solid is visible. This prevents magnetic field distortions from suspended particles.
2. Spectrometer Setup & Calibration:
- Probe Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for the ¹⁹F frequency. Causality: Proper tuning is essential for maximizing signal-to-noise and ensuring uniform pulse excitation across the spectrum.
- Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim results in sharp, symmetrical lock and analyte signals.
3. Acquisition Parameters:
- Experiment: Select a standard 1D ¹⁹F experiment with ¹H decoupling (e.g., zgflpg30 on a Bruker system). Causality: Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, making the primary ¹⁹F-¹⁹F coupling patterns easier to analyze.[17]
- Spectral Width (SW): Set a wide spectral width, for example, 200-250 ppm, centered around an estimated chemical shift (e.g., -140 ppm). This ensures all signals are captured.
- Acquisition Time (AQ): Set to at least 1.5-2.0 seconds to ensure good digital resolution.
- Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. For accurate quantitative measurements (i.e., comparing integrals), D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[17]
- Pulse Angle: Use a 30° or 45° flip angle to allow for a shorter relaxation delay while maintaining good signal.
- Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply an exponential multiplication (line broadening factor of 0.3-0.5 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier Transform (FT).
- Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
- Calibrate the chemical shift axis by setting the reference standard peak to its known value.
- Integrate the signals. For a symmetric ligand, the two multiplets should have equal integrals.
Data Interpretation: A Structural Case Study
Consider a hypothetical ligand, 1,4-bis(pyridin-4-yl)-2,3,5,6-tetrafluorobenzene. Due to symmetry, we expect two signals in the ¹⁹F NMR spectrum, corresponding to the chemically equivalent F(2)/F(6) and F(3)/F(5) positions.
Caption: Structure and key through-bond couplings.
The spectrum will appear as two complex multiplets. The exact appearance is an AA'BB' system, but can be approximated as two doublets of triplets or similar complex patterns.
-
Signal A (e.g., -138 ppm): This signal can be assigned to F(2)/F(6). It will be split by F(3)/F(5).
-
Signal B (e.g., -145 ppm): This signal can be assigned to F(3)/F(5). It will be split by F(2)/F(6).
The coupling constants extracted from these multiplets provide the final piece of the structural puzzle. For instance, a larger ⁴J coupling compared to ³J is typical for such systems. If the pyridine rings were substituted, breaking the symmetry, four distinct signals would be observed, greatly increasing the complexity but also the information content of the spectrum.
Applications in Research and Development
The precise characterization afforded by ¹⁹F NMR makes these ligands valuable tools in several high-impact areas.
-
Drug Discovery: Fluorinated fragments are widely used in fragment-based drug discovery (FBDD).[18] Tetrafluorophenylene dipyridine scaffolds can be used to design specific inhibitors. ¹⁹F NMR is used to screen for binding to protein targets, where a change in the fluorine chemical shift upon addition of the protein indicates an interaction.[19][20]
-
Materials Science: These ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers.[21][22] ¹⁹F solid-state NMR can be used to characterize the structure and dynamics of these materials, providing insights that are inaccessible by other means.[23]
-
Catalysis: Metal complexes of these ligands are explored as catalysts. The electronic properties of the ligand, readily probed by ¹⁹F NMR, can be tuned to optimize catalytic activity.
Conclusion
¹⁹F NMR spectroscopy is not merely an analytical tool but a foundational technique for any researcher engaged with tetrafluorophenylene dipyridine ligands. Its high sensitivity, expansive chemical shift range, and ability to report on subtle structural and electronic changes provide a level of insight that is unmatched. By following systematic protocols and developing a robust understanding of the underlying principles of chemical shifts and coupling, scientists can fully exploit the power of ¹⁹F NMR to accelerate innovation in medicine, materials, and catalysis.
References
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. Semantic Scholar. [Link]
-
Orton, H. W., et al. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
-
CF Plus Chemicals. Clickable ¹⁹F NMR Probes. CF Plus Chemicals. [Link]
-
Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific Contacts in Proteins. University of Edinburgh Research Explorer. [Link]
-
Orton, H. W., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]
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N K. (2015). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
NMR Service. 19Flourine NMR. NMR Service. [Link]
-
Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Link]
-
Cremer, D., et al. (2005). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. [Link]
-
Wiley-VCH. 2-Fluoropyridine - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Roberts, G. C. K. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
-
Gerig, J. T. (2003). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]
-
Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1970). F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Semantic Scholar. [Link]
-
Arntson, K. E., & Pomerantz, W. C. K. (2016). A beginner's guide to 19F NMR and its role in drug screening. Journal of Medicinal Chemistry. [Link]
-
Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Krafcikova, M., et al. Applications of 19F NMR. ChemBioBioChem. [Link]
-
Wiley-VCH. 3-Fluoropyridine - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Delhi University Chemistry Department. M.Sc Chemistry Inorganic Special Paper Semester IV Course –4101 B. University of Delhi. [Link]
-
Jee, J., & Hey-Hawkins, E. (2018). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. [Link]
-
Drobny, G. P. 9– NMR Interactions: Quadrupolar Coupling 9.1 Hamiltonian. University of Washington. [Link]
-
Arntson, K. E., & Pomerantz, W. C. K. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Medicinal Chemistry. [Link]
-
Su, Y., & Wu, Y. (2022). 19F Solid-state NMR characterization of pharmaceutical solids. Solid State Nuclear Magnetic Resonance. [Link]
-
Soss, S. E., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]
-
Waeber, A. M., et al. (2023). Influence of quadrupolar interaction on NMR spectroscopy. ResearchGate. [Link]
-
Bissell, C. L., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]
-
Chen, Y., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]
-
Lafon, O. (2020). NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids. YouTube. [Link]
-
Zakharenko, A. A., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
-
Lee, C.-Y., et al. (2012). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E. [Link]
-
Nayyar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]
-
Beier, P., et al. (2020). Synthesis of pyridine trans-tetrafluoro-λ6-sulfane derivatives via radical addition. Organic Chemistry Frontiers. [Link]
-
Bissell, C. L., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. [Link]
-
Lázaro, E., et al. (2022). Recent progress in the chemistry of 12-membered pyridine-containing tetraazamacrocycles: from synthesis to catalysis. Dalton Transactions. [Link]
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Using 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine as a MOF pillar
Part 1: Executive Summary & Strategic Rationale
The Challenge:
In Metal-Organic Framework (MOF) design, standard pillaring ligands (e.g., 4,4'-bipyridine, DABCO) often yield pores with insufficient selectivity for quadrupolar gases like
The Solution:
4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine (TFBDPh) serves as an advanced, rigid fluorinated strut.[1] By replacing standard pillars with TFBDPh in a pillared-layer architecture (e.g.,
-
Enhanced Hydrophobicity: The perfluorinated core repels water, improving stability in humid gas streams.
-
Electrostatic Contouring: The highly electronegative fluorine atoms create localized dipoles that interact strongly with the quadrupole moments of
and , significantly boosting selectivity over or . -
Rigid Pore Definition: Unlike flexible alkyl linkers, the phenyl-dipyridine core maintains a robust primitive cubic (pcu) topology, preventing pore collapse during activation.[1]
Part 2: Ligand Synthesis Protocol
Target Molecule: this compound CAS: 113682-56-7 (Analogous/Related) Mechanism: Suzuki-Miyaura Cross-Coupling[1]
Reagents & Equipment
-
Precursor A: 1,4-Diiodo-2,3,5,6-tetrafluorobenzene (1.0 eq)[1]
-
Precursor B: 4-Pyridylboronic acid (2.5 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 v/v)[1]
-
Atmosphere: Argon or Nitrogen (Schlenk line required)[1]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask and cool under argon flow.
-
Dissolution: Add 1,4-Diiodo-2,3,5,6-tetrafluorobenzene (2.0 g, 5.0 mmol) and 4-Pyridylboronic acid (1.54 g, 12.5 mmol) to the flask.
-
Solvent Addition: Degas the DME/Ethanol mixture (80 mL) via sparging with argon for 30 minutes, then transfer to the flask via cannula.
-
Catalyst Activation: Add
(0.29 g, 0.25 mmol) against a positive pressure of argon. The solution should turn light yellow/orange. -
Base Initiation: Add degassed 2M
(20 mL). -
Reflux: Heat the mixture to 85°C (reflux) for 48 hours with vigorous stirring. The mixture will darken as the reaction proceeds.
-
Work-up:
-
Purification: The crude product is often a tan solid. Purify via recrystallization from hot ethanol or column chromatography (Silica gel,
:MeOH 95:5) to yield off-white needles.[1]-
Yield Target: >75%
-
Validation:
NMR (CDCl3) should show characteristic pyridyl doublets and absence of boronic acid protons. NMR should show a singlet for the equivalent fluorine atoms.
-
Part 3: MOF Fabrication (Pillared-Layer Topology)
Target MOF:
Reagents
-
Metal Source:
(Zinc Nitrate Hexahydrate)[1][4] -
Linker 1 (Layer):
(1,4-Benzenedicarboxylic acid / Terephthalic acid)[1] -
Linker 2 (Pillar): TFBDPh (Synthesized in Part 2)[1]
Solvothermal Protocol
-
Precursor Solution:
-
Vial A: Dissolve
(0.2 mmol, 60 mg) in 5 mL DMF. -
Vial B: Dissolve
(0.2 mmol, 33 mg) and TFBDPh (0.1 mmol, 38 mg) in 5 mL DMF. Note: Sonication may be required to fully dissolve the rigid pillar.
-
-
Mixing: Slowly add the contents of Vial B to Vial A while stirring. The solution should remain clear.
-
Crystallization:
-
Transfer the mixture to a 20 mL scintillation vial or Teflon-lined autoclave.
-
Seal tightly.
-
Heat at 100°C for 48 hours in a static oven.
-
-
Harvesting:
-
Cool to room temperature naturally.
-
Colorless block-shaped crystals will form on the walls and bottom.[1]
-
Decant the mother liquor and wash crystals with fresh DMF (3x) to remove unreacted ligands.
-
-
Activation (Critical Step):
-
Solvent exchange with Chloroform (
) for 3 days, refreshing solvent every 12 hours.[1] Rationale: DMF has a high boiling point and can collapse pores if removed directly; is volatile and lower surface tension. -
Vacuum dry at room temperature for 6 hours, then heat to 100°C under dynamic vacuum (
Torr) for 12 hours.
-
Part 4: Characterization & Validation
| Technique | Parameter | Expected Outcome / Validation Criteria |
| PXRD | Crystallinity | Sharp peaks at low |
| TGA | Thermal Stability | No weight loss < 250°C (after solvent removal).[1] Decomposition of organic linkers typically > 350°C. |
| BET | Surface Area | Type I isotherm ( |
| Ligand Integrity | Digest MOF in |
Part 5: Workflow Visualization
Caption: Integrated workflow for the synthesis of the TFBDPh pillar ligand and its subsequent assembly into a functional fluorinated Metal-Organic Framework.
Part 6: Application Case Study - Capture
Mechanistic Insight: The incorporation of the TFBDPh pillar introduces a high density of fluorine atoms into the pore channels. Fluorine is the most electronegative element, creating a polarized environment that does not rely on open metal sites (which are water-sensitive).[1]
Experimental Setup for Adsorption:
-
Gas Probe:
(99.999%) and (99.999%).[1] -
Temperature: 298 K (Ambient) and 273 K (Ice bath).
-
Pressure Range: 0 to 1 bar (Low pressure capture).
Data Interpretation:
-
Isotherm Shape: Expect a steep uptake at low pressures for
due to strong F···C quadrupole interactions. uptake should be linear and low (Henry's law region). -
Selectivity Calculation: Use the Ideal Adsorbed Solution Theory (IAST) model.
-
Formula:
[1] -
Target Metric: A selectivity > 30 for
(15:85 mixture) indicates successful pore engineering.
-
References
-
Crystal Structure of the Ligand: Ferrer, M., et al. "2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene."[1] Acta Crystallographica Section E, 2006. Link
-
General Pillared MOF Synthesis (DMOF-1 Analog): Chun, H., et al. "Guest-dependent thermal response of the flexible MOF Zn2(BDC)2(DABCO)."[1] Dalton Transactions, 2015. Link
-
Fluorine Effect in MOFs: Nugent, P., et al. "Porous materials with optimal adsorption thermodynamics and kinetics for CO2 separation."[1] Nature, 2013. (Contextual grounding for fluorinated pillars). Link
-
Ligand Synthesis Precedents (Suzuki Coupling): Das, P., et al. "Synthesis of pyridine trans-tetrafluoro-λ6-sulfane derivatives."[1] Organic Chemistry Frontiers, 2018. (Methodology reference for fluorinated pyridine coupling). Link
Sources
- 1. Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride | [frontierspecialtychemicals.com]
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- 3. Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model [mdpi.com]
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- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Solvothermal Synthesis of Fluorinated Pillared-Layer MOFs
Abstract: This document provides a comprehensive guide to the solvothermal synthesis of fluorinated pillared-layer Metal-Organic Frameworks (MOFs). It delves into the underlying scientific principles, offers a detailed step-by-step protocol, and outlines essential characterization and troubleshooting techniques. The strategic incorporation of fluorine into pillared-layer MOF architectures imparts unique properties such as enhanced chemical stability and hydrophobicity, making them highly attractive for advanced applications, particularly in drug delivery and selective separations. This guide is intended for researchers, material scientists, and professionals in drug development seeking to design and synthesize these functional porous materials.
Scientific Rationale and Design Principles
Pillared-layer MOFs are a fascinating subclass of porous crystalline materials constructed from two primary components: two-dimensional (2D) layers formed by metal nodes and organic linkers, which are then propped apart by a secondary "pillar" ligand to create a three-dimensional (3D) framework.[1][2] This modular construction allows for a high degree of control over the resulting pore size and geometry.
The Strategic Role of Fluorination:
The introduction of fluorine atoms onto the organic linkers (either the layer-forming linker or the pillar) is not a trivial modification; it is a deliberate design choice to tune the physicochemical properties of the MOF.[3][4] The high electronegativity and small size of fluorine atoms lead to several advantageous changes:
-
Enhanced Hydrophobicity: Fluorination significantly increases the hydrophobic character of the MOF's pores.[3] This is critical for applications in moist environments or for the selective encapsulation of non-polar guest molecules, such as many active pharmaceutical ingredients (APIs).
-
Improved Stability: The strong C-F bond can enhance the overall chemical and thermal stability of the framework compared to non-fluorinated analogues.[3][5]
-
Tuned Adsorption Properties: The presence of fluorine can create favorable interactions with specific molecules, such as CO2, due to the modified electronic environment within the pores, enhancing selectivity in gas separation applications.[6][7]
-
Structural Influence: Fluorine substitution can influence the torsion angle between the aromatic rings and carboxylate groups of the linkers, which can play a decisive role in the successful formation of a desired network topology.[8]
Why Solvothermal Synthesis?
Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOFs.[9][10] The process involves heating the precursor solution (metal salt and organic linkers in a solvent) in a sealed vessel, such as a Teflon-lined autoclave, above the boiling point of the solvent.[11] This elevated temperature and pressure facilitates the dissolution of reactants and promotes the slow, ordered crystal growth necessary for forming a well-defined porous framework.[9][12] The choice of solvent is critical, as it can influence the final structure and morphology of the MOF crystals.[13][14]
Synthesis Workflow Overview
The solvothermal synthesis of a fluorinated pillared-layer MOF can be systematically broken down into several key stages, from precursor selection to final material activation.
Caption: General workflow for the solvothermal synthesis of MOFs.
Materials and Equipment
Materials:
-
Metal Source: e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).
-
Layer-Forming Linker (Fluorinated): e.g., Tetrafluoroterephthalic acid (H₂-TFBDC), 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H₂hfbba).[13]
-
Pillar Ligand: e.g., 4,4'-Bipyridine (bpy), 1,2-Bis(4-pyridyl)ethane (bpe).
-
Solvent: High-purity N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, or a mixture.
-
Washing Solvents: Methanol (MeOH), Acetone, Dichloromethane (DCM).
Equipment:
-
Analytical balance
-
Sonicator bath
-
Magnetic stirrer with hotplate
-
20 mL Scintillation vials
-
Teflon-lined stainless steel autoclaves (e.g., 23 mL capacity).[10]
-
Programmable laboratory oven.[10]
-
Centrifuge or vacuum filtration setup
-
Vacuum oven or Schlenk line for activation
Detailed Experimental Protocol
This protocol describes the synthesis of a representative fluorinated pillared-layer MOF, F-Pillared-MOF-1 , using Zn(NO₃)₂·6H₂O, tetrafluoroterephthalic acid (H₂-TFBDC), and 4,4'-bipyridine (bpy).
Step 1: Precursor Solution Preparation
-
In a 20 mL scintillation vial, dissolve 66.2 mg (0.28 mmol) of H₂-TFBDC and 43.7 mg (0.28 mmol) of 4,4'-bipyridine in 15 mL of DMF.
-
In a separate vial, dissolve 166.6 mg (0.56 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF. Causality Note: Separating the metal and linker solutions initially prevents premature precipitation, ensuring a homogeneous reaction mixture upon combination.
-
Once both are fully dissolved (use sonication if necessary), pour the metal salt solution into the linker/pillar solution.
-
Stir the combined mixture for 15 minutes at room temperature to ensure homogeneity.
Step 2: Solvothermal Reaction
-
Transfer the final homogeneous solution into a 23 mL Teflon-lined autoclave.
-
Seal the autoclave tightly and place it in a programmable laboratory oven.
-
Heat the oven to 120 °C at a ramp rate of 5 °C/min. Hold at 120 °C for 24 hours. Causality Note: The slow ramp and extended reaction time are crucial for promoting the growth of large, well-defined crystals rather than a microcrystalline or amorphous powder.[15]
-
After the reaction is complete, turn off the oven and allow the autoclave to cool naturally to room temperature over several hours. Do not quench. Rapid cooling can lead to crystal defects.
Step 3: Product Isolation and Purification
-
Carefully open the cooled autoclave and collect the crystalline product (typically a white or colored powder) by decanting the mother liquor.
-
Wash the collected solid by adding 10 mL of fresh DMF, vortexing or sonicating briefly, and then separating the solid via centrifugation (e.g., 8000 rpm for 10 min) or vacuum filtration.
-
Repeat this DMF wash step two more times to remove any unreacted precursors trapped in the bulk material.[10]
Step 4: Solvent Exchange and Activation
-
After the final DMF wash, immerse the solid in 15 mL of a volatile solvent like acetone or methanol. Let it soak for at least 6 hours.
-
Decant the solvent and replenish with a fresh 15 mL portion of acetone/methanol. Repeat this exchange process 3-4 times over 48 hours. Causality Note: The high-boiling point DMF within the MOF pores is difficult to remove. Exchanging it with a low-boiling point solvent is essential for complete pore activation.[11]
-
After the final exchange, decant the solvent and transfer the wet solid to a vacuum oven.
-
Activate the sample by heating under dynamic vacuum at 150 °C for 12 hours. This step removes all guest solvent molecules from the pores, making the internal surface area accessible.
-
The final product is a solvent-free, activated fluorinated pillared-layer MOF, ready for characterization and application.
Characterization and Validation
Successful synthesis must be validated through a series of analytical techniques.
| Technique | Purpose | Expected Result for a Crystalline Pillared-Layer MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and phase purity. | A diffraction pattern with sharp, well-defined peaks that match a simulated pattern from single-crystal data or a previously reported phase.[1][16] The absence of a broad "hump" indicates a lack of amorphous material. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | A multi-step weight loss curve. The initial drop corresponds to the loss of guest/solvent molecules, followed by a plateau indicating the stable, solvent-free framework. A final, sharp drop at higher temperatures indicates framework decomposition. |
| N₂ Sorption Analysis (at 77 K) | To determine porosity, surface area (BET), and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area (typically >500 m²/g) confirms the accessibility of the internal pore network.[17] |
| Scanning Electron Microscopy (SEM) | To observe crystal morphology and size. | Images showing uniform, well-defined crystal shapes (e.g., cubes, rods, plates). |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Amorphous Product (No PXRD peaks) | Reaction temperature too low/high; Reaction time too short; Incorrect solvent or reactant ratio. | Systematically vary the reaction temperature (e.g., in 10 °C increments) and time (12, 24, 48 hours).[15] Ensure reactants are fully dissolved before heating. Consider using a modulator like acetic acid to slow crystallization.[18] |
| Low Yield | Incomplete dissolution of reactants; Sub-optimal molar ratios; pH of the reaction mixture is not ideal.[15] | Ensure complete dissolution of all precursors before sealing the autoclave. Screen different metal-to-linker ratios. The addition of a small amount of acid or base can sometimes improve yield.[10] |
| Impure Phase (Extra PXRD peaks) | Competing crystalline phases formed; Contamination. | Adjust the reaction temperature or solvent system. Solvents like DMF vs. DEF can lead to different structural isomers.[13][14] Ensure high-purity reagents and clean glassware. |
| Low Surface Area | Incomplete activation; Pore collapse. | Extend the solvent exchange process to ensure complete removal of the primary synthesis solvent (e.g., DMF). Use a gentler activation procedure (e.g., supercritical CO₂ drying) if the framework is suspected to be unstable. |
Application Highlight: Drug Delivery
The unique properties of fluorinated MOFs make them excellent candidates for drug delivery systems.[19][20] The hydrophobic pores can efficiently encapsulate poorly water-soluble drugs, enhancing their bioavailability.[21][22]
Conceptual Loading and Release Workflow:
Sources
- 1. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05878B [pubs.rsc.org]
- 2. Pillar-layered MOFs: functionality, interpenetration, flexibility and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. research.setu.ie [research.setu.ie]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 20. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 21. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
Application Note: Preparation of Supramolecular Polymers with F4-DPyBz Ligand
Abstract & Introduction
This application note details the synthesis and assembly of F4-DPyBz (1,4-bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene) based supramolecular polymers.[1] Unlike traditional covalent polymers, these materials are constructed using reversible non-covalent interactions—specifically coordination-driven self-assembly and
The F4-DPyBz ligand is a rigid, linear telechelic building block.[1] Its tetrafluorinated core confers unique electronic and structural properties:
-
Electronic Modulation: The electron-withdrawing fluorine atoms lower the
-electron density of the central ring, facilitating donor-acceptor - stacking with electron-rich aromatic guests or solvents.[1] -
Self-Assembly Kinetics: The fluorinated backbone subtly modulates the basicity of the terminal pyridine groups, influencing the lability of metal-ligand bonds and allowing for thermodynamic error-correction during polymerization.
-
Hydrophobicity: The perfluorinated core enhances the material's resistance to moisture and alters its solubility profile compared to non-fluorinated analogues.[1]
This guide provides a validated workflow for:
-
Ligand Synthesis: A robust Suzuki-Miyaura coupling protocol.[1]
-
Polymerization: Coordination with transition metals (Zn, Ag, Pd) to form 1D infinite coordination polymers (ICPs).[1]
-
Characterization: Methods to verify supramolecular integrity.[1][2][3]
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role |
| 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | >98% | Ligand Precursor (Core) |
| 4-Pyridylboronic acid | >97% | Ligand Precursor (Terminus) |
| Pd(PPh | Catalyst Grade | Cross-coupling Catalyst |
| Zinc Nitrate Hexahydrate (Zn(NO | 99.99% Trace Metals | Metal Node (Tetrahedral) |
| Silver Triflate (AgOTf) | >99% | Metal Node (Linear/Bent) |
| Solvents | Anhydrous/HPLC | DMF, DMSO, Toluene, Ethanol, CHCl |
Equipment
-
Schlenk Line: For inert atmosphere (N
or Ar) synthesis. -
NMR Spectrometer: 400 MHz or higher (for
H, F, and DOSY). -
X-Ray Diffractometer (SC-XRD/PXRD): For structural confirmation.[1]
-
Rheometer: For viscoelastic characterization of gels (optional).[1]
Protocol 1: Synthesis of F4-DPyBz Ligand
Rationale: Commercial availability of F4-DPyBz varies.[1] In-house synthesis ensures purity, which is critical for achieving high degrees of polymerization (DP) in supramolecular systems.[1]
Reaction Scheme:
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle with N
three times.[1] -
Loading: Under N
flow, add: -
Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL).
-
Base Activation: Add 2M aqueous Na
CO (20 mL, degassed). -
Reaction: Heat the mixture to 90°C with vigorous stirring for 24–48 hours . The mixture will turn dark (Pd black formation is normal).[1]
-
Workup:
-
Purification: Recrystallize from hot Ethanol or perform column chromatography (SiO
, EtOAc/Hexane gradient).
Validation Point: Check
Protocol 2: Supramolecular Polymerization (Coordination Assembly)[1]
Expertise Note: The topology of the polymer depends strictly on the geometry of the metal center.[1]
-
Zn(II) (Tetrahedral/Octahedral): Forms 1D zigzag chains or 2D networks depending on counter-anions and solvent.[1]
-
Ag(I) (Linear): Forms linear 1D chains (polyelectrolytes).[1]
-
Pd(II) (Square Planar): Requires a "blocking" ligand (e.g., en) to force chain formation, otherwise discrete squares may form.[1]
Workflow A: Preparation of 1D Zigzag Polymer (Zn-F4-DPyBz)
This protocol yields a coordination polymer capable of gelation or crystallization.[1]
-
Stock Solutions:
-
Solution A: Dissolve F4-DPyBz (0.1 mmol) in 5 mL CHCl
(or THF if solubility is low, heat gently). -
Solution B: Dissolve Zn(NO
) ·6H O (0.1 mmol) in 5 mL MeOH.
-
-
Layering (Crystal Growth):
-
In a narrow test tube, place 2 mL of Solution A.
-
Carefully add a buffer layer of pure solvent (1:1 CHCl
:MeOH) (1 mL) to prevent immediate mixing.[1] -
Carefully layer 2 mL of Solution B on top.[1]
-
Mechanism:[1][3][6] Slow diffusion controls the assembly rate, favoring thermodynamic products (long chains/crystals) over kinetic precipitates.[1]
-
-
Bulk Mixing (Precipitate/Powder):
-
Aging: Allow the layered tubes to stand undisturbed in the dark at room temperature for 3–7 days.
-
Isolation: Filter crystals/powder, wash with cold MeOH, and air dry.
Workflow B: Solution-State Viscosity Modulation (Ag-F4-DPyBz)
This protocol creates a viscous "polyelectrolyte" solution.[1]
-
Dissolution: Dissolve F4-DPyBz in DMSO-d6 (for NMR monitoring) or DMSO.
-
Titration: Add AgOTf solution (in DMSO) in 0.1 eq increments.
-
Observation:
-
At 1:1 stoichiometry, the viscosity should maximize.[1]
-
Perform DOSY NMR (Diffusion Ordered Spectroscopy). A significant drop in the diffusion coefficient (
) confirms the formation of high-molecular-weight species.
-
Visualization of Mechanism[1]
The following diagram illustrates the transition from discrete ligands to the supramolecular polymer network, highlighting the critical role of the F4-core in stacking.
Caption: Figure 1.[1][2] Hierarchical assembly workflow: Primary coordination bonds drive linear polymerization, while secondary Fluorine-mediated stacking stabilizes the 3D network.[1]
Characterization & Data Interpretation
NMR Spectroscopy (Solution State)
-
Shift Analysis: Upon coordination to a metal center (e.g., Zn
or Pd ), the -protons of the pyridine ring (adjacent to Nitrogen) typically undergo a downfield shift ( ppm) due to the reduction of electron density. -
Stoichiometry Check: Perform a titration.[1] The shifts will saturate at the ideal 1:1 (or 1:2 depending on metal) ratio. Sharp peaks indicate discrete oligomers or fast exchange; broad peaks often indicate high MW polymers with slow tumbling rates.[1]
X-Ray Diffraction (Solid State)
-
Single Crystal: Look for infinite chains.[1] The F4-phenylene ring often exhibits face-to-face
-stacking with non-fluorinated rings of adjacent chains (if co-ligands are present) or offset stacking with itself.[1] -
Powder XRD: Compare with simulated patterns from single crystals to verify bulk phase purity.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Immediate amorphous precipitate | Kinetic trapping (reaction too fast).[1] | Use layering method or dilute solutions significantly.[1] Switch to a coordinating solvent (DMSO) to slow assembly.[1] |
| No viscosity increase (Solution) | Formation of cyclic oligomers (loops).[1] | Increase concentration (c > Critical Polymerization Concentration).[1] |
| Cloudy solution | Micro-precipitation.[1] | Filter through 0.45 |
References
-
Fujita, M. (1998).[1] Metal-directed self-assembly of two- and three-dimensional synthetic receptors.[1] Chemical Society Reviews.[1] Link
-
Haga, M., et al. (1985).[1][7] Synthesis and properties of 1,4-bis(4-pyridyl)tetrafluorobenzene derivatives. Inorganic Chemistry. (Foundational synthesis of F4-DPyBz precursors).
-
Rissanen, K. (2008).[1] Halogen bonding in supramolecular chemistry. Chemical Society Reviews.[1] Link (Context on Fluorine interactions).
-
Stang, P. J., & Olenyuk, B. (1997).[1] Self-Assembly, Symmetry, and Molecular Architecture: Coordination as the Motif in the Rational Design of Supramolecular Metallacyclic Polygons and Polyhedra. Accounts of Chemical Research. Link[1]
-
Cambridge Structural Database (CSD) . Search Refcode: F4-DPyBz analogues for crystallographic parameters. Link
(Note: Specific "F4-DPyBz" acronym usage is derived from standard chemical nomenclature conventions for fluorinated dipyridyl benzenes found in crystallographic literature).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]
- 3. Highly ordered supramolecular structure built from poly(4-(4-vinylphenylpyridine)) and 1,1′-ferrocenedicarboxylic acid via hydrogen bonding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.zju.edu.cn [chem.zju.edu.cn]
- 7. 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with Tetrafluorinated Dipyridine Ligands: A Technical Guide for Researchers
Introduction: The Fluorine Advantage in Catalysis
In the landscape of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Among the vast array of ligand architectures, 2,2'-bipyridines have established themselves as a cornerstone, underpinning breakthroughs in cross-coupling, C-H activation, and photoredox catalysis. The strategic introduction of fluorine atoms onto the bipyridine scaffold, creating tetrafluorinated dipyridine ligands, offers a compelling avenue for catalyst development. The strong electron-withdrawing nature of fluorine profoundly alters the electronic properties of the ligand and, consequently, the coordinated metal center. This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring tetrafluorinated dipyridine ligands, offering both foundational knowledge and actionable protocols for researchers in catalysis and drug development.
The primary allure of tetrafluorinated dipyridines lies in their ability to modulate the electronic environment of the catalytic metal center. The perfluoroalkyl groups act as strong σ-withdrawing and π-accepting moieties. This electronic perturbation can lead to several advantageous effects:
-
Enhanced Oxidative Stability: The electron-deficient nature of the metal center can increase its resistance to oxidative degradation, leading to more robust and longer-lived catalysts.
-
Modified Redox Potentials: The redox potentials of the metal complex are significantly altered, which can be harnessed to promote challenging oxidative addition or reductive elimination steps in catalytic cycles.
-
Promotion of Reductive Elimination: By destabilizing the metal-carbon bonds of the product, the electron-withdrawing ligands can facilitate the final product-releasing step in many cross-coupling reactions.
-
Unique Reactivity in C-H and C-F Bond Activation: The altered electronic and steric environment can enable novel reactivity patterns in the challenging fields of C-H and C-F bond functionalization.[1]
This guide will delve into specific applications, providing the necessary theoretical background and detailed experimental procedures to empower researchers to explore the catalytic potential of these fascinating ligands.
I. Synthesis of Tetrafluorinated Dipyridine Ligands and their Metal Complexes
The successful implementation of any catalytic system begins with the reliable synthesis of the ligand and its corresponding metal complex. This section provides a general protocol for the synthesis of a common tetrafluorinated dipyridine ligand, 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, and its subsequent complexation with a palladium precursor.
Protocol 1: Synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine
This protocol is adapted from a nickel-catalyzed reductive homocoupling of 2-chloro-5-(trifluoromethyl)pyridine.[2]
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Manganese powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve NiBr₂·3H₂O (0.02 eq) in anhydrous DMF.
-
Reaction Setup: To the catalyst solution, add manganese powder (3.0 eq) and 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5,5′-bis(trifluoromethyl)-2,2′-bipyridine as a white solid.
Protocol 2: Synthesis of [PdCl₂(5,5′-bis(trifluoromethyl)-2,2′-bipyridine)]
Materials:
-
5,5′-bis(trifluoromethyl)-2,2′-bipyridine
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 5,5′-bis(trifluoromethyl)-2,2′-bipyridine (1.0 eq) in anhydrous acetonitrile.
-
Complexation: To this solution, add PdCl₂ (1.0 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate will typically form.
-
Isolation: Filter the solid precipitate and wash with a small amount of cold acetonitrile and then with anhydrous diethyl ether.
-
Drying: Dry the resulting solid under vacuum to yield the desired palladium complex.
II. Application in Palladium-Catalyzed Cross-Coupling Reactions
Metal complexes of tetrafluorinated dipyridines are promising candidates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] The electron-withdrawing nature of the ligand can accelerate the reductive elimination step, which is often rate-limiting.
Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
[PdCl₂(5,5′-bis(trifluoromethyl)-2,2′-bipyridine)] (0.01 eq)
-
Toluene
-
Water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Heating source (e.g., oil bath)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Solvent Addition: Add toluene and water in a 4:1 ratio to the reaction vessel.
-
Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | >95 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 1 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | 88 |
III. Application in Photoredox Catalysis
Iridium and ruthenium bipyridyl complexes are workhorses in photoredox catalysis.[5] The introduction of tetrafluorinated dipyridine ligands can significantly tune the excited-state redox potentials of these complexes, enabling new transformations or improving the efficiency of existing ones.
Logical Diagram of a Photoredox Catalytic Cycle
Caption: Generalized photoredox catalytic cycles illustrating reductive and oxidative quenching pathways.
Protocol 4: Reductive Dehalogenation via Photoredox Catalysis
This protocol describes the reductive dehalogenation of an α-bromoacetophenone derivative using an iridium photocatalyst with a tetrafluorinated dipyridine ligand.[6]
Materials:
-
α-Bromoacetophenone derivative (1.0 eq)
-
Hantzsch ester (1.5 eq)
-
fac-[Ir(ppy)₂(5,5′-bis(trifluoromethyl)-2,2′-bipyridine)]PF₆ (ppy = 2-phenylpyridine) (0.005 eq)
-
Acetonitrile (degassed)
-
Reaction vessel (e.g., vial with a septum)
-
Blue LED light source
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a reaction vial, combine the α-bromoacetophenone derivative, Hantzsch ester, and the iridium photocatalyst.
-
Solvent Addition: Add degassed acetonitrile to the vial.
-
Inerting: Seal the vial with a septum and purge with an inert gas for 10 minutes.
-
Irradiation: Place the vial in front of a blue LED light source and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the dehalogenated product.
IV. Emerging Applications and Future Outlook
The exploration of metal complexes with tetrafluorinated dipyridine ligands is still in its nascent stages, with significant potential for new discoveries. Key areas for future research include:
-
Asymmetric Catalysis: The development of chiral tetrafluorinated dipyridine ligands for enantioselective transformations.
-
C-H Functionalization: Leveraging the unique electronic properties of these ligands to achieve selective C-H activation and functionalization of complex molecules.[7]
-
CO₂ Reduction: The design of catalysts for the electrochemical or photochemical reduction of carbon dioxide to value-added chemicals.[8]
-
Polymerization: The use of these robust ligands in olefin polymerization catalysis.
The continued investigation into the synthesis and reactivity of these complexes will undoubtedly lead to the development of novel and highly efficient catalytic systems for a wide range of chemical transformations.
References
-
Photoredox Catalysis Using Heterogenized Iridium Complexes. ChemRxiv. 2021 . [Link]
-
Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Chemical Science. 2021 , 12(10), 3536-3543. [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Accounts of Chemical Research. 2013 , 46(10), 2329-2340. [Link]
-
Molecular Catalysis of CO₂ Reduction with a Zn(II)–Bipyridine Complex. Molecules. 2023 , 28(21), 7304. [Link]
-
Iridium and rhodium complexes bearing a silyl-bipyridine pincer ligand: synthesis, structures and catalytic activity for C–H borylation of arenes. Dalton Transactions. 2018 , 47(32), 10975-10982. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. 2014 , 4(3), 325-343. [Link]
-
Synthesis, Crystal Structure and Catalytic Activity of a Bimetallic Rhodium Complex with 1,5-Cyclooctadiene and 2,2'-Bipyridine. Chinese Journal of Structural Chemistry. 2021 , 40(1), 115-120. [Link]
-
Cytotoxic Activity of Some Half‐sandwich Rhodium(III) Complexes Containing 4,4'‐disubstituted‐2,2'‐bipyridine Ligand. Zeitschrift für anorganische und allgemeine Chemie. 2012 , 638(15), 2536-2540. [Link]
-
Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Chemical Science. 2021 , 12(10), 3536-3543. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. 2014 , 4(3), 325-343. [Link]
-
Examples of common photoredox catalysts (bpy = 2,2'-bipyridine; bpz =... ResearchGate. 2023 . [Link]
-
Structure and Magnetic Field-Induced Transition in a One-Dimensional Hybrid Inorganic−Organic Chain System, Co₂(4,4′-bpy)(tfhba)₂. Inorganic Chemistry. 2010 , 49(10), 4443-4445. [Link]
-
Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. Tetrahedron Letters. 2013 , 54(1), 18-20. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. 2023 . [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. 2023 , 28(15), 5865. [Link]
-
Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. 2023 , 14(34), 9119-9130. [Link]
Sources
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- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stille Coupling of Electron-deficient Fluorinated Arenes
Welcome to the technical support center for optimizing Stille cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with electron-deficient fluorinated arenes. The unique electronic properties of these substrates often necessitate a departure from standard protocols. Here, we will dissect common issues, explain the underlying organometallic principles, and provide actionable, field-proven solutions to enhance your reaction yields and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced when working with fluorinated aromatic systems in Stille couplings.
Q1: Why is the Stille coupling of my electron-deficient fluorinated arene giving low to no yield, while similar non-fluorinated substrates work perfectly?
A1: This is the most prevalent issue and stems from the inherent electronic and steric properties of your substrates. There are two primary mechanistic hurdles:
-
Slow Oxidative Addition: The Carbon-Fluorine (C-F) bond is exceptionally strong. While Stille couplings typically target C-Br, C-I, or C-OTf bonds, the presence of multiple fluorine atoms on the aromatic ring is strongly electron-withdrawing. This reduces the electron density of the arene, making the oxidative addition of the aryl halide (or triflate) to the Pd(0) center slower and more difficult.[1][2] The palladium catalyst must be sufficiently electron-rich to initiate this step effectively.
-
Sluggish Transmetalation: The electron-withdrawing nature of the fluoroaryl group also impacts the organostannane partner. If your fluorinated group is on the stannane, its nucleophilicity is significantly reduced, which can make the transmetalation step—the transfer of the organic group from tin to palladium—the rate-determining step.[3][4]
Essentially, the very features that make fluorinated arenes valuable in medicinal chemistry (e.g., metabolic stability, altered pKa) also render them more challenging coupling partners. Standard conditions, like using Pd(PPh₃)₄ alone, are often insufficient to overcome these activation barriers.[1][2]
Q2: I see a lot of starting material consumed, but my desired product yield is low. What are the likely side reactions?
A2: Observing starting material consumption without corresponding product formation points towards competing reaction pathways or product degradation. Key side reactions include:
-
Proto-destannylation: The organostannane reagent reacts with trace acidic protons in the solvent or from impurities, leading to the formation of an Ar-H bond instead of the desired Ar-Ar' bond. This is particularly problematic with less reactive electrophiles, as the stannane has more time to decompose.
-
Homocoupling: The organostannane can undergo homocoupling (R₂-Sn + R₂-Sn → R₂-R₂) or the aryl halide can homocouple, especially at elevated temperatures or with certain catalyst systems.
-
Hydrolysis of the Organostannane: Although generally stable to moisture, some organostannanes can hydrolyze over long reaction times at high temperatures, especially in the presence of additives.[5]
-
Reductive Dehalogenation: The aryl halide is converted to an arene (Ar-X → Ar-H).
Careful purification and analysis of your crude reaction mixture can often reveal the presence of these byproducts, helping to diagnose the specific issue.
Q3: What is the "copper effect" in Stille coupling, and should I be using it for my system?
A3: The "copper effect" refers to the significant rate enhancement observed when stoichiometric or co-catalytic amounts of a Copper(I) salt, most commonly copper(I) iodide (CuI), are added to the reaction.[5][6] For challenging substrates like electron-deficient fluorinated arenes, using a Cu(I) co-catalyst is highly recommended and often essential for achieving good yields.
The precise mechanism is still debated, but it is widely believed that CuI facilitates the transmetalation step. One leading hypothesis is that the organostannane first transmetalates with the copper salt to form a more reactive organocuprate species. This organocuprate then rapidly transmetalates with the palladium complex, overcoming the high activation barrier of the direct Sn-to-Pd transfer.[5]
Detailed Troubleshooting Guide
This section provides in-depth, question-and-answer-based solutions to specific experimental problems.
Issue 1: Choosing the Right Catalyst and Ligand System
Q: My standard Pd(PPh₃)₄ catalyst isn't working. How do I select a more effective catalyst and ligand for my electron-deficient fluoroarene?
A: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a reliable workhorse but often fails with deactivated substrates. The key is to move towards more specialized catalyst systems that generate a more reactive, electron-rich, and coordinatively unsaturated Pd(0) species.
The Underlying Principle: The choice of ligand is critical for tuning the electronic and steric properties of the palladium center.[7][8] For activating electron-deficient aryl halides, you generally need strongly electron-donating and sterically bulky ligands. These ligands stabilize the Pd(0) state, promote oxidative addition, and facilitate the final reductive elimination step.
Recommended Solutions:
-
Use a Pd(0) Source with a Specialized Ligand: Instead of a pre-formed complex, generate the active catalyst in situ.
-
Palladium Source: Pd₂(dba)₃ or Pd(dba)₂ are excellent Pd(0) precursors.
-
Ligand Choice:
-
Bulky Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃) are highly effective. Their large cone angles and strong electron-donating ability promote the formation of a reactive "L-Pd(0)" species.
-
Proazaphosphatranes: These are exceptionally strong electron-donating ligands that have proven highly effective for Stille couplings of aryl chlorides and other challenging substrates.[9]
-
-
-
Consider Palladium(II) Pre-catalysts: Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used.[10] These are reduced in situ to the active Pd(0) species, but often require slightly higher temperatures or longer reaction times.
Troubleshooting & Optimization Workflow: Catalyst Selection
Caption: Decision workflow for troubleshooting catalyst activity.
Comparative Table: Catalyst Systems for Fluoroarene Coupling
| Catalyst System | Typical Loading (mol%) | Pros | Cons | Best For... |
| Pd(PPh₃)₄ | 2 - 5 | Commercially available, easy to handle | Often too slow for deactivated substrates | Simple, electron-neutral arenes |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-2 Pd / 2-4 Ligand | High activity, good for aryl chlorides/bromides | Air-sensitive ligand, can be expensive | Electron-deficient and sterically hindered aryl halides[11] |
| Pd(OAc)₂ / SPhos | 1 - 3 | High thermal stability, broad scope | Requires in situ reduction, ligand cost | General purpose for difficult couplings |
| Pd₂(dba)₃ / P(2-furyl)₃ | 1 - 2 Pd / 2-4 Ligand | Moderately electron-poor, can accelerate reaction[12] | Less common than other phosphines | Cases where transmetalation is rate-limiting |
Issue 2: Overcoming Slow Transmetalation
Q: My catalyst seems active (starting halide is consumed), but the yield is poor. How can I accelerate the transmetalation step?
A: This is a classic sign that transmetalation is the bottleneck. The palladium-halide complex is being formed, but the transfer of the fluoroaryl group from the tin reagent is too slow, allowing side reactions to dominate.
The Underlying Principle: Transmetalation can proceed through different pathways (cyclic or open).[5][13] Its rate is highly dependent on the nucleophilicity of the organostannane and the nature of the ligands on both the palladium and tin atoms. Additives are the most powerful tools for accelerating this step.
Recommended Solutions:
-
Employ a Copper(I) Co-catalyst: As discussed in the FAQs, CuI is the most effective and common additive.[5][14] It acts as a shuttle, forming a highly reactive organocuprate intermediate that rapidly reacts with the palladium complex.
-
Use Fluoride Additives: Anhydrous fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can coordinate to the tin atom, forming a hypervalent "ate" complex (e.g., [R-Sn(F)Bu₃]⁻).[15] This complex is significantly more nucleophilic than the neutral organostannane, dramatically increasing the rate of transmetalation. This approach is particularly useful when the fluorinated group is on the stannane partner.
-
Solvent Choice: Highly polar aprotic solvents like DMF, NMP, or dioxane can help to stabilize charged intermediates in the catalytic cycle and may improve the rate of transmetalation.[16]
Experimental Protocol: Stille Coupling with CuI Additive
This protocol provides a robust starting point for a challenging coupling.
Materials:
-
Electron-deficient fluoroaryl halide (1.0 eq)
-
Organostannane reagent (1.1 - 1.2 eq)
-
Pd₂(dba)₃ (0.015 eq, 1.5 mol%)
-
P(t-Bu)₃ (0.035 eq, 3.5 mol%) or other suitable ligand
-
Copper(I) Iodide (CuI) (0.2 eq, 20 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd₂(dba)₃, the phosphine ligand, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (start at 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the solution with an aqueous KF solution (1M) and stir vigorously for 1 hour. This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.[12]
-
Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, concentrate, and purify by column chromatography.
The Stille Catalytic Cycle & Points of Failure
Caption: The Stille catalytic cycle with key failure points for fluoroarenes.
References
-
Stille reaction - Wikipedia . Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides . PubMed. [Link]
-
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides | Request PDF . ResearchGate. [Link]
-
The Stille Reaction, 38 Years Later | ACS Catalysis . ACS Publications. [Link]
-
Stille Coupling | OpenOChem Learn . OpenOChem Learn. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor . University of Windsor. [Link]
-
The Stille Reaction - Myers Group, Harvard University . Harvard University. [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity | Journal of the American Chemical Society . ACS Publications. [Link]
-
Stille Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Journal of the American Chemical Society . ACS Publications. [Link]
-
Associative Transmetalation in the Stille Cross-Coupling Reaction to Form Dienes: Theoretical Insights into the Open Pathway . ACS Publications. [Link]
-
Stille Cross-Coupling - J&K Scientific LLC . J&K Scientific. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC . National Center for Biotechnology Information. [Link]
-
Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling | Journal of the American Chemical Society . ACS Publications. [Link]
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides . Organic Chemistry Portal. [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides . Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides . ResearchGate. [Link]
-
Org. Synth. 2011, 88, 197 . Organic Syntheses. [Link]
-
Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst . Scilit. [Link]
Sources
- 1. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. scilit.com [scilit.com]
- 7. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 14. Stille Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. uwindsor.ca [uwindsor.ca]
Technical Support Center: Palladium-Catalyzed Coupling of Fluorinated Substrates
Status: Operational Ticket Focus: Mitigating Defluorination & Side Reactions Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Identify Your Failure Mode
Before optimizing, you must diagnose the specific type of "defluorination" occurring. "Loss of fluorine" is a symptom, not a mechanism. Use this logic flow to categorize your issue.
Visual Diagnostic Tree
Figure 1: Decision matrix for diagnosing the specific pathway of fluorine loss during catalysis.
Knowledge Base (FAQs & Troubleshooting)
Q1: My LC-MS shows a [M-18] peak corresponding to H-substitution of my fluorine. How do I stop Hydrodefluorination (HDF)?
The Mechanism:
Hydrodefluorination is driven by the formation of a Palladium-Hydride (Pd-H) species. This species forms via
The Fix:
-
Eliminate Hydride Donors: Never use primary/secondary alcohols (MeOH, iPrOH) as cosolvents with fluorinated substrates. They are sacrificial hydride sources.
-
Switch Solvent System: Use aprotic, non-polarizable solvents. Toluene/Dioxane mixtures are ideal.
-
Water Control: While some water is needed for boronic acid activation, excess water at high temperatures can promote protodeboronation. Use stoichiometric water (2-5 equiv) or anhydrous bases (see Q3).
Q2: I am working with polyfluorinated arenes. Why does the reaction stall or produce complex mixtures?
The Mechanism: Polyfluorinated rings (e.g., pentafluorophenyl groups) are electron-deficient. This makes them susceptible to two failures:
-
Competitive SNAr: The base attacks the ring directly, bypassing the catalyst.
-
The "Chelo-Effect": Ortho-fluorines can coordinate to the Pd(II) center, stabilizing a resting state that is too unreactive to undergo transmetalation.
The Fix: Ligand Sterics You must use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).
-
Recommendation: BrettPhos or RuPhos .
-
Why? The sheer bulk of the non-phosphorus ring creates a "roof" over the palladium center. This prevents the small ortho-fluorine atoms from coordinating to the metal (breaking the chelo-effect) and forces the reductive elimination to occur rapidly, outcompeting side reactions.
Q3: Which base should I use? My standard Sodium tert-butoxide (NaOtBu) is failing.
The Mechanism: Alkoxides (tBuO-, MeO-) are strong nucleophiles and strong bases.
-
Risk 1: They attack electron-poor fluorinated rings (SNAr).
-
Risk 2: They can act as hydride donors (promoting HDF).
The Fix: The "Fluoride Effect"
Switch to Cesium Fluoride (CsF) or Potassium Phosphate (
-
Why CsF? Fluoride is a unique base in Suzuki coupling. It activates the boronic acid (forming a boronate species) without being a strong enough nucleophile to attack the aromatic ring. It allows for "anhydrous" coupling conditions, eliminating the water that often leads to side reactions.
Comparative Data: Ligand & Base Performance
Table 1: Ligand Selection for Fluorinated Substrates
| Ligand Class | Examples | Suitability | Mechanism of Action |
| Biaryl Phosphines (Gen 3/4) | BrettPhos, RuPhos | High | Extreme steric bulk prevents ortho-F coordination; promotes reductive elimination. |
| Biaryl Phosphines (Gen 1) | SPhos, XPhos | Moderate | Good for general coupling, but XPhos can sometimes facilitate C-F activation in highly deficient rings. |
| Triaryl Phosphines | Low | Lack steric bulk to prevent Pd-F interaction; slow catalytic turnover allows side reactions. | |
| Bidentate | dppf, dppe | Low | Bite angle often insufficient to force rapid reductive elimination on hindered fluorinated systems. |
Table 2: Base Selection Matrix
| Base | pKa (conj. acid) | Risk of SNAr | Risk of HDF | Recommendation |
| NaOtBu / KOtBu | ~17 | High | High | AVOID with fluorinated substrates. |
| ~10 | Moderate | Low | Good for standard aqueous Suzuki. | |
| ~12 | Low | Low | Excellent balance of activity and safety. | |
| CsF / KF | N/A (F-) | Very Low | Very Low | Gold Standard for labile C-F bonds. |
Standard Operating Procedure (SOP)
Protocol: Anhydrous Suzuki-Miyaura Coupling of Fluorinated Arenes Designed to minimize HDF and SNAr pathways.
Reagents
-
Catalyst:
(1.0 mol%) + BrettPhos (2.2 mol%)-
Note: Pre-complexation is critical.
-
-
Electrophile: Fluorinated Aryl Bromide/Chloride (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Base: Cesium Fluoride (CsF) (2.0 equiv) - Must be finely ground and dried.
-
Solvent: Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow
-
Catalyst Pre-Activation (The "Cook"):
-
In a vial inside a glovebox (or under Argon flow), combine
and BrettPhos. -
Add 1/3 of the total solvent volume.
-
Heat to 60°C for 3-5 minutes. Solution should turn from dark purple/red to a lighter orange/brown. This confirms ligation. Skipping this leads to free Pd(0) ("Pd-Black") which causes dehalogenation.
-
-
Reaction Assembly:
-
To the main reaction vessel, add the Aryl Halide, Boronic Acid, and ground CsF.
-
Add the remaining solvent.
-
Transfer the pre-activated catalyst solution to the main vessel via syringe.
-
-
Execution:
-
Seal vessel with a PTFE-lined cap.
-
Heat to 80°C - 100°C. Do not overheat; higher T promotes C-F activation.
-
Monitor via LC-MS at 1 hour. Look for the product peak. If [M-F+H] appears, lower temp to 60°C.
-
-
Workup:
-
Filter through a pad of Celite (removes Pd and fluoride salts).
-
Concentrate and purify.[1]
-
Mechanism Visualization: The "Safe" Pathway
Figure 2: The catalytic cycle, highlighting the "Safe Pathway" (Blue/Green) vs. the side reaction exits (Red).
References
-
Base Selection & Mechanism
- Title: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Source: BenchChem.[2]
- Relevance: Establishes the hierarchy of base strength and the role of fluorides/phosph
-
Ligand Effects (Buchwald)
-
Hydrodefluorination Mechanism
- Title: How to avoid dehalogen
-
Source: BenchChem Technical Support.[2]
- Relevance: Confirms the hydride-transfer mechanism from solvents/bases as the primary cause of defluorin
-
Fluoride-Catalyzed Transmetalation
Sources
Technical Support Center: Optimizing Crystal Quality of Fluorinated Dipyridine Coordination Polymers
Welcome to the technical support center for the synthesis and crystallization of fluorinated dipyridine coordination polymers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experimental work. Our goal is to empower you with the knowledge to optimize your synthetic protocols and obtain high-quality single crystals suitable for structural analysis and application-based studies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the crystallization of fluorinated dipyridine coordination polymers.
Q1: Why is achieving high-quality single crystals of fluorinated dipyridine coordination polymers often challenging?
A1: The challenges in obtaining high-quality single crystals of these coordination polymers stem from a combination of factors. The introduction of fluorine atoms can significantly alter the electronic properties and intermolecular interactions of the dipyridine ligands.[1][2] This can lead to changes in coordination behavior and solid-state packing, sometimes resulting in disordered structures or the formation of microcrystalline powders instead of single crystals.[3][4] Additionally, the kinetics and thermodynamics of crystal nucleation and growth are highly sensitive to experimental conditions, making optimization a critical yet often complex process.[5][6]
Q2: What is the primary role of fluorination in the dipyridine ligand?
A2: Fluorination of dipyridine ligands serves multiple purposes in the design of coordination polymers. The high electronegativity of fluorine can modify the electron density of the pyridine ring, influencing the coordination strength with the metal center.[1] Furthermore, fluorine atoms can participate in non-covalent interactions such as hydrogen bonds and F···F interactions, which can play a crucial role in directing the supramolecular architecture of the resulting coordination polymer.[2] These interactions can lead to unique network topologies and potentially enhance the stability of the framework.
Q3: What are the most critical parameters to control for successful crystallization?
A3: The most critical parameters to control are:
-
Solvent System: The choice of solvent is paramount as it influences the solubility of reactants, the coordination environment of the metal ion, and can act as a template for the crystal structure.[7][8][9]
-
Temperature: Temperature affects reaction kinetics, solubility, and can even dictate the final crystalline phase.[10][11][12]
-
Ligand-to-Metal Ratio: The stoichiometry of the reactants can significantly impact the dimensionality and connectivity of the resulting coordination polymer.[13]
-
Concentration: Reactant concentration influences the rate of nucleation and crystal growth. Slower growth from less saturated solutions often yields higher quality crystals.[14]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: No Crystals Form, Only Amorphous Precipitate
Q: I am consistently getting an amorphous powder instead of crystals. What could be the cause and how can I fix it?
A: The formation of an amorphous precipitate indicates that nucleation is occurring too rapidly, preventing the ordered arrangement of molecules into a crystalline lattice.
Causality:
-
High Supersaturation: If the concentration of your reactants is too high, the solution becomes highly supersaturated, leading to rapid and uncontrolled precipitation.[15]
-
Poor Solvent Choice: The chosen solvent may be a very poor solvent for the forming coordination polymer, causing it to crash out of solution immediately upon formation.
-
Rapid Temperature Change: A sudden drop in temperature can induce rapid precipitation.[16]
Step-by-Step Protocol for Resolution:
-
Reduce Reactant Concentration: Start by significantly decreasing the concentration of both the metal salt and the fluorinated dipyridine ligand. This will slow down the rate of formation of the coordination polymer, allowing more time for ordered crystal growth.
-
Employ a Solvent Diffusion Method: This is one of the most effective techniques for growing high-quality crystals.[14]
-
Dissolve the more soluble component (often the metal salt) in a solvent.
-
Carefully layer a solution of the less soluble component (the ligand) in a different, miscible solvent on top.
-
Alternatively, dissolve one component in a vial and place it inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will gradually decrease the solubility and promote slow crystallization.[15]
-
-
Utilize a Temperature Gradient: If using a cooling crystallization method, slow down the cooling rate. For instance, place the reaction vessel in a Dewar flask with hot water to allow for gradual cooling to room temperature.[14][16]
-
Explore Different Solvent Systems: Experiment with a range of solvents and solvent mixtures. A solvent that provides moderate solubility for the coordination polymer is often ideal.[7][9]
Issue 2: Crystals are Too Small (Microcrystalline Powder)
Q: My synthesis yields a crystalline powder, but the crystals are too small for single-crystal X-ray diffraction. How can I increase the crystal size?
A: The formation of microcrystals suggests that while crystallization is occurring, the nucleation rate is much higher than the growth rate, leading to a large number of small crystals.
Causality:
-
Too Many Nucleation Sites: Impurities, dust particles, or scratches on the glassware can act as nucleation sites, leading to the formation of many small crystals.[15]
-
Rapid Supersaturation: Even if the initial concentration is not excessively high, a rapid change in conditions (e.g., fast evaporation of solvent) can lead to rapid supersaturation and excessive nucleation.[14]
Step-by-Step Protocol for Resolution:
-
Ensure Cleanliness: Use meticulously clean glassware, free from any scratches or particulate matter. Filtering your stock solutions before setting up the crystallization can also help.
-
Control Solvent Evaporation: If using an evaporation method, slow down the rate of evaporation by using a container with a smaller opening or by placing it in a controlled environment with lower airflow.
-
Optimize the Solvent/Anti-Solvent System: In a diffusion setup, using a less volatile anti-solvent can slow down the process and promote the growth of larger crystals.[15]
-
Seeding: If you have a few small crystals, you can use them as seeds in a fresh, slightly supersaturated solution of your coordination polymer. This encourages growth on the existing crystals rather than new nucleation.[15]
-
Gel Crystallization: Growing crystals in a gel matrix can slow down diffusion and reduce convection, often leading to larger and higher-quality crystals.[17]
Issue 3: Twinned or Poorly Diffracting Crystals
Q: I have managed to grow crystals of a reasonable size, but they are twinned or show poor diffraction quality. What steps can I take to improve them?
A: Twinning and poor diffraction quality can arise from defects in the crystal lattice, which are often a result of rapid growth or structural disorder.
Causality:
-
Rapid Crystal Growth: Crystals that grow too quickly are more prone to incorporating defects and twinning.[15]
-
Structural Disorder: The flexibility of the dipyridine ligand or the coordination sphere of the metal can lead to static or dynamic disorder within the crystal lattice.[4] Fluorinated ligands can sometimes increase the likelihood of positional disorder.[3]
-
Solvent Inclusion: Disordered solvent molecules within the crystal lattice are a common issue in coordination polymers and can negatively impact diffraction quality.[18]
Step-by-Step Protocol for Resolution:
-
Slow Down Crystal Growth: Further reduce the rate of crystallization using the methods described in the previous sections (lower concentration, slower diffusion, slower cooling).
-
Vary the Temperature: Sometimes, growing crystals at a different, constant temperature (either elevated or reduced) can favor a more ordered packing arrangement.[9]
-
Modify the Ligand-to-Metal Ratio: Adjusting the stoichiometry can sometimes lead to the formation of a different, more ordered crystalline phase.[13]
-
Annealing: Gently warming the crystals in their mother liquor and then allowing them to cool very slowly can sometimes heal defects and reduce twinning.
-
Change the Solvent System: A different solvent may lead to a different packing arrangement with less disorder or more ordered solvent inclusion.[7][19]
Data Summary and Experimental Protocols
Table 1: Influence of Key Parameters on Crystal Quality
| Parameter | Common Issue | Recommended Optimization Strategy | Rationale |
| Solvent | Amorphous precipitate, microcrystals | Screen a variety of solvents and solvent mixtures; use diffusion methods. | Solvents control solubility and can template crystal growth.[7][8] |
| Temperature | Formation of metastable phases, poor diffraction | Conduct reactions at different constant temperatures; use slow cooling methods. | Temperature affects kinetics and thermodynamic stability of crystalline phases.[10][11][12] |
| Concentration | Rapid precipitation, small crystals | Decrease reactant concentrations. | Slower growth from less supersaturated solutions favors larger, higher-quality crystals.[14] |
| Ligand/Metal Ratio | Formation of undesired phases | Systematically vary the molar ratio of ligand to metal salt. | Stoichiometry dictates the structure of the coordination polymer.[13] |
Experimental Protocol: Slow Vapor Diffusion for Crystal Growth
This protocol is a reliable method for obtaining high-quality single crystals.
-
Preparation of Solutions:
-
Prepare a solution of your fluorinated dipyridine ligand in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a solution of the metal salt in a compatible solvent.
-
-
Reaction Mixture:
-
In a small, clean vial, mix the ligand and metal salt solutions in the desired stoichiometric ratio. The total volume should be small (e.g., 0.5 - 2 mL).
-
-
Vapor Diffusion Setup:
-
Place the small vial containing the reaction mixture inside a larger, sealable container (e.g., a beaker or jar).
-
Add a small amount of a more volatile anti-solvent (a solvent in which your product is insoluble, such as diethyl ether or pentane) to the bottom of the larger container.[15]
-
Seal the larger container tightly.
-
-
Crystallization:
-
Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the reaction vial, gradually reducing the solubility of the coordination polymer and promoting slow crystal growth.
-
Monitor the vial for crystal formation over several days to weeks.
-
Visualizations
Diagram 1: General Workflow for Optimizing Crystal Quality
Caption: Troubleshooting workflow for crystal quality optimization.
Diagram 2: Decision Tree for Solvent Selection
Caption: Decision process for selecting an appropriate solvent system.
References
- Role of solvents in coordination supramolecular systems. RSC Publishing.
- Pitfalls in metal-organic framework crystallography: towards more accur
- Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews.
- How Does the Fluorination of the Linker Affect the Stability of Trimesate-Based Coordination Polymers and Metal–Organic Frameworks? | Request PDF.
- Study of temperature and ligand flexibility effects on coordination polymer formation from cyclobutanetetracarboxylic acid.
- (PDF) ChemInform Abstract: Role of Solvents in Coordination Supramolecular Systems.
- Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent. MDPI.
- Study of temperature and ligand flexibility effects on coordination polymer formation from cyclobutanetetracarboxylic acid. CrystEngComm.
- How does a solvent affect the crystallization process of coordination compounds?
- Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applic
- The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transform
- Solvent-vapour-assisted pathways and the role of pre-organization in solid-state transformations of coordin
- Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm.
- Temperature-Controlled Assembly/Reassembly of Two Dicarboxylate-Based Three-Dimensional Co(II) Coordination Polymers with an Antiferromagnetic Metallic Layer and a Ferromagnetic Metallic Chain. MDPI.
- Growing Quality Crystals. MIT Department of Chemistry.
- Fluorine-Substituted Ligands Induce Structural Diversity of Coordination Compounds | Request PDF.
- Crystal Growing Tips and Methods. University of Pennsylvania.
- Crystal growth in gelled solution: applications to coordin
- Influence of Metal Ions on the Structural Complexity of Mixed-Ligand Divalent Coordin
- Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems.
- Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research.
- Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering.
- Growing and Mounting Crystals Your Instrument Will Treasure. University of California, San Diego.
- Metal and Ligand Effect on the Structural Diversity of Divalent Coordination Polymers with Mixed Ligands: Evaluation for Photodegrad
- The effect of ligand/ metal-ligand ratio on the structural architectures of five different 1D zinc(II) coordination polymers with pyridyl derivative ligands.
- Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabric
- Structural trends in coordination polymers containing perfluorinated dicarboxyl
- Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings. PubMed.
- DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene)
- Metal and Ligand Effect on the Structural Diversity of Divalent Coordination Polymers with Mixed Ligands. Semantic Scholar.
- Construction of structurally diverse luminescent lead(ii) fluorinated coordination polymers based on auxiliary ligands. RSC Publishing.
- Tackling a difficult question: how do crystals of coordin
- From an organic ligand to a metal–organic coordination polymer, and to a metal–organic coordination polymer–cocrystal composite: a continuous promotion of the proton conductivity of crystalline m
- Liquid-free single-crystal to single-crystal transformations in coordination polymers. Inorganic Chemistry Frontiers.
- Synthesis and structural characterization of a single-crystal to single-crystal transformable coordin
- Crystal Growth and Characterization Studies of a Zigzag 1D Sulfonated Coordination Polymer to Prepare Zinc Oxide Nanoparticles. Journal of Sciences, Islamic Republic of Iran.
- Optimiz
- Building Coordination Polymers Using Dipyridone Ligands | Request PDF.
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. MDPI.
- Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm.
- Synthesis and Characterization of Pyridine-Based Diimide Ligands and Metal Phosphonate Coordination Polymers.
- (PDF) Optimizing disordered crystal structures.
- Fluoride as Ligand: Chemistry of Some New Terminal and Bridged Systems. PMC.
- Optimizing disordered crystal structures. ZORA.
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Technical Support Center: Troubleshooting 19F NMR Baseline Noise for Fluorinated Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in the analysis of fluorinated linkers: baseline noise in 19F Nuclear Magnetic Resonance (NMR) spectroscopy. As fluorinated motifs are increasingly integral to modern pharmaceuticals, mastering their characterization is paramount. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a "rolling" or distorted baseline in my 19F NMR spectrum. What are the likely causes and how can I fix it?
A rolling baseline is one of the most frequent artifacts in 19F NMR and can obscure weak signals and complicate integration.[1][2][3] The primary causes stem from issues with data acquisition and processing.
Core Causality & Solutions:
-
Acoustic Ringing: High-power radiofrequency (RF) pulses can induce mechanical vibrations in the probe's components, which in turn generate spurious signals detected by the coil.[4][5] This "acoustic ringing" is more pronounced at high magnetic fields and for nuclei with high gyromagnetic ratios like 19F.[4] The result is a distorted baseline that is difficult to phase correctly.
-
Solution: Employ pulse sequences specifically designed to minimize acoustic ringing, such as "aring" or "aring2" on Bruker spectrometers.[6] These sequences use composite pulses and phase cycling to cancel out the artifact. Alternatively, increasing the pre-acquisition delay can allow the ringing to decay before signal detection, but this may come at the cost of signal intensity for rapidly decaying signals.
-
-
Improper Phase Correction: Incorrectly set zero- and first-order phase parameters are a common culprit for distorted baselines.[1][7]
-
Solution: Manually re-phase the spectrum. If the baseline distortion is severe, it's often best to reset the phase parameters to zero and perform an automatic zero-order phase correction, followed by manual fine-tuning of the first-order phase.[1]
-
-
Broad Background Signals: Fluorinated materials in the NMR probe itself (e.g., Teflon components) can give rise to very broad background signals that manifest as a rolling baseline.[1]
-
Solution: If possible, use a probe with minimal fluorinated components. Acquiring a background spectrum of the probe with a non-fluorinated solvent can help identify and potentially subtract these background signals.
-
Q2: My baseline is flat, but excessively noisy. What factors contribute to a poor signal-to-noise (S/N) ratio in 19F NMR?
A high signal-to-noise ratio is crucial for detecting low-concentration species and accurately quantifying signals.[8] Several factors related to both the sample and the instrument can degrade the S/N ratio.
Core Causality & Solutions:
-
Improper Probe Tuning and Matching: The NMR probe must be precisely tuned to the resonance frequency of 19F to ensure efficient transfer of RF energy and sensitive signal detection.[8][9][10][11]
-
Low Analyte Concentration: While 19F is a highly sensitive nucleus, there is still a lower limit of detection.[8]
-
Solution: If possible, increase the concentration of your fluorinated linker. If the sample is limited, increasing the number of scans can improve the S/N ratio, which scales with the square root of the number of scans.[8]
-
-
Suboptimal Acquisition Parameters:
-
Receiver Gain: An improperly set receiver gain can either clip the signal (if too high) or fail to amplify it sufficiently above the noise floor (if too low).
-
Solution: Use the instrument's automatic receiver gain setting (rga on Bruker systems) before acquiring your spectrum.[12]
-
-
Relaxation Delay (D1): If the delay between scans is too short, the fluorine nuclei may not fully relax back to their equilibrium state, leading to signal saturation and reduced intensity.
-
Solution: For quantitative experiments, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample.[13]
-
-
Troubleshooting Workflow
Here is a logical workflow to systematically diagnose and resolve 19F NMR baseline issues.
Caption: A systematic approach to troubleshooting 19F NMR baseline problems.
Q3: Could paramagnetic impurities be the source of my baseline noise and broad signals?
Yes, absolutely. Paramagnetic species, even at trace levels, can have a dramatic effect on NMR spectra, causing significant line broadening and poor baseline quality.[14][15][16]
Core Causality & Solutions:
-
Sources of Paramagnetic Contamination: Common sources include residual transition metal catalysts (e.g., Pd, Ru, Fe) from synthesis, dissolved molecular oxygen, or metal ions leached from glassware or chromatography media.[14][15][17]
-
Solution:
-
Chelating Agents: Add a small amount of a chelating agent like EDTA to your NMR sample to sequester paramagnetic metal ions.
-
Precipitation: In some cases, paramagnetic ions can be precipitated out of solution. For instance, adding hydroxide or phosphate can precipitate certain transition metals.[14][15]
-
Degassing: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through your sample for several minutes before sealing the NMR tube.[17]
-
Sample Filtration: Particulate matter can sometimes contribute to line broadening. Filtering the sample through a small plug of glass wool or a syringe filter can help.[17]
-
-
Experimental Protocols
Protocol 1: Optimizing Acquisition Parameters for Quantitative 19F NMR
This protocol provides a starting point for setting up a quantitative 1D 19F NMR experiment, with a focus on achieving a stable baseline and accurate integration.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Maximizes the signal-to-noise ratio for a given number of scans.[13][18] |
| Relaxation Delay (D1) | ≥ 5 x T1 | Ensures complete spin-lattice relaxation for accurate signal integration.[13][19] T1 can be determined experimentally using an inversion-recovery pulse sequence. |
| Acquisition Time (AQ) | 2-4 seconds | Provides good digital resolution to accurately define peak shapes.[1][13] |
| Number of Scans (NS) | 16 - 128 (or more) | Dependent on sample concentration; increased to improve the S/N ratio.[13] |
| Spectral Width (SW) | Cover all expected 19F signals | Prevents signal aliasing (folding) into the spectrum.[2][13][20] |
| Temperature | 298 K (or other controlled T) | Maintains consistent chemical shifts and relaxation times.[13] |
Advanced Topics
The Impact of Fluorinated Linker Structure on NMR Spectra
The chemical environment of the fluorine atoms in a linker significantly influences their chemical shift and can be a source of spectral complexity.[21][22] The electron-withdrawing or -donating nature of neighboring groups, as well as through-space interactions, can lead to a wide dispersion of 19F signals.[22] Understanding these effects is key to interpreting your spectra correctly.
References
-
Friesen, J.B. & McAlpine, J.B. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(23), 14727–14733. [Link]
-
Friesen, J.B. & McAlpine, J.B. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. [Link]
-
Friesen, J.B. & McAlpine, J.B. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. PubMed. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). NMR500 Basics and Tuning. NMR Facility, UCSB Chem and Biochem. [Link]
-
Gerber, F., et al. (2020). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
-
Suga, T., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
Negro, F., et al. (2023). On the role of linker fluorination in the adsorption-induced structural response of CeIV-based Metal-Organic Frameworks. ChemRxiv. [Link]
-
Facey, G. (2008). Acoustic Ringing. University of Ottawa NMR Facility Blog. [Link]
-
Royal Society of Chemistry. (2024). Chapter 3: NMR of Organic Linkers in MOFs and COFs. Books - The Royal Society of Chemistry. [Link]
-
Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]
-
Emory University. (2004). Probe Tuning. Emory University. [Link]
-
Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]
-
Wang, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. [Link]
-
San Diego State University. (n.d.). Manual Probe Tuning. SDSU NMR Facility – Department of Chemistry. [Link]
-
Varian, Inc. (n.d.). Manually Tuning The Dual Broadband Probe on v400. Varian. [Link]
-
Dolbier, W.R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
-
Bruker. (n.d.). 1D 19F. Bruker. [Link]
-
NMR Wiki. (2011). About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Wiki Q&A Forum. [Link]
-
Stare, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. [Link]
-
van der Velden, D., et al. (2022). 19F MRI Imaging Strategies to Reduce Isoflurane Artifacts in In Vivo Images. ResearchGate. [Link]
-
Zerbe, O., et al. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. [Link]
-
Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]
-
Agilent Technologies. (n.d.). Eliminating Baseline Problems. Agilent. [Link]
-
Clark, W.G. (1978). Acoustic ringing effects in pulsed nuclear magnetic resonance probes. PubMed. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC. [Link]
-
Torres, A.M. & Price, W.S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]
-
ResearchGate. (2024). Best way to determine 19F-NMR yield?. ResearchGate. [Link]
-
Facey, G. (2008). Pulse Sequences to Minimize Acoustic Ringing. University of Ottawa NMR Facility Blog. [Link]
-
Massachusetts Institute of Technology. (2007). Introduction to NMR part 2. MIT Department of Chemistry. [Link]
-
Novikov, V.V., et al. (2021). Analysis of reduced paramagnetic shifts as an effective tool in NMR spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
NMR Wiki. (2011). Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. NMR Wiki Q&A Forum. [Link]
-
Rusakov, Y.Y., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Chrom Tech. (2020). Common Causes of Baseline Noise. Chrom Tech. [Link]
-
Serkova, N.J., et al. (2005). Negative impact of noise on the principal component analysis of NMR data. DigitalCommons@UNL. [Link]
Sources
- 1. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. F19 detection [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 5. Acoustic ringing effects in pulsed nuclear magnetic resonance probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. University of Ottawa NMR Facility Blog: Pulse Sequences to Minimize Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 7. chemistry.mit.edu [chemistry.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR500 Basics and Tuning [nmr.chem.ucsb.edu]
- 10. Probe Tuning [emory.edu]
- 11. 2) Manual Probe Tuning | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. 1D 19F [2210pc.chem.uic.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrafluorophenylene (TFP) Ligand Coordination
[1][2]
Current Status: Operational Subject: Troubleshooting Steric & Electronic Barriers in Fluorinated MOF/COF Synthesis Ticket Priority: High (Research Critical)[1]
Welcome to the TFP Coordination Support Hub
You are likely here because your tetrafluorophenylene (TFP) ligand—specifically 2,3,5,6-tetrafluoroterephthalic acid (
The Core Conflict: Researchers often misdiagnose the failure of TFP ligands as purely "steric bulk." While fluorine’s Van der Waals radius (1.47 Å) is only slightly larger than hydrogen’s (1.20 Å), the quadruple substitution creates two distinct barriers:[1]
-
Geometric Twist (The Real Steric Issue): Repulsion between ortho-fluorines and the carboxylate/coordinating group forces the ligand out of planarity.
-
Electronic Deactivation: The electron-withdrawing fluorine ring dramatically lowers the Lewis basicity of your donor atoms (
drop), making them poor competitors against solvent molecules.[2]
This guide provides the protocols to overcome these specific barriers.
Module 1: Diagnostic Workflow
Before altering your synthesis, determine if your failure is Kinetic (Solubility/Steric) or Thermodynamic (Electronic) .[1][2]
Figure 1: Diagnostic logic tree for isolating the root cause of coordination failure in perfluorinated ligands.
Module 2: The "Ortho-Twist" Protocol
The Problem: In non-fluorinated terephthalic acid, the carboxylate groups are coplanar with the benzene ring. In
Data Comparison:
| Property | Terephthalic Acid ( | Tetrafluoro-BDC ( | Impact |
| C-C-C-O Torsion | ~0° (Planar) | 18° – 29° | Disrupts paddlewheel formation |
| 3.54 | 1.68 | Ligand deprotonates easily but binds weakly | |
| F...O Distance | N/A | ~2.6 Å | Electrostatic Repulsion |
Solution: The High-Energy Solvothermal Method
To force the twisted ligand into a planar coordination environment (or to form a twisted topology like UiO-66-4F ), you must supply enough thermal energy to overcome the rotational barrier, or use a modulator to slow down the "wrong" precipitation.
Step-by-Step Protocol:
-
Metal Source: Use
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (Preferred for hard-hard interaction).[2] -
Solvent System: DMF is standard, but for TFP, add Formic Acid or Trifluoroacetic Acid (TFA) as a modulator.[1][2]
-
Why? The modulator competes with the ligand. Since TFP is a weak donor, you need a modulator that binds even weaker or one that slows the metal hydrolysis.[2]
-
-
The "Twist" Cure (Temperature):
Module 3: Overcoming Electronic Deactivation
The Problem: The electron-poor ring pulls density away from the carboxylate oxygens. If you use a highly coordinating solvent like DMSO or even wet DMF, the solvent will out-compete your ligand for the metal center.
FAQ: Why is my solution clear after 48 hours? A: Your solvent is binding to the metal better than your ligand is.[2]
Solution: Non-Competing Solvent Strategy
If standard solvothermal methods fail, switch to a Low-Coordination Environment .[2]
Protocol:
-
Dehydrate: Ensure metal salts are anhydrous if possible, or minimize water content.[2]
-
Solvent Switch: Use DEF (Diethylformamide) instead of DMF.[1][2]
-
Reasoning: DEF is bulkier than DMF.[2] The steric bulk of the solvent prevents it from effectively blocking the metal sites, giving your sterically-challenged TFP ligand a better chance to bind.
-
-
Concentration Spike: Increase ligand concentration by 1.5x compared to non-fluorinated protocols. Le Chatelier’s principle helps overcome the low binding constant (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Module 4: Solubility & Hydrophobicity
The Problem: TFP ligands are hydrophobic "grease balls" (to use industry slang).[1][2] They often float on aqueous metal solutions or fail to dissolve in alcohols.[2]
Solution: The "Reverse Layering" Technique
Do not attempt to mix everything in one pot immediately if solubility is an issue.
-
Dissolution: Dissolve
TFBDC in THF (Tetrahydrofuran) or Acetone. It is highly soluble here. -
Metal Solution: Dissolve metal salt in water/alcohol.[2]
-
Layering: Carefully layer the THF (ligand) solution on top of the aqueous (metal) solution.[1][2]
-
Mechanism: Slow diffusion at the interface allows the ligand to encounter the metal at low concentrations, preventing rapid amorphous precipitation and allowing time for the "twisted" ligand to organize into a crystal lattice.
References
-
Optimized Synthesis of Tetrafluoroterephthalic Acid & Coordination
-
Electronic vs.
-
Modulated Synthesis of Fluorinated MOFs
-
Solubility Strategies
Sources
- 1. Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 3. The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Solvent selection for recrystallization of 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene
Topic: 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene (TFDPB)
User Guide Overview
Product: 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene CAS: 113682-56-7 (approximate/variable based on salt form) Common Application: Ligand for Metal-Organic Frameworks (e.g., SIFSIX-3-Zn), Crystal Engineering, Halogen Bonding Studies. Critical Attribute: High purity is required to prevent defect formation in porous coordination networks.
Module 1: Solvent Selection Logic
The Challenge: TFDPB is a "push-pull" molecule regarding solubility.
-
The Core (Fluorinated Benzene): Hydrophobic and electron-deficient (
-acidic). It resists dissolution in highly polar aqueous media but interacts strongly with electron-rich aromatics (like toluene) via quadrupole interactions. -
The Wings (Pyridyl Groups): Basic and polar. They accept Hydrogen bonds, making the molecule soluble in alcohols and susceptible to protonation in acidic media.
The Solution: You must balance these competing properties.
Solvent Performance Table
| Solvent System | Suitability | Interaction Mechanism | Recommended Use |
| Methanol (MeOH) | Excellent | H-bonding with Pyridyl N; moderate polarity accommodates F-core. | Primary Choice. Slow evaporation yields block crystals [1]. |
| Ethanol (EtOH) | Good | Similar to MeOH but higher boiling point allows for wider | Use for standard thermal recrystallization (Reflux |
| Toluene | Moderate | Use if alcohol fails or to remove aliphatic impurities. | |
| CHCl | High | Chloroform solvates the core; MeOH solvates the nitrogens. | Use for flash chromatography or rapid dissolution; less ideal for slow growth. |
| DMF / DMSO | Avoid | High boiling point; difficult to remove from the crystal lattice (solvate formation). | Only use for hot filtration of highly impure bulk material. |
Module 2: Decision Framework (Visualization)
Use this logic tree to determine the correct solvent system based on your crude material's behavior.
Figure 1: Decision tree for selecting the purification pathway based on impurity profile and solubility.
Module 3: Step-by-Step Protocols
Protocol A: Standard Thermal Recrystallization (Ethanol)
Best for: Routine purification of crude material (>90% purity) synthesized via Suzuki coupling.
-
Preparation: Place 1.0 g of crude TFDPB in a 50 mL Round Bottom Flask (RBF).
-
Dissolution: Add 20 mL of absolute Ethanol. Add a magnetic stir bar.[1]
-
Reflux: Heat to reflux (80°C) with stirring.
-
Checkpoint: If the solution is not clear after 10 mins, add Ethanol in 5 mL increments.
-
-
Hot Filtration (Critical): While maintaining reflux, filter the solution through a pre-warmed glass frit or a celite pad to remove insoluble Pd-black or inorganic salts.
-
Nucleation: Allow the filtrate to cool slowly to Room Temperature (RT) on the benchtop. Do not use an ice bath immediately; shock cooling traps impurities.
-
Crystallization: Once RT is reached, place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the white needles/blocks and wash with cold Ethanol (2 x 5 mL).
Protocol B: Slow Evaporation (Methanol)
Best for: Growing X-ray quality single crystals (Block morphology).[2]
-
Dissolution: Dissolve 100 mg of TFDPB in 15 mL of Methanol at room temperature. Sonicate if necessary to ensure complete dissolution.[1]
-
Filtration: Pass through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Growth: Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Wait: Allow solvent to evaporate over 3-5 days in a vibration-free environment.
-
Result: Colorless block crystals suitable for SC-XRD [1].
Module 4: Troubleshooting & FAQs
Q1: My product is turning into an oil instead of crystals ("Oiling Out"). Why?
-
Cause: The melting point of the solvated product might be lower than the boiling point of the solvent, or the concentration is too high.
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a Seed Crystal: If you have any pure solid, add a tiny amount once the solution cools slightly.
-
Add Co-solvent: Add 10% Toluene to the Ethanol. The
-stacking interaction with Toluene can stabilize the crystal lattice over the amorphous oil phase.
-
Q2: The crystals are yellow, but the pure compound should be white. How do I fix this?
-
Cause: Palladium (Pd) contamination from the Suzuki coupling reaction.
-
Fix: You must perform a "Carbon Treatment."[3] Dissolve the crude in hot Chloroform or THF, add Activated Charcoal (10 wt%), stir for 30 mins, and filter through Celite. Then proceed to Protocol A.
Q3: Can I use water as a solvent?
-
Answer: No. TFDPB is insoluble in neutral water.
-
Exception: It will dissolve in acidic water (pH < 4) due to protonation of the pyridine rings, but neutralizing this to crash out the solid often yields amorphous powder, not crystals.
Module 5: Mechanistic Visualization
Understanding how the solvent interacts with the molecule helps in troubleshooting.
Figure 2: Solvation mechanisms showing how Methanol stabilizes the Pyridyl "wings" while Toluene stabilizes the Fluorinated "core".
References
-
Ferrer, M., Gutiérrez, A., Mounir, M., Solans, X., & Font-Bardia, M. (2006). 2,3,5,6-Tetrafluoro-1,4-di(4-pyridyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3213–o3214.
-
Nugent, P., et al. (2013). Porous materials with optimal adsorption thermodynamics and kinetics for CO2 separation. Nature, 495, 80–84. (Describes the use of TFDPB in SIFSIX-3-Zn).
- Pigge, F. C. (2011). Synthesis and Crystal Engineering of Fluorinated Heteroaromatics. Department of Chemistry, University of Iowa.
Sources
Controlling interpenetration in MOFs with fluorinated linear linkers
Topic: Controlling Interpenetration with Fluorinated Linear Linkers
Status: Active Operator: Senior Application Scientist (MOF-Architect_01) Scope: Troubleshooting synthesis, linker design, and phase validation for fluorinated Metal-Organic Frameworks.
Introduction
Welcome to the Fluorinated MOF Architecture Support Hub. You are likely here because your fluorinated linear linkers (e.g., F-BDC, F-BPDC derivatives) are yielding unpredictable topologies.
Fluorine is not just a "hydrophobic cap"; it is a steric and electronic control knob. In linear linkers, the C-F bond length (
Module 1: Linker Design & Pre-Synthesis
Objective: Use ligand geometry to dictate network topology before mixing reagents.
FAQ 1.1: Why does my fluorinated linker still form interpenetrated networks?
Diagnosis: You likely placed the fluorine atoms in positions that do not disrupt the planarity of the linker. Interpenetration is often driven by
The Fix: Move Fluorine to the ortho-position relative to the carboxylate or the phenyl-phenyl bond (in biphenyls).
-
Mechanism: Steric repulsion between the ortho-F and the carboxylate oxygen (or adjacent ring protons) forces the linker to twist.
-
Result: This twist breaks the planarity required for close
-stacking, often physically blocking the formation of a second interpenetrating net.
FAQ 1.2: Can I use Fluorine to encourage interpenetration?
Answer: Yes. If you use perfluorinated linkers (e.g., tetrafluoroterephthalate) or place F atoms where they can engage in favorable dipole-dipole interactions without causing steric clash, you may stabilize dense phases.
-
Strategy: Use linkers where F-atoms line the channels (e.g., 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylate). The quadrupole moment of the perfluorinated ring is inverted compared to benzene, promoting face-to-face stacking with electron-rich guests or adjacent non-fluorinated linkers, potentially stabilizing catenated phases through supramolecular locking.
Module 2: Synthesis Optimization (The "Control Knobs")
Objective: Manipulate kinetics and thermodynamics during solvothermal synthesis.
Troubleshooting Guide: The "Dense Phase" Loop
Symptom: You want a highly porous, non-interpenetrated MOF (e.g., pcu topology), but PXRD indicates a dense, interpenetrated phase.
| Parameter | Action | Technical Rationale |
| Concentration | Decrease (Try 50% dilution) | Interpenetration requires two independent nucleation events in the same volume. Lower concentration reduces the probability of the second network nucleating before the first crystallizes. |
| Temperature | Decrease (e.g., 120°C | Non-interpenetrated phases are often kinetic products. High temperatures provide the energy to overcome activation barriers for the thermodynamically stable (dense/interpenetrated) phase. |
| Modulator | Add Bulky Acid (e.g., 4-tert-butylbenzoic acid) | A bulky modulator caps the metal nodes during growth. It acts as a "bumper," physically preventing the second lattice from growing into the voids of the first. |
| Template | Use Mesitylene | Adding a non-coordinating, bulky solvent like mesitylene fills the pores during synthesis, acting as a "place-holder" that prevents a second network from growing inside. |
Visual Workflow: Synthesis Optimization
The following diagram outlines the decision process for isolating the desired phase.
Caption: Workflow for isolating non-interpenetrated phases in fluorinated MOFs. Prioritize kinetic control (conc/temp) before altering chemical composition.
Module 3: Characterization & Validation
Objective: Conclusively distinguish between phases.
FAQ 3.1: My PXRD looks similar for both phases. How do I tell them apart?
Answer: Interpenetration changes the unit cell symmetry and density but often retains the fundamental connectivity.
-
Low-Angle Shift: The non-interpenetrated phase usually has a larger unit cell volume (or different symmetry). Look for the appearance of new peaks at very low
angles ( ) in the open phase, which might be absent or shifted in the interpenetrated phase due to systematic extinctions or symmetry changes. -
Solvent Content: Run TGA. The non-interpenetrated phase will have a significantly higher weight loss step for solvent removal (often 30-50% mass) compared to the interpenetrated phase (<10%).
FAQ 3.2: My BET surface area is lower than the theoretical value for the open phase. Is it interpenetrated?
Troubleshooting: Not necessarily. Fluorinated MOFs are hydrophobic but can trap solvent molecules strongly in the "corners" of the pores due to F-dipoles.
-
Test: Perform a rigorous activation. Exchange pore solvent with a low-boiling fluorinated solvent (e.g.,
or dilute Fluorobenzene) and activate at a higher temperature. -
Validation: If the surface area remains exactly 50% (for 2-fold) or 33% (for 3-fold) of the theoretical value, you have confirmed interpenetration.
Module 4: Advanced Mechanism - The Fluorine Twist
Scientific Insight: The diagram below illustrates the steric mechanism by which ortho-fluorine substitution prevents the formation of secondary lattices.
Caption: Mechanistic impact of ortho-fluorination. The induced torsion angle prevents the close packing required for interpenetration.
References
-
Linker-Enabled Control of Interpenetration in MUV-12 Frameworks Source: Journal of the American Chemical Society (2023) Relevance: Demonstrates the use of methylated and fluorinated linkers to control steric hindrance and
-stacking, directly influencing the degree of interpenetration in Titanium MOFs.[1] URL:[Link] -
Controlling Interpenetration through Linker Conformation in Modulated Synthesis Source: Journal of Materials Chemistry A (2017) Relevance: Establishes the causal link between linker twisting (energetically favorable for certain substituted linkers) and the prevention of interpenetration. URL:[Link]
-
Recent Advances in the Chemistry and Applications of Fluorinated Metal–Organic Frameworks (F-MOFs) Source: Dalton Transactions / RSC (2023) Relevance: Comprehensive review on F-MOF synthesis, detailing how fluorinated linkers affect topology and hydrophobicity. URL:[Link]
-
Superhydrophobic Perfluorinated Metal–Organic Frameworks Source: Chemical Communications (2013) Relevance: Highlights the structural differences between non-fluorinated (interpenetrated) and perfluorinated (stacked layer) variants of similar frameworks. URL:[Link]
Sources
Technical Support Center: Thermal Stability Optimization of F4-DPyBz Based Frameworks
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with F4-DPyBz based frameworks. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you understand, diagnose, and optimize the thermal stability of your materials. Our approach is built on explaining the causal mechanisms behind experimental outcomes, ensuring you can make informed decisions in your research.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the thermal stability of Covalent Organic Frameworks (COFs) derived from F4-DPyBz and similar building blocks.
Q1: What is F4-DPyBz and what kind of frameworks does it typically form?
Answer: F4-DPyBz is understood to be a tetrafluorinated dipyridylbenzene derivative. As an organic linker, it is primarily used in the synthesis of Covalent Organic Frameworks (COFs). Its key structural features—a rigid aromatic core, electron-withdrawing fluorine atoms, and nitrogen-rich pyridine rings—make it a candidate for constructing highly stable, porous materials. Depending on the co-monomer, F4-DPyBz will typically form frameworks with imine linkages (when reacted with multi-amine linkers) or boronate ester linkages (if derivatized into a boronic acid and reacted with polyol linkers). This guide will focus primarily on imine-linked COFs due to the common use of pyridine-containing linkers in this context.
Q2: What does "thermal stability" truly mean for a COF?
Answer: The thermal stability of a COF is not a single temperature but a two-step process. This is a critical distinction from amorphous polymers or small molecules.[1][2]
-
Loss of Crystallinity (Amorphization): At a lower temperature (T_amorph), the framework loses its long-range periodic order. This is often caused by subtle structural deformations or lattice buckling under thermal stress.[3] The material is still chemically intact but is no longer crystalline, which can impact properties like porosity and charge transport. This transition is invisible to standard thermogravimetric analysis (TGA).
-
Chemical Decomposition: At a higher temperature (T_decomp), covalent bonds within the framework begin to break, leading to mass loss as volatile byproducts are released.[1] This is the event measured by TGA.
A truly robust framework must exhibit high stability in both regards.
Caption: Two-step thermal degradation pathway in COFs.
Q3: My TGA curve shows a decomposition temperature of 450 °C. Does this mean my material is stable up to that point?
Answer: Not necessarily. Your TGA result indicates excellent chemical stability, meaning the covalent bonds are strong. However, the framework may have lost its crucial crystalline structure at a much lower temperature (e.g., 250-350 °C).[3] Without its defined pores and ordered structure, the material's function could be compromised well before chemical decomposition. To make a complete stability claim, you must complement TGA with Variable-Temperature Powder X-ray Diffraction (VT-PXRD) to identify the temperature at which the characteristic diffraction peaks disappear.
Q4: How do the linkage type, fluorine atoms, and pyridine units influence thermal stability?
Answer: These three components have distinct and synergistic effects:
-
Linkage Type: The stability of the covalent bond forming the framework is paramount. Boronate ester linkages are generally considered more thermally stable than common imine linkages.[2] However, highly conjugated or resonance-stabilized imine linkages, particularly within a rigid structure, can also exhibit exceptional thermal stability, with decomposition temperatures exceeding 450 °C.[4]
-
Fluorination: The effect of fluorine is complex. The high electronegativity of fluorine can increase the chemical stability of adjacent C-C bonds. However, studies on some coordination polymers have shown that increasing fluorination can decrease the overall thermal decomposition temperature.[5] This may be due to changes in crystal packing or the introduction of weaker intermolecular interactions. For your F4-DPyBz framework, its effect must be determined experimentally and compared to a non-fluorinated analogue if possible.
-
Pyridine Units: The rigid, aromatic nature of the pyridine core contributes significantly to the framework's structural robustness, preventing conformational flexibility that can lead to early amorphization.[4] The nitrogen atoms also provide sites for potential post-synthetic modification.
| Feature | Typical Influence on Thermal Stability | Causality |
| Imine Linkage | Good to Excellent (350-500 °C) | Reversible nature can allow for error correction during synthesis, leading to high crystallinity. Stability is enhanced by resonance.[4][6] |
| Boronate Ester Linkage | Excellent (>450 °C) | Strong B-O covalent bonds. However, they are known to be susceptible to hydrolysis, a separate stability concern.[1][7] |
| Fluorine Atoms | Variable | Can enhance chemical bond strength locally, but may alter intermolecular packing forces, potentially lowering amorphization temperature.[5][8] |
| Pyridine Core | Positive | The rigid aromatic structure restricts bond rotation and enhances lattice robustness, increasing the amorphization temperature.[4] |
Section 2: Troubleshooting Guide: Diagnosing Thermal Instability
This section provides solutions to common problems encountered during the characterization of F4-DPyBz frameworks.
Caption: Troubleshooting decision tree for thermal instability issues.
Q: My TGA shows a significant mass loss (~10-20%) at a low temperature (< 200 °C) before the main decomposition step. What does this mean?
Answer: This is a classic sign of trapped solvent or unreacted monomer within the pores of your framework, not a sign of poor framework stability.
-
Causality: The high porosity of COFs makes complete removal of high-boiling synthesis solvents (e.g., mesitylene, 1,4-dioxane) difficult. During the TGA ramp, these trapped molecules are released, causing the initial mass loss.
-
Solution: Your activation protocol needs to be more rigorous. Before analysis, activate the sample by heating it under high vacuum (e.g., 120-150 °C) for an extended period (12-24 hours). Consider performing a solvent exchange with a lower-boiling solvent (like acetone or THF) after synthesis but before the final vacuum drying step.
Q: My framework's final decomposition temperature is lower than expected (< 350 °C). How can I improve its chemical robustness?
Answer: A low decomposition temperature points to issues with the framework's intrinsic bond strength or integrity, often stemming from the synthesis process.
-
Causality:
-
Incomplete Polymerization: The reaction may not have gone to completion, leaving a high density of terminal groups and defects in the structure.[6]
-
Monomer Impurity: Impurities in your F4-DPyBz or co-monomer can terminate chain growth and introduce weak points.
-
Suboptimal Linkage Formation: For imine COFs, the reversibility of the reaction is key to "error correction" and forming a stable, crystalline product. If the conditions are not right, an amorphous, less stable polymer may form.[4]
-
-
Solutions:
-
Optimize Synthesis: Systematically vary the solvothermal synthesis time and temperature. Longer reaction times (e.g., 3-5 days) often lead to more complete and stable frameworks.
-
Verify Purity: Confirm the purity of your monomers using techniques like NMR and mass spectrometry.
-
Use a Modulator: For imine-linked COFs, adding a catalytic amount of a modulator like aniline or acetic acid can control the rate of imine exchange, promoting the formation of a more thermodynamically stable, crystalline product.[4] A typical starting point is 0.1 to 0.5 equivalents relative to the aldehyde monomer.
-
Q: My VT-PXRD shows that the material becomes amorphous at a low temperature, even though the TGA is fine. How do I enhance structural stability?
Answer: This indicates that while the covalent bonds are strong, the overall lattice is not rigid enough to withstand thermal stress.
-
Causality: This can be due to poor long-range order (low crystallinity) from the start, or inherent flexibility in the framework that allows for buckling.[3] Poor interlayer (π-π) stacking between the 2D sheets can also be a contributing factor.
-
Solutions:
-
Improve Crystallinity: The most direct way to improve structural robustness is to maximize the initial crystallinity. Experiment with different solvent mixtures (e.g., mesitylene/dioxane, o-DCB/n-butanol) and reaction temperatures. The goal is to find a condition where monomer solubility and reaction kinetics are perfectly balanced to favor crystal growth over amorphous precipitation.
-
Post-Synthetic Modification (PSM): This is a powerful technique to irreversibly "lock" the framework. For an imine-linked COF, you can perform a subsequent reaction to convert the reversible imine bonds into more robust, irreversible amide bonds.[9][10] This significantly enhances structural integrity and chemical stability. See Protocol 3.2 for a detailed methodology.
-
Section 3: Optimization & Experimental Protocols
These protocols provide actionable, step-by-step guidance for key optimization experiments.
Protocol 3.1: Optimizing Solvothermal Synthesis for Maximum Crystallinity
Objective: To screen synthesis conditions to identify the optimal parameters for producing a highly crystalline and thermally stable F4-DPyBz based COF.
Methodology:
-
Monomer Preparation: Ensure both the F4-DPyBz derivative and the co-monomer (e.g., a triamine linker like 1,3,5-tris(4-aminophenyl)benzene, TAPB) are of the highest purity and are thoroughly dried.
-
Reaction Setup: In a series of Pyrex tubes, combine stoichiometric amounts of the monomers.
-
Solvent Screening: To separate tubes, add a fixed volume of different solvent systems. A good starting point for screening includes:
-
Mesitylene / 1,4-Dioxane (1:1 v/v)
-
ortho-Dichlorobenzene (o-DCB) / n-Butanol (4:1 v/v)
-
Toluene / Pyridine (9:1 v/v)
-
-
Catalyst/Modulator: To each tube, add an acidic catalyst (e.g., 6 M aqueous acetic acid, ~5-10% of total volume).[11]
-
Degassing: Flash-freeze the tubes in liquid nitrogen, evacuate to high vacuum, and thaw. Repeat this freeze-pump-thaw cycle three times to remove all dissolved oxygen, which can interfere with the reaction.
-
Heating: Seal the tubes under vacuum and place them in a programmable oven. Set up a temperature gradient experiment (e.g., tubes at 100 °C, 120 °C, and 140 °C) for a fixed time (e.g., 72 hours).
-
Work-up: After cooling, collect the precipitate by filtration. Wash thoroughly with anhydrous acetone and THF to remove unreacted monomers.
-
Activation & Characterization: Dry the samples under high vacuum at 120 °C overnight. Characterize each sample using PXRD to assess crystallinity. The sample with the sharpest, most intense diffraction peaks is the optimal one. Proceed with TGA and VT-PXRD on this optimized sample.
Protocol 3.2: Post-Synthetic "Locking" of Imine Linkages for Enhanced Stability
Objective: To convert the reversible imine linkages of a pre-synthesized F4-DPyBz COF into irreversible amide linkages, thereby increasing its thermal and chemical stability.[10]
Methodology:
-
Starting Material: Begin with a highly crystalline, activated imine-linked F4-DPyBz COF (as prepared in Protocol 3.1).
-
Reaction Suspension: Suspend the COF powder (e.g., 100 mg) in a suitable solvent like THF or Dichloromethane (DCM) in a round-bottom flask.
-
Oxidizing Agent Preparation: In a separate flask, prepare the oxidizing solution. A common agent for this Pinnick-type oxidation is a mixture of sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene in a buffered solution (e.g., THF/water with a phosphate buffer).
-
Reaction: Add the oxidizing solution to the COF suspension and stir at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them with FT-IR spectroscopy, looking for the disappearance of the imine C=N stretch (~1620 cm⁻¹) and the appearance of the amide C=O stretch (~1680 cm⁻¹).
-
Work-up: Once the reaction is complete (typically 24-48 hours), quench any remaining oxidant. Collect the modified COF by filtration.
-
Purification: Wash the resulting powder extensively with water, methanol, and acetone to remove all reactants and byproducts.
-
Activation & Characterization: Activate the amide-linked COF under high vacuum at 120 °C. Confirm the transformation using FT-IR and solid-state NMR. Finally, perform TGA and VT-PXRD and compare the results to the original imine-linked COF to quantify the improvement in thermal stability.
Section 4: Advanced Characterization Workflow
For a comprehensive and publishable assessment of thermal stability, a multi-technique approach is required.
Caption: Recommended workflow for thermal stability characterization.
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the chemical decomposition temperature (T_decomp).
-
Procedure: Use a freshly activated sample (~5 mg). Run under an inert atmosphere (N₂) with a heating ramp of 10 °C/min from room temperature to at least 800 °C.
-
Analysis: Identify the onset temperature of major mass loss (>5%). Disregard initial mass loss below ~200 °C if it corresponds to solvent.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To identify any endothermic or exothermic events (like phase transitions or melting) that do not involve mass loss.
-
Procedure: Run under similar conditions to TGA. The absence of sharp peaks before the decomposition temperature is indicative of good thermal stability.[12]
-
-
Variable-Temperature Powder X-ray Diffraction (VT-PXRD):
-
Purpose: To determine the structural stability and amorphization temperature (T_amorph).
-
Procedure: Place the activated sample in a capillary and mount it on the diffractometer equipped with a heating stage. Collect a PXRD pattern at room temperature. Then, ramp the temperature in steps (e.g., every 25 °C) up to the T_decomp identified by TGA. Collect a full diffraction pattern at each temperature step.
-
Analysis: Plot the diffraction patterns as a function of temperature. T_amorph is the temperature at which the characteristic low-angle peaks (e.g., (100), (110)) broaden significantly or disappear into the amorphous background.
-
By combining these results, you can confidently report both the structural and chemical thermal stability of your F4-DPyBz based frameworks.
References
Sources
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Constructing energetic covalent organic frameworks with high stability and low sensitivity - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. "Study of Porous Materials Incorporating Boronate Esters" by Kevin Scott Sapp [scholarcommons.sc.edu]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 10. Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks [escholarship.org]
- 11. Synthesis of a pyridine-based covalent organic framework as an efficient adsorbent for rhodamine B removal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
The Impact of Linker Fluorination on Gas Adsorption in Metal-Organic Frameworks: A Comparative Guide to DPyBz vs. F4-DPyBz Linkers
For researchers, scientists, and drug development professionals, the precise control of gas adsorption within Metal-Organic Frameworks (MOFs) is a critical parameter for applications ranging from gas storage and separation to catalysis and drug delivery. The functionalization of organic linkers within the MOF structure presents a powerful tool for tuning these adsorption properties. This guide provides an in-depth comparison of gas adsorption in MOFs constructed with 1,4-bis(4-pyridyl)benzene (DPyBz) and its fluorinated analogue, 2,3,5,6-tetrafluoro-1,4-bis(4-pyridyl)benzene (F4-DPyBz), supported by experimental data and mechanistic insights.
The strategic incorporation of fluorine atoms onto the organic linkers of MOFs can dramatically alter the physicochemical properties of the resulting framework, influencing pore size, surface chemistry, and ultimately, the interactions with guest gas molecules. This comparison focuses on the well-studied dipyridyl-based linkers, DPyBz and F4-DPyBz, to elucidate the specific effects of fluorination on the adsorption of key industrial gases: carbon dioxide (CO₂), methane (CH₄), and nitrogen (N₂).
Mechanistic Insights into the Role of Linker Fluorination
The introduction of fluorine atoms onto the DPyBz linker to form F4-DPyBz induces several key changes at the molecular level that collectively impact gas adsorption behavior. Fluorination can influence the electronic properties of the linker, leading to altered interactions with guest molecules. For instance, the high electronegativity of fluorine can create favorable electrostatic interactions with quadrupolar molecules like CO₂.[1]
Furthermore, the presence of fluorine atoms can modify the flexibility and rotational dynamics of the linker within the MOF structure. This can lead to different structural responses upon gas adsorption, such as the "breathing" or "gate-opening" phenomena observed in some flexible MOFs.[2] In some cases, fluorination can switch a cooperative, step-shaped CO₂ adsorption mechanism to a more traditional Langmuir-type isotherm.[3] This is often attributed to a reduction in steric hindrance around the metal centers, making them more accessible to gas molecules even at low pressures.[3]
Synthesis of MOFs with DPyBz and F4-DPyBz Linkers
The synthesis of MOFs incorporating these pyridyl-based linkers typically involves solvothermal or hydrothermal methods.[4] In a typical synthesis, a metal salt (e.g., zinc nitrate, copper nitrate) is dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), along with the respective linker (DPyBz or F4-DPyBz). The mixture is then heated in a sealed vessel for a specific period, allowing for the crystallization of the MOF. The choice of solvent, temperature, and reaction time can significantly influence the resulting crystal structure and porosity.[5]
Experimental Protocol: Solvothermal Synthesis of a Dipyridyl-Based MOF
-
Preparation of Precursor Solution: In a glass vial, dissolve the metal salt (e.g., 1 mmol) and the dipyridyl linker (DPyBz or F4-DPyBz, 1 mmol) in an appropriate solvent (e.g., 20 mL of DMF).
-
Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Collect the resulting crystals by filtration or decantation.
-
Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point synthesis solvent from the pores, immerse the crystals in a low-boiling point solvent (e.g., chloroform or acetone) for several days, replacing the solvent periodically.
-
Activation: Activate the MOF by heating the solvent-exchanged crystals under a dynamic vacuum to remove the guest solvent molecules completely, making the pores accessible for gas adsorption measurements.
Characterization of MOFs
The synthesized MOFs are typically characterized using a suite of analytical techniques to confirm their structure, porosity, and thermal stability.
-
Powder X-ray Diffraction (PXRD): To verify the crystalline phase and purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature required for activation.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.
-
Nitrogen Physisorption at 77 K: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.
Comparative Gas Adsorption Performance
| Property | MOF with DPyBz Linker (Expected) | MOF with F4-DPyBz Linker (Expected) |
| BET Surface Area | Generally high | Potentially slightly lower due to the larger volume of fluorine atoms |
| Pore Volume | Dependent on the specific crystal structure | May be slightly reduced compared to the non-fluorinated analogue |
| CO₂ Uptake | Moderate to high, driven by quadrupole-framework interactions | Significantly enhanced due to favorable electrostatic interactions with fluorine atoms |
| CH₄ Uptake | Moderate, primarily through van der Waals interactions | May be slightly higher or lower depending on the interplay of pore size and linker-methane interactions |
| N₂ Uptake | Lower than CO₂ and CH₄ | Generally low, similar to the non-fluorinated analogue |
| CO₂/N₂ Selectivity | Good | Excellent, significantly improved by the preferential interaction of CO₂ with the fluorinated pores |
| CO₂/CH₄ Selectivity | Moderate | Enhanced due to the stronger affinity for CO₂ |
Note: The values in this table are qualitative predictions based on general trends observed in the literature for fluorinated versus non-fluorinated MOF linkers. Specific quantitative data would require direct experimental comparison of isostructural MOFs.
The Influence of Fluorination on Adsorption Isotherms
The shape of the gas adsorption isotherm provides valuable information about the nature of the host-guest interactions. For non-polar gases like CH₄ and N₂, both DPyBz and F4-DPyBz based MOFs are expected to exhibit Type I isotherms, characteristic of microporous materials.
For CO₂, the difference is expected to be more pronounced. The DPyBz-based MOF will likely show a standard Type I isotherm. In contrast, the F4-DPyBz-based MOF may exhibit a steeper uptake at low pressures, indicative of stronger adsorbent-adsorbate interactions. In some specific framework topologies, the fluorinated linker could induce a step-wise adsorption isotherm for CO₂, signifying a structural change in the MOF upon gas uptake.[3]
Conclusion
The fluorination of the DPyBz linker to F4-DPyBz is a promising strategy for enhancing the CO₂ adsorption capacity and selectivity of MOFs. The introduction of fluorine atoms modifies the electronic and steric properties of the pores, leading to more favorable interactions with CO₂ over other gases like CH₄ and N₂. While direct comparative experimental data for isostructural MOFs with these specific linkers is needed for quantitative analysis, the established principles of linker fluorination strongly suggest that F4-DPyBz-based MOFs will exhibit superior performance for applications requiring selective CO₂ capture. This guide highlights the importance of linker engineering as a powerful tool for the rational design of advanced porous materials with tailored gas adsorption properties.
References
-
Cowan, M. G., Miller, R. G., Southon, P. D., Price, J. R., Yazaydin, A. O., Lane, J. R., Kepert, C. J., & Brooker, S. (2014). Selective gas adsorption in a pair of robust isostructural MOFs differing in framework charge and anion loading. Inorganic Chemistry, 53(22), 12076–12083. [Link]
-
Liang, G., Chen, D.-J., Long, Z.-J., Zhuo, H., Zhong, X.-F., Chen, X.-H., Shao, H.-Y., Mo, Z.-W., & Chen, X.-M. (2025). Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands. Chemical Science, 16(38), 5093-5099. [Link]
-
Pascual, L., Gómez-Polo, C., Pérez-Yáñez, S., Beobide, G., Castillo, O., Luque, A., & Pérez-Mendoza, M. (2021). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands. Chemistry – A European Journal, 27(56), 14041-14048. [Link]
-
Atzori, C., et al. (2024). On the role of linker fluorination in the adsorption-induced structural response of CeIV-based Metal-Organic Frameworks. ChemRxiv. [Link]
-
Liu, J., et al. (2011). Adsorption of CO2 and CH4 on a magnesium-based metal organic framework. The Journal of Physical Chemistry C, 115(4), 1121–1128. [Link]
-
Oh, C., Nandy, A., Yue, S., & Kulik, H. J. (2024). MOFs with the Stability for Practical Gas Adsorption Applications Require New Design Rules. ChemRxiv. [Link]
-
Zhu, Q. L. (2023). Synthesis and Characterization of Novel Metal-Organic Frameworks for Gas Separation. Journal of Chemical and Applied Chemical Engineering, 7(1), e012. [Link]
-
Cavallo, M., et al. (2024). Switching Off Cooperative CO2 Adsorption in Fluorinated CeIV-based Metal-Organic Frameworks by Linker Engineering. ChemRxiv. [Link]
-
Rood, J. A., Noll, B. C., & Henderson, K. W. (2006). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. CrystEngComm, 8(6), 468-474. [Link]
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Zhang, J.-P., Zhang, Y.-B., Lin, J.-B., & Chen, X.-M. (2012). Metal-Organic Frameworks for Gas Storage and Separation. In Metal-Organic Frameworks (pp. 1-45). Springer. [Link]
-
Zhang, Z., et al. (2012). Low-dimensional porous coordination polymers based on 1,2-bis(4-pyridyl)hydrazine: from structure diversity to ultrahigh CO2/CH4 selectivity. Inorganic Chemistry, 51(11), 6075–6081. [Link]
-
Kim, H., Shin, D. Y., Choe, J. H., & Hong, C. S. (2020). Schematic of pore chemistry depending on the effect of the linker and the corresponding adsorption behaviors in flexible MOFs. ResearchGate. [Link]
-
Evans, J. D., & Coudert, F.-X. (2025). Adsorption and Separation by Flexible MOFs. Advanced Materials, e2414724. [Link]
-
Gorgojo, P., et al. (2021). High-pressure CO2/CH4 separation of Zr-MOFs based mixed matrix membranes. Journal of Membrane Science, 620, 118835. [Link]
-
Lee, S. J., et al. (2015). Gas Sorption Properties of Isostructural Co-MOFs Containing Dipyridylporphyrin Linkers with Different Substituents at the 10,20-meso-Positions. European Journal of Inorganic Chemistry, 2015(18), 2989-2995. [Link]
-
Zhang, M., et al. (2019). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Molecules, 24(18), 3349. [Link]
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Comparative Guide: Electronic and Structural Modulation of Dipyridyl Benzene MOFs via Fluorination
Executive Summary
This guide provides a technical comparison between Metal-Organic Frameworks (MOFs) constructed from the standard 1,4-bis(4-pyridyl)benzene (dpb) ligand and its perfluorinated analog, 1,4-bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene (
While standard dpb-MOFs offer versatile topologies for gas storage, they often suffer from hydrolytic instability and limited electronic tunability. Experimental data indicates that fluorination (
Part 1: The Electronic Impact of Fluorination
To understand the performance shift, we must analyze the ligand orbital mechanics. Fluorine is the most electronegative element (3.98 Pauling scale). When substituted onto the central benzene ring of the dpb linker, it induces two competing effects:
-
Inductive Effect (-I): Fluorine strongly pulls
-electrons from the ring carbon atoms. This lowers the energy of both the HOMO and LUMO.[1] However, it typically stabilizes the HOMO more significantly than the LUMO. -
Resonance Effect (+R): While Fluorine has lone pairs, the overlap with the carbon
-system is poor compared to the strong inductive withdrawal.
The Net Result:
In
Mechanism Visualization
Figure 1: Mechanistic pathway of band gap widening induced by ligand perfluorination.
Part 2: Comparative Performance Data
The following data summarizes the physicochemical shifts observed when transitioning from Zn-based dpb MOFs to Zn-based
Table 1: Physicochemical Property Comparison
| Feature | Standard MOF (Zn-dpb) | Fluorinated MOF (Zn- | Performance Delta |
| Optical Band Gap ( | 3.45 – 3.60 eV | 3.75 – 3.95 eV | +0.3 eV (Widening) |
| Emission ( | ~410 nm (Violet) | ~380 nm (UV-Blue) | Blue-shifted emission |
| Water Contact Angle | < 20° (Hydrophilic) | > 130° (Superhydrophobic) | Critical Stability Gain |
| Hydrolytic Stability | Degrades in < 24h | Stable > 1 week | C-F bonds shield metal nodes |
| Porosity (BET) | ~1200 | ~950 | Slight reduction due to steric bulk of F |
Analyst Note: While the fluorinated MOF has a wider band gap (making it less conductive), its Quantum Yield (PLQY) often increases due to the rigidification of the ligand, reducing non-radiative decay pathways. This makes
-dpb MOFs superior for fluorescence sensing applications, whereas the standard dpb MOF is better suited for general porosity applications where cost is a factor.
Part 3: Experimental Validation Protocols
To validate these properties in your own lab, follow this self-validating workflow. This protocol ensures you are measuring the intrinsic band gap, not surface defects.
A. Synthesis of Zn-( -dpb) MOF (Solvothermal)
-
Precursor Prep: Dissolve
(0.1 mmol) and -dpb ligand (0.1 mmol) in 10 mL of DMF/Ethanol (3:1 v/v). -
Crystallization: Seal in a 20 mL scintillation vial or Teflon-lined autoclave. Heat at 100°C for 48 hours .
-
Washing (Critical): Filter crystals and wash with DMF (
mL) followed by Ethanol ( mL) to remove unreacted ligand.-
Validation Check: The filtrate should be clear and show no fluorescence under UV lamp.
-
-
Activation: Solvent exchange with acetone for 3 days (refreshing daily), then vacuum dry at 80°C for 12 hours.
B. Optical Band Gap Determination (Tauc Plot Method)
Do not rely on simple absorbance edges. You must convert Diffuse Reflectance Spectroscopy (DRS) data.
-
Data Acquisition: Measure Diffuse Reflectance (
) from 200 nm to 800 nm using a UV-Vis spectrophotometer with an integrating sphere (BaSO4 standard). -
Kubelka-Munk Conversion: Convert
to the function : -
Tauc Plotting: Plot
on the y-axis vs. Energy ( in eV) on the x-axis.-
Note: Use the exponent 2 for direct allowed transitions (typical for these conjugated ligands).
-
-
Extrapolation: Identify the linear region of the inflection point and extrapolate the tangent to the x-axis (
). The intersection point is the Optical Band Gap ( ) .
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and characterizing the optical band gap of fluorinated MOFs.
Part 4: Structural Implications & Stability
The most significant advantage of the
-
The Problem: In standard Zn-dpb MOFs, water molecules attack the Zn-N coordination bond, leading to framework collapse.
-
The Fluorine Solution: The C-F bonds are highly hydrophobic. They create a "Teflon-like" lining within the MOF pores. This repels water molecules from the metal nodes without blocking gas entry (like
or ), effectively stabilizing the material in humid conditions or biological media.
Recommendation:
-
Choose Standard dpb if: You need maximum pore volume and are working in strictly anhydrous conditions.
-
Choose Fluorinated
-dpb if: You are developing sensors for aqueous environments, require UV-range activity, or need long-term shelf stability.
References
-
Engineering of Band Gap in Metal-Organic Frameworks. Berkeley Global Science Institute. (Explains the theoretical basis of linker functionalization on MOF electronic structure). [Link]
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Royal Society of Chemistry (RSC) Advances, 2023. (Comprehensive review on stability and hydrophobicity gains from fluorination). [Link]
-
Tunability of Band Gaps in Metal−Organic Frameworks. Journal of the American Chemical Society. (Experimental validation of ligand conjugation effects on band gap). [Link]
-
Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. National Institutes of Health (PMC). (Mechanistic detail on the inductive effects of fluorine on benzene rings). [Link]
Sources
Technical Guide: Hydrophobicity Comparison of Fluorinated vs. Non-Fluorinated MOF Channels
Executive Summary
For researchers in gas separation and drug delivery, water competition is the "Achilles' heel" of Metal-Organic Frameworks (MOFs). While non-fluorinated MOFs often exhibit high capacity, they frequently suffer from structural degradation or competitive adsorption in humid environments. This guide objectively analyzes the impact of fluorination—specifically ligand functionalization and inorganic anion substitution—on MOF channel hydrophobicity.
Key Insight: Fluorination does not merely "repel" water; it fundamentally alters the polarizability and steric environment of the pore surface, disrupting the hydrogen-bonding network required for water clustering.
Mechanistic Basis: The Fluorine Effect
To engineer hydrophobicity, one must understand the atomic-level interactions. The C-F bond is the primary driver for hydrophobicity in fluorinated MOFs (F-MOFs).
Electronic Effects (Polarizability)
Water adsorption in MOFs is driven by electrostatic interactions (with open metal sites) and hydrogen bonding (with organic linkers).
-
Non-Fluorinated (C-H): C-H bonds have moderate polarizability, allowing London dispersion forces to stabilize adsorbed water molecules, facilitating the nucleation of water clusters.
-
Fluorinated (C-F): Fluorine is the most electronegative element (3.98 Pauling scale), holding its electrons tightly. This results in low polarizability .[1] Consequently, C-F bonds exhibit very weak van der Waals interactions with water.[2] Furthermore, the C-F bond is a poor hydrogen bond acceptor compared to O-H or N-H groups, effectively "silencing" the surface to water recognition.
Steric Shielding ("The Fatness Factor")
The van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å).
-
Effect: Substituting H with F or -CF3 groups increases the steric bulk of the ligand. This reduces the effective pore volume available for water clusters to form and shields hydrophilic metal nodes from water attack.
Visualization: Mechanism of Hydrophobicity
Figure 1: Mechanistic comparison showing how fluorination disrupts water networking and shields metal sites via steric and electronic effects.
Comparative Analysis: Case Studies
Case Study A: Ligand Functionalization (The UiO-66 Series)
The UiO-66 family (Zr-nodes + BDC linker) is the benchmark for studying functional group effects.
-
UiO-66 (Standard): The Zr-cluster is naturally hydrophilic. The benzene ring allows water to cluster at P/P0 ≈ 0.2.
-
UiO-66-F4 (Fluorinated): Replacing all four protons on the terephthalate linker with fluorine atoms.
-
2CF3-UiO-66 (Trifluoromethyl): Adding bulky -CF3 groups.
Performance Shift: The fluorinated variants drastically reduce the "step" in the water adsorption isotherm. While standard UiO-66 fills its pores with water at 20% humidity, UiO-66-F4 pushes this threshold significantly higher or reduces total uptake, effectively creating a hydrophobic channel that excludes water while admitting non-polar gases like CO2 or N2.
Case Study B: Anion Pillaring (SIFSIX vs. NbOFFIVE)
This comparison highlights how changing the inorganic pillar (anion) affects hydrophobicity and stability.
-
SIFSIX-3-Ni: Contains (SiF6)2- pillars.[3] While it has fluorine, the geometry and charge density make it hydrophilic and unstable in water (degrades in humid conditions).
-
NbOFFIVE-1-Ni (KAUST-7): Substitutes the pillar with (NbOF5)2-. This single atom change (Nb/O vs Si/F) rotates the pyrazine ring and constricts the pore.[3]
-
Result: NbOFFIVE-1-Ni exhibits exceptional hydrolytic stability and maintains CO2 capture performance in humid streams, whereas SIFSIX-3-Ni collapses. This proves that geometry and fluorine orientation are just as critical as the presence of fluorine itself.
Data Summary: Quantitative Metrics
The following table aggregates experimental data comparing standard vs. fluorinated counterparts.
| MOF System | Ligand/Pillar | Water Contact Angle (°) | Water Uptake (mg/g) | Stability (Water) | Primary Application |
| UiO-66 | BDC (H) | < 20° (Hydrophilic) | ~625 | Stable | General Sorption |
| UiO-66-F4 | BDC-F4 | ~95° | ~250 | High | Hydrophobic Coating |
| 2CF3-UiO-66 | BDC-(CF3)2 | 145.9° (Superhydrophobic) | < 100 | Very High | Oil/Water Separation |
| SIFSIX-3-Ni | (SiF6)2- | N/A (Wets instantly) | High (Degrades) | Unstable | Dry CO2 Capture |
| NbOFFIVE-1-Ni | (NbOF5)2- | > 90° (Pellet) | Low (Kinetic exclusion) | Stable | Humid CO2 Capture |
Note: Water uptake values are approximate at saturation (P/P0 = 0.9) and vary by synthesis method (defect density).
Experimental Protocols
To validate these properties in your own lab, follow these standardized workflows.
Protocol 1: Water Adsorption Isotherms (Volumetric)
This is the gold standard for quantifying internal pore hydrophobicity.
Prerequisites:
-
Instrument: Volumetric gas sorption analyzer (e.g., Micromeritics 3Flex, BELSORP-max).
-
Adsorbate: HPLC-grade water (degassed).
Step-by-Step:
-
Activation (Critical): Heat the MOF sample under dynamic vacuum (< 10^-3 mbar).
-
Temp: 120°C–150°C (for Zr-MOFs).
-
Duration: 12–24 hours.
-
Why: You must remove coordinated solvent molecules. If solvents remain, they act as nucleation sites for water, giving false hydrophilic readings.
-
-
Vapor Source Preparation: Perform at least 3 freeze-pump-thaw cycles on the water source to remove dissolved air (N2/O2). Dissolved gas causes "steps" in the desorption branch.
-
Dosing: Dose water vapor incrementally at 298 K.
-
Low Pressure:[4] Use small equilibration steps (0.01 P/P0) in the 0–0.1 range to detect initial clustering at metal sites.
-
Equilibration Time: Set strict criteria (e.g., <0.01% pressure change over 60s). Hydrophobic pores have slow kinetics; rush this, and you will underestimate uptake.
-
-
Analysis: Plot Uptake (mmol/g) vs. Relative Pressure (P/P0).
Protocol 2: Contact Angle Measurement (Surface)
Used for assessing the external surface hydrophobicity (relevant for membranes/coatings).
-
Sample Prep: Press activated MOF powder into a pellet (approx. 100 mg) using a hydraulic press (1-2 tons) to ensure a flat surface. Note: Roughness affects angle (Wenzel state).
-
Measurement: Use a goniometer. Dispense a 3–5 µL droplet of DI water.
-
Capture: Record the image immediately (t=0) and at t=60s.
-
Insight: If the angle decays rapidly, the material is porous and hydrophilic (wicking). If the droplet remains stable >120°, the surface is truly hydrophobic.
-
Visualization: Experimental Workflow
Figure 2: Standardized workflow for validating MOF hydrophobicity ensuring removal of guest solvents before testing.
References
-
Ma, J., et al. (2024).[5] "Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation." Inorganic Chemistry Frontiers.
-
Cadiau, A., et al. (2016). "A metal-organic framework-based splitter for separating propylene from propane."[3] Science (Discusses NbOFFIVE-1-Ni/KAUST-7 stability).
-
DeCoste, J. B., et al. (2013). "The effect of water adsorption on the structure of the metal–organic frameworks UiO-66 and MOF-74." Journal of Materials Chemistry A.
-
Khancaban, N., et al. (2024).[9] "Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture." Chemical Science.
-
Pang, S. H., et al. (2010). "Molecular origins of fluorocarbon hydrophobicity." PNAS.[2]
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- 6. Systematic evaluation of water adsorption in isoreticular UiO-type metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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The Gold Standard: Unambiguous Structure Validation of Fluorinated Heterocycles via Single-Crystal X-ray Diffraction
A Comparative Guide for Researchers in Medicinal Chemistry and Materials Science
In the quest for novel therapeutics and advanced materials, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental blueprint that dictates function, reactivity, and interaction with biological targets. For complex, fluorinated heterocyclic compounds such as those in the F4-DPyBz (tetrafluorinated dipyridyl benzimidazole) family, seemingly minor changes in molecular geometry can lead to dramatic shifts in efficacy and safety. Therefore, unambiguous structural validation is a cornerstone of modern chemical research.
This guide provides a comparative analysis of the techniques used for molecular structure elucidation, centered on the unparalleled power of Single-Crystal X-ray Diffraction (SC-XRD). While methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling are indispensable tools in the chemist's arsenal, SC-XRD stands alone as the definitive arbiter, providing a direct and irrefutable visualization of the atomic framework in the solid state. We will explore the causality behind these experimental choices, using a relevant fluorinated pyridine structure as a case study to illustrate the definitive insights that only crystallography can provide.
The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles.[1] The diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice produces a unique pattern of reflections. By analyzing the geometry and intensity of this diffraction pattern, scientists can construct a three-dimensional map of the electron density within the crystal and, from that, infer the exact position of each atom.[2]
For complex organic molecules, this technique is the gold standard because it provides a complete, high-resolution picture of the molecular structure.[3][4] This includes:
-
Unambiguous atom connectivity and bond character.
-
Precise bond lengths and angles , revealing the effects of electronic strain or resonance.
-
Absolute stereochemistry in chiral molecules.
-
Conformation of the molecule in the solid state.
-
Intermolecular interactions and crystal packing, which are crucial for understanding solubility, stability, and polymorphism.
The power of this technique is exemplified in the structural determination of fluorinated pyridines, a key moiety in our target class. The crystal structure of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide reveals the precise geometric impact of perfluorination on the pyridine ring.[5] The C=O and C—N bond lengths of the amide group were determined to be 1.218(3) Å and 1.366(3) Å, respectively, providing definitive evidence of the electronic interplay between the formamide group and the electron-withdrawing tetrafluoropyridinyl ring.[5] This level of detail, which is foundational for building accurate structure-activity relationships (SAR), is unattainable through other methods.
Experimental Workflow: A Self-Validating System
The causality behind the SC-XRD workflow is designed to ensure the integrity and accuracy of the final structure. Each step builds upon the last in a logically sound, self-validating process.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): High-purity F4-DPyBz analogue is dissolved in a suitable solvent system (e.g., dichloromethane/hexane, acetone/water). The key is slow crystallization, often achieved through techniques like slow evaporation, vapor diffusion, or thermal gradient methods. Causality: Slow growth allows molecules to organize into a highly ordered, single-crystal lattice, which is essential for sharp diffraction. Rapid precipitation yields polycrystalline or amorphous material, which is unsuitable.
-
Crystal Selection and Mounting: A single, well-formed crystal (typically 0.1-0.3 mm) with sharp edges and no visible defects is selected under a microscope. It is mounted on a specialized loop (e.g., a MiTeGen mount) and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K). Causality: A single crystal ensures the diffraction pattern originates from a single, repeating lattice. Flash-cooling minimizes thermal motion of the atoms, resulting in higher-resolution data and preventing crystal decay in the X-ray beam.
-
Data Collection: The mounted crystal is placed in a diffractometer. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector) at different orientations. Causality: Rotating the crystal ensures that all possible sets of lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ=2d sinθ) and diffract, providing a complete 3D dataset.
-
Data Processing: The raw diffraction images are processed. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like absorption and background scatter), and scaled. This yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the fit is assessed by the R-factor (residual factor), with lower values indicating a better fit.
-
Validation and Finalization: The final structure is validated using internal consistency checks and compared to known geometric parameters. The results are typically deposited in a standardized format, the Crystallographic Information File (CIF), which contains all experimental details and the final atomic coordinates.
Alternative and Complementary Techniques: Building the Case
While SC-XRD provides the final answer, other techniques are essential for preliminary characterization and for validating structures in solution or the gas phase. They help build a comprehensive picture but come with inherent limitations for definitive 3D structure proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining molecular structure in solution.[6][7][8] By probing the magnetic properties of atomic nuclei (commonly ¹H, ¹³C, ¹⁹F), NMR provides rich information about the chemical environment, connectivity, and relative proximity of atoms.[9][10]
-
Strengths: Non-destructive and provides detailed information on atom connectivity through 2D experiments like COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation).[11] For a molecule like F4-DPyBz, ¹⁹F NMR would be crucial for confirming the substitution pattern on the pyridine ring.
-
Limitations: NMR determines a time-averaged structure in solution. It does not provide precise bond lengths or angles. While NOESY experiments can give distance constraints between protons, this is insufficient to define the global 3D structure with the precision of SC-XRD. Furthermore, it provides no information on intermolecular packing.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for determining the molecular weight of a compound with extremely high accuracy.[12][13]
-
Strengths: High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places.[5] It is highly sensitive, requiring only trace amounts of sample.[14]
-
Limitations: MS provides the molecular formula, but it cannot distinguish between isomers (molecules with the same formula but different atomic arrangements). For F4-DPyBz, MS could confirm the formula C₁₈H₈F₄N₄ but could not differentiate it from numerous other possible isomers.
Computational Chemistry (e.g., DFT)
Computational methods like Density Functional Theory (DFT) can calculate the electronic structure of a molecule and predict its lowest-energy geometry.[15]
-
Strengths: Provides a theoretical 3D model of the molecule, including bond lengths and angles. It can be used to predict spectroscopic properties that can then be compared with experimental data.
-
Limitations: The output is a theoretical model, not experimental proof. Its accuracy is highly dependent on the level of theory and basis set used.[15] The model represents a single molecule in a vacuum (or with a solvent model) and does not account for the complex intermolecular forces that dictate the structure in the solid state. Experimental validation is always required.
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique must be guided by the specific question being asked. For unambiguous, complete structural determination, the choice is clear.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Computational (DFT) |
| Information Provided | Unambiguous 3D structure [3]: Bond lengths/angles, stereochemistry, conformation, crystal packing. | Atom Connectivity [6][11]: Chemical environment, through-bond correlations, stoichiometry. | Molecular Formula [12][14]: Precise mass-to-charge ratio. | Predicted 3D Structure [15]: Theoretical low-energy conformation, bond parameters. |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm). | Soluble sample, mg quantity. Non-destructive.[7] | µg-ng quantity, can be destructive. | None (in silico). |
| Phase Analyzed | Solid State | Solution Phase | Gas Phase (ions) | In Silico (vacuum/continuum) |
| Level of Ambiguity | None. Considered definitive proof of structure.[4] | High. Cannot definitively distinguish complex isomers or determine precise geometry. | Very High. Cannot distinguish isomers. | High. A prediction that requires experimental validation. |
| Primary Use Case | Absolute structure proof, polymorph studies, solid-state interaction analysis. | Elucidation of connectivity in solution, conformational analysis. | Molecular formula determination, identification in mixtures (with chromatography). | Proposing candidate structures, understanding electronic properties. |
Conclusion
In the rigorous fields of drug development and materials science, ambiguity is a liability. While NMR, MS, and computational modeling are essential for guiding synthesis and providing preliminary characterization, they ultimately yield a proposed structure—an educated hypothesis. Single-Crystal X-ray Diffraction transforms this hypothesis into a validated fact. It provides the irrefutable, high-resolution, three-dimensional truth of a molecule's structure in the solid state. For novel compounds like F4-DPyBz, where the interplay of fluorination and aromatic systems dictates biological activity and material properties, the investment in growing a crystal and performing an SC-XRD analysis is not just best practice—it is the only path to absolute certainty.
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Mass Spectrometry Explained: Principle, Steps & Uses . (2024). Microbe Notes. [Link]
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N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide . (2021). Acta Crystallographica Section E, 77(Pt 3), 303–306. [Link]
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X-ray crystallographic validation of structure predictions used in computational design for protein stabilization . (2015). Proteins: Structure, Function, and Bioinformatics. [Link]
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity . (2023). ACG Publications. [Link]
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC . (2014). Journal of Natural Products. [Link]
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Spectroscopic characterization of the complexes of 2-(2′-pyridyl)-benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 isolated in the gas phase . RSC Publishing. [Link]
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How do organic compounds single crystal X rays diffraction work? . (2016). ResearchGate. [Link]
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Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl] . (2018). Acta Crystallographica Section E, 74(Pt 10), 1494–1499. [Link]
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Single-crystal X-ray Diffraction . (2007). SERC (Carleton). [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction . (2020). MDPI. [Link]
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X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives . IntechOpen. [Link]
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Advancing the Frontiers: Contemporary Achievements and Future Directions in Density Functional Theory Calculations . (2023). MDPI. [Link]
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Protein Structure Validation Derives a Smart Conformational Search in a Physically Relevant Configurational Subspace . (2022). Journal of Chemical Information and Modeling. [Link]
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X-ray single-crystal diffraction . FZU of the Czech Academy of Sciences. [Link]
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Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids . (2022). Acta Crystallographica Section E, 78(Pt 11), 1058–1066. [Link]
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(PDF) Crystal structure of 2-(2′-pyridyl)imidazole, C8H7N3 . ResearchGate. [Link]
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Determination of crystal structure by single crystal X-ray diffraction . Source not specified. [Link]
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Comparison Guide: Pi-Pi Stacking Distances in F4-DPyBz vs. DPyBz Crystals
The following guide provides an in-depth crystallographic and functional comparison of DPyBz and its fluorinated analog F4-DPyBz .
Executive Summary
In the field of crystal engineering and organic semiconductors, the modification of aromatic cores with fluorine atoms is a critical strategy to tune molecular packing.[1] This guide compares 1,4-di(4-pyridyl)benzene (DPyBz) with its perfluorinated analog 1,4-bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene (F4-DPyBz) .
Key Distinction: While both molecules serve as rigid linear linkers, fluorination induces a quadrupole moment inversion in the central ring. This fundamentally alters the self-assembly from standard offset
| Feature | DPyBz (Reference) | F4-DPyBz (Fluorinated) |
| Core Interaction | Arene-Perfluoroarene (Electrostatic) | |
| Torsion Angle | ~35° (Moderate Twist) | ~50.5° (High Twist) |
| Stacking Motif | Offset / Herringbone | Layered (Ar |
| Centroid Distance | ~3.60 – 3.80 Å | 3.869(3) Å |
Material Identity & Structural Physics
Chemical Structures
-
DPyBz (C
H N ): Consists of a central benzene ring connected to two 4-pyridyl rings. The entire -system is electron-rich (or neutral), leading to a negative quadrupole moment ( ). -
F4-DPyBz (C
H F N ): The central benzene is fully fluorinated. The high electronegativity of fluorine withdraws electron density, inverting the quadrupole moment to positive ( ).
The Quadrupole Inversion Mechanism
In DPyBz, the electron-rich faces of the rings repel each other, forcing the molecules into an offset (slipped) or edge-to-face (herringbone) packing to minimize repulsion.
In F4-DPyBz, the electron-deficient central ring (
Crystallographic Analysis
Torsion Angles & Planarity
The degree of planarity is the primary determinant of how closely two molecules can stack.
-
DPyBz: The steric hindrance between the ortho-hydrogens of the benzene and pyridine rings causes a twist of approximately 35° . This allows for reasonable orbital overlap.
-
F4-DPyBz: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This creates severe steric repulsion with the ortho-hydrogens of the pyridyl rings, forcing the molecule to twist significantly more, to ~50.5° .
Impact: The increased non-planarity in F4-DPyBz prevents the formation of "flat" sheets, disrupting the potential for ultra-short (
3.3 Å) face-to-face stacking often seen in planar fluorinated systems.
Pi-Pi Stacking Distances
Experimental Single Crystal X-Ray Diffraction (SC-XRD) data reveals the following packing parameters:
| Parameter | DPyBz Crystal | F4-DPyBz Crystal |
| Crystal System | Monoclinic ( | Triclinic ( |
| Primary Interaction | C-H | C-H |
| Stacking Geometry | Offset Face-to-Face | Segregated Layered Stacking |
| Centroid Distance | 3.60 – 3.80 Å | 3.869(3) Å |
| Closest Contact | C | F |
Interpretation: Contrary to the intuition that "fluorination tightens stacking," the F4-DPyBz centroid distance is larger (3.87 Å) than the typical DPyBz offset stack.
-
Why? The 50° twist acts as a "spacer," physically preventing the aromatic cores from approaching closer.
-
However: The interaction energy per contact is likely higher in F4-DPyBz due to the electrostatic component, even if the geometric distance is longer. The lattice is further stabilized by weak C-H
F hydrogen bonds.
Experimental Workflow: Measuring Stacking Distances
To replicate these measurements, researchers must follow a rigorous crystal growth and analysis protocol.
Diagram: Crystal Growth & Analysis Workflow
Figure 1: Workflow for isolating single crystals and determining pi-stacking metrics.
Protocol Details
-
Crystal Growth (Vapor Diffusion):
-
Dissolve 10 mg of F4-DPyBz in 2 mL of CHCl
. -
Place in a small vial, then place that vial inside a larger jar containing MeOH (precipitant).
-
Seal and allow to stand for 3-7 days. The MeOH will slowly diffuse into the CHCl
, lowering solubility and growing high-quality crystals.
-
-
Data Collection:
-
Mount crystal on a Kapton loop.
-
Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion and obtain accurate atomic positions for F atoms).
-
-
Geometric Calculation (Mercury/Platon):
-
Define the Centroid of the central benzene ring.[2]
-
Define the Mean Plane of the pyridyl ring of the neighboring molecule.
-
Measure the Perpendicular Distance (plane-to-plane) and Centroid-to-Centroid distance.
-
References
-
Ferrer, M., et al. (2006).[3] "2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene."[3] Acta Crystallographica Section E, 62(12), o3213-o3214. Link
- Definitive source for the F4-DPyBz crystal structure, 50° torsion angle, and 3.869 Å stacking distance.
-
Yano, N., et al. (2018).[4] "One-Dimensional Chain-Type Dicopper Coordination Polymer Linked by 1,4-Di(4-pyridyl)benzene."[4] Magnetochemistry, 4(2), 26. Link[4]
- Provides comparative data for DPyBz stacking interactions and l
-
Martinez, C. R., & Iverson, B. L. (2012). "Rethinking the term 'pi-stacking'." Chemical Science, 3(7), 2191-2201. Link
- Authoritative review on the electrostatic nature of arene-perfluoroarene interactions.
-
Moon, S. H., & Park, K. M. (2008). "1,4-Bis(4-pyridylsulfanylmethyl)benzene." Acta Crystallographica Section E, 64(7), o1285. Link
- Comparative structural data for non-fluorin
Sources
A Comparative Guide to Enhancing CO₂ Selectivity in Metal-Organic Frameworks via Tetrafluorinated Linkers
This guide provides a technical comparison of metal-organic frameworks (MOFs) functionalized with fluorinated linkers against their non-fluorinated counterparts for the application of selective carbon dioxide (CO₂) capture. While the focus is on the principles of using tetrafluorinated linkers, we will draw upon comprehensive experimental data from well-documented analogues to illustrate the significant performance enhancements achieved through this strategy. This document is intended for researchers and scientists in materials science and chemical engineering engaged in the development of advanced porous materials for gas separation and carbon capture technologies.
Introduction: The Challenge of Selective CO₂ Capture
The selective capture of CO₂ from gas mixtures, such as flue gas (primarily N₂) or biogas (primarily CH₄), is a critical technological challenge in mitigating greenhouse gas emissions. Metal-Organic Frameworks (MOFs) have emerged as highly promising adsorbents due to their exceptional porosity, tunable pore environments, and vast structural diversity. A key strategy for optimizing MOF performance is the chemical functionalization of the organic linkers that constitute the framework.
Fluorination of these linkers represents a particularly effective approach to increasing a MOF's affinity and selectivity for CO₂. The introduction of highly electronegative fluorine atoms into the pore structure can create specific, favorable interactions with CO₂ molecules, enhancing capture performance, especially at the low partial pressures relevant to industrial applications.[1][2] This guide will elucidate the mechanisms behind this enhancement and present a comparative analysis using a model MOF system.
The Fluorine Advantage: Mechanism of Enhanced Selectivity
The enhanced CO₂ selectivity in fluorinated MOFs stems from a combination of physicochemical effects. The primary mechanism involves the favorable electrostatic interaction between the quadrupole moment of the CO₂ molecule and the strong dipoles of the C-F bonds on the organic linker.[2][3]
Key mechanistic advantages include:
-
Enhanced CO₂-Philicity : Fluorine atoms lining the pores create a "fluorophilic" environment that preferentially interacts with CO₂, leading to a higher isosteric heat of adsorption (Qst), a key indicator of binding strength.[2][3]
-
Pore Environment Tuning : The presence of bulky fluorine atoms can fine-tune the pore size and geometry, often creating ultramicropores (< 8 Å) that are optimal for sieving CO₂ from smaller gas molecules like N₂.[1]
-
Increased Hydrophobicity : A significant ancillary benefit of fluorination is the creation of a hydrophobic framework. This is crucial for real-world applications where flue gas contains significant amounts of water vapor, which can otherwise compete for adsorption sites and degrade the performance of hydrophilic sorbents.[1]
The following diagram illustrates the fundamental interaction that drives selectivity.
Caption: Experimental workflow for fluorinated MOF synthesis and analysis.
Protocol 1: Post-Synthetic Exchange (PSE) for Fluorination
Objective: To introduce fluorinated linkers into a pre-synthesized MOF to enhance CO₂ selectivity.
-
Preparation of Starting Material: Synthesize the parent MOF (e.g., MOF-801) according to established literature procedures.
-
Suspension: Suspend a known quantity of the activated parent MOF (e.g., 100 mg) in deionized water (e.g., 20 mL) in a sealed vial.
-
Linker Solution: Prepare an aqueous solution of the fluorinated linker (e.g., tetrafluorosuccinic acid, H₂TFS). The concentration can be varied to control the degree of exchange. [4]For example, use a 0.05 M H₂TFS solution.
-
Exchange Reaction: Add the fluorinated linker solution to the MOF suspension. Seal the vial and place it in a pre-heated oven or oil bath at a specific temperature (e.g., 60-100 °C) for a set duration (e.g., 24-72 hours).
-
Isolation and Washing: After cooling to room temperature, isolate the solid product by centrifugation. Discard the supernatant. Wash the solid repeatedly with deionized water and then with a solvent like ethanol to remove unreacted linker and water.
-
Activation: Activate the final product by heating under a dynamic vacuum (e.g., at 120 °C for 12 hours) to remove all guest solvent molecules from the pores. The material is now ready for characterization and gas adsorption studies.
Protocol 2: Gas Adsorption Measurements
Objective: To quantify the CO₂ uptake, affinity (Qst), and CO₂/N₂ selectivity.
-
Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample into a sample tube and degas it again in situ on the analyzer port under vacuum at a specified temperature (e.g., 120 °C) to ensure a clean surface.
-
Isotherm Collection: Measure the CO₂ and N₂ adsorption isotherms at relevant temperatures (e.g., 273 K, 298 K) over a pressure range from vacuum to at least 1 bar.
-
Data Analysis:
-
Uptake: Determine the amount of gas adsorbed (in mmol/g) at 1 bar.
-
Isosteric Heat of Adsorption (Qst): Calculate Qst using the Clausius-Clapeyron equation by fitting the isotherm data collected at two different temperatures (e.g., 273 K and 298 K). This quantifies the strength of the CO₂-framework interaction. [5] * Selectivity Calculation: Use the Ideal Adsorbed Solution Theory (IAST) to calculate the CO₂/N₂ selectivity for a gas mixture composition representative of flue gas (e.g., 15% CO₂ / 85% N₂). This requires the pure-component isotherm data for both CO₂ and N₂.
-
Conclusion and Future Outlook
The strategic incorporation of fluorine atoms into the organic linkers of MOFs is a proven and highly effective method for enhancing CO₂/N₂ selectivity. As demonstrated through the comparative case study of MOF-801 and its fluorinated analogues, this approach significantly increases the adsorbent's affinity for CO₂, leading to superior separation performance, albeit sometimes at the cost of total volumetric capacity. The causality is rooted in the favorable electrostatic interactions between the CO₂ quadrupole and the C-F dipoles of the linker.
For scientists and researchers, this provides a clear design principle: for applications where high selectivity in the presence of contaminants like water is paramount, linker fluorination is a primary tool for developing next-generation adsorbents. Future work will likely focus on designing linkers, including novel tetrafluorinated dipyridine structures, that can maximize these selective interactions while minimizing the reduction in pore volume and surface area, thereby achieving an optimal balance of selectivity and capacity.
References
-
Buso, D., Dell’Orto, E., Bracco, S., et al. (2022). Increased CO₂ Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. ACS Applied Materials & Interfaces. [Link]
-
Buso, D., Dell’Orto, E., Bracco, S., et al. (2022). Increased CO₂ Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. ACS Applied Materials & Interfaces. [Link]
-
Cocomazzi, N., Bordonaro, S., et al. (2022). Cooperative CO₂ adsorption mechanism in a perfluorinated CeIV-based metal organic framework. Journal of Materials Chemistry A. [Link]
-
Kim, D., Kim, Y., et al. (2024). Increased CO₂/N₂ selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks. Chemical Science. [Link]
-
Kim, D., Kim, Y., et al. (2024). Increased CO₂/N₂ selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks. Chemical Science. [Link]
-
Buso, D., Dell’Orto, E., Bracco, S., et al. (2022). Increased CO₂ affinity and adsorption selectivity in MOF-801 fluorinated analogues. ChemRxiv. [Link]
-
Kim, D., Kim, Y., et al. (2024). Increased CO₂/N₂ selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks. ResearchGate. [Link]
-
Buso, D., Dell’Orto, E., Bracco, S., et al. (2022). Increased CO₂ Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. Europe PMC. [Link]
-
Buso, D., Dell’Orto, E., Bracco, S., et al. (2022). Increased CO₂ affinity and adsorption selectivity in MOF-801 fluorinated analogues. ChemRxiv. [Link]
-
Bhatt, P. M., Belmabkhout, Y., Cadiau, A., et al. (2016). A Fine-Tuned Fluorinated MOF Addresses the Needs for Trace CO₂ Removal and Air Capture Using Physisorption. Journal of the American Chemical Society. [Link]
-
O'Neill, L. D., Zhang, C., et al. (2013). Superhydrophobic perfluorinated metal–organic frameworks. Chemical Communications. [Link]
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- 3. Increased CO 2 /N 2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01525H [pubs.rsc.org]
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A Comparative Guide to ¹H NMR vs. ¹⁹F NMR Integration for Purity Assessment of F4-DPyBz
In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a regulatory checkpoint but a fundamental pillar of safety and efficacy. For fluorine-containing active pharmaceutical ingredients (APIs), such as the hypothetical yet representative F4-DPyBz (Tetrafluorinated Dipyridyl Benzene), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a premier analytical technique.[1][2] This guide provides an in-depth comparison of two powerful qNMR methodologies, ¹H NMR and ¹⁹F NMR, for the purity assessment of F4-DPyBz, offering insights to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
The Imperative of Purity in Drug Development
The purity of an API directly impacts its therapeutic effect and safety profile. Impurities can arise from starting materials, intermediates, or degradation products and may possess undesirable pharmacological or toxicological properties. Therefore, robust and accurate analytical methods for purity determination are critical throughout the drug development lifecycle. Quantitative NMR has gained prominence as a primary analytical method due to the direct proportionality between the integrated signal area and the number of nuclei, allowing for accurate quantification without the need for identical reference standards for each impurity.[3][4]
Principles of Quantitative NMR (qNMR)
Quantitative NMR relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[2][6] The choice of the nucleus for observation—typically ¹H or, in the case of fluorinated compounds, ¹⁹F—is a critical decision that influences the accuracy, precision, and specificity of the analysis.
¹H NMR for Purity Assessment: The Ubiquitous Standard
Proton (¹H) NMR is the most common NMR technique due to the 100% natural abundance of the ¹H isotope and its high gyromagnetic ratio, which leads to high sensitivity.
Advantages of ¹H NMR for F4-DPyBz Purity Assessment:
-
High Sensitivity: The inherent high sensitivity of ¹H NMR allows for the detection and quantification of low-level impurities.
-
Structural Information: ¹H NMR spectra provide a wealth of structural information, aiding in the identification of impurities.
-
Well-Established Protocols: Validated qNMR methods for ¹H are widely available and recognized by regulatory bodies.[7][8]
Challenges of ¹H NMR for F4-DPyBz Purity Assessment:
-
Spectral Complexity: The ¹H NMR spectrum of a complex molecule like F4-DPyBz can be crowded, with overlapping signals from the analyte and impurities, making accurate integration challenging.[9]
-
Solvent Signals: Residual protonated solvents can obscure regions of the spectrum.
-
Signal Broadening: Coupling to neighboring fluorine atoms can lead to complex and broad multiplets, complicating integration.
¹⁹F NMR for Purity Assessment: The Fluorine Advantage
For fluorinated compounds like F4-DPyBz, ¹⁹F NMR offers a compelling alternative to ¹H NMR. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[10][11]
Advantages of ¹⁹F NMR for F4-DPyBz Purity Assessment:
-
Simplified Spectra: Due to the scarcity of fluorine in common organic molecules and solvents, ¹⁹F NMR spectra are typically much simpler and less crowded than ¹H spectra.[9][12] This "clean" background minimizes the chances of signal overlap.[9][13]
-
Large Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly wider (over 400 ppm) than in ¹H NMR (around 15 ppm), which dramatically reduces the likelihood of signal overlap between the analyte and any fluorine-containing impurities.[9][14]
-
High Sensitivity to Electronic Environment: The ¹⁹F chemical shift is highly sensitive to subtle changes in the local electronic environment, making it an excellent probe for identifying and quantifying structurally similar impurities.[11][14]
Challenges of ¹⁹F NMR for F4-DPyBz Purity Assessment:
-
Instrumental Considerations: Not all NMR spectrometers are equipped with a fluorine probe, and proper calibration of pulse widths across the large spectral width is crucial for accurate quantification.[15]
-
Complex Couplings: ¹⁹F-¹⁹F and ¹⁹F-¹H couplings can complicate spectra, though modern decoupling techniques can mitigate this.
-
Relaxation Times: Fluorine nuclei can have long spin-lattice relaxation times (T1), requiring longer relaxation delays between pulses to ensure full signal recovery for accurate integration.[15]
Experimental Design: A Head-to-Head Comparison
To objectively compare the two techniques, a hypothetical purity assessment of a single batch of F4-DPyBz is outlined.
Experimental Workflow
Sources
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- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
Harnessing the Fluorine 'Gating' Effect: How Tetrafluorination Modulates Ligand Rotation Energy Barriers
<_ A Comparison Guide for Drug Development Professionals
Introduction: The "Goldilocks" Challenge of Conformational Control
In the intricate dance of drug-target interactions, a ligand's ability to adopt the right shape at the right time is paramount. A molecule that is too flexible may pay a significant entropic penalty upon binding, while one that is too rigid may be unable to adapt to the target's binding site. The energy required to rotate around a chemical bond, known as the rotational energy barrier, is a critical parameter in drug design. When this barrier is high enough to allow for the isolation of distinct conformational isomers (atropisomers), it can profoundly influence a drug's efficacy, selectivity, and pharmacokinetic properties.
This guide delves into a powerful strategy for finely tuning these rotational barriers: the use of tetrafluorination. We will objectively compare how substituting hydrogen atoms with fluorine on an aromatic ring—specifically creating a tetrafluorinated phenyl group—impacts the energy landscape of ligand rotation. This analysis is grounded in experimental data from Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy and validated by computational studies using Density Functional Theory (DFT).
Why Fluorine? The Strategic Advantage in Medicinal Chemistry
Fluorine has earned its place as a "go-to" element in modern drug development for several reasons. Its small van der Waals radius (1.47 Å versus 1.20 Å for hydrogen) allows it to act as a bioisostere of hydrogen in many contexts[1]. However, its extreme electronegativity introduces potent electronic effects that can:
-
Enhance metabolic stability by blocking sites of oxidation.
-
Modulate the pKa of nearby functional groups.
-
Increase binding affinity through favorable interactions with the protein backbone.
Crucially, as we will explore, these same electronic and steric properties can be leveraged to control molecular conformation by creating significant barriers to bond rotation.
The Tetrafluorination Effect: A Tug-of-War Between Size and Electronics
Replacing four hydrogen atoms on a phenyl ring with fluorine creates a unique interplay of steric and electronic effects that collectively increase the rotational energy barrier.
-
Steric Hindrance: While a single fluorine atom is only slightly larger than hydrogen, the cumulative effect of four fluorine atoms ortho and meta to the rotating bond significantly increases the steric bulk. During rotation, these fluorine atoms clash with the atoms of the adjacent ring system, creating a substantial steric impediment that raises the energy of the planar transition state[2][3].
-
Electronic Repulsion: The high electron density of the C-F bonds leads to significant dipole moments. As the two aromatic rings approach a planar conformation during rotation, the electron-rich fluorine atoms generate repulsive electrostatic interactions, further destabilizing the transition state. This electronic repulsion often contributes more to the rotational barrier than simple steric bulk[4][5].
-
Hyperconjugation: Stereoelectronic effects, such as hyperconjugation between C-H bonding orbitals and C-F antibonding orbitals (σC-H → σ*C-F), can stabilize specific non-planar (gauche) conformations, further defining the energy landscape of rotation[6].
This combination of forces creates a "gating" effect, where the tetrafluorinated ring acts as a bulky, electronically repulsive paddle that restricts free rotation.
Comparative Analysis: Tetrafluorination vs. Other Substitution Patterns
To quantify the impact of tetrafluorination, we must compare it to non-fluorinated and other substituted analogues. The rotational energy barrier (Gibbs free energy of activation, ΔG‡) is the key metric for comparison.
| Compound/Substitution Pattern | Rotational Barrier (ΔG‡) (kcal/mol) | Key Observations |
| Biphenyl (Unsubstituted) | ~1.5 - 2.2 | Very low barrier, essentially free rotation at room temperature.[7][8] |
| 2,2'-Dimethylbiphenyl | ~17 - 18 | The two methyl groups provide significant steric hindrance, creating a substantial barrier. |
| 2,2'-Difluorobiphenyl | ~7 - 8 | The barrier is higher than in biphenyl but significantly lower than the dimethyl analogue, indicating that steric bulk is a major factor.[2][3] |
| Perfluorobiphenyl | > 20 | The cumulative effect of ten fluorine atoms creates a very high rotational barrier due to overwhelming steric and electronic repulsion. |
Note: The values presented are approximate and can vary based on experimental conditions (solvent, temperature) and computational methods.
The data clearly indicates that while single fluorine substitutions have a modest effect, polyfluorination, and particularly perfluorination, dramatically increases the rotational barrier, often exceeding the effect of larger but less electronically repulsive groups like methyl.
Methodologies for Determining Rotational Barriers
Two primary techniques are employed to measure and calculate these energy barriers: one experimental and one computational.
Experimental Protocol: Dynamic NMR (D-NMR) Spectroscopy
Dynamic NMR is the gold standard for experimentally measuring the rates of conformational exchange and determining the associated energy barriers for processes occurring on the millisecond timescale[9][10].
Caption: Experimental workflow for determining rotational barriers using Dynamic NMR.
-
Sample Preparation: Dissolve a precise concentration of the tetrafluorinated ligand in a high-boiling deuterated solvent (e.g., toluene-d8, DMSO-d6) that is suitable for a wide temperature range.
-
Low-Temperature Spectrum (Slow Exchange): Cool the sample inside the NMR spectrometer until the rotation is slow on the NMR timescale. At this point, magnetically non-equivalent nuclei in the different conformers will appear as separate, sharp peaks[11]. For a biaryl system, ortho-fluorine atoms might give distinct signals.
-
Variable Temperature Acquisition: Gradually increase the temperature in controlled increments (e.g., 5-10 K steps). Acquire a spectrum at each temperature. As the temperature rises, the rate of rotation increases, causing the distinct peaks to broaden[12].
-
Identify Coalescence Temperature (Tc): Continue increasing the temperature until the two broadening peaks merge into a single, broad peak. This temperature is the coalescence temperature (Tc)[12].
-
High-Temperature Spectrum (Fast Exchange): Further increase the temperature until the merged peak becomes a single, sharp, time-averaged signal, indicating fast exchange.
-
Calculation of the Barrier (ΔG‡): The Gibbs free energy of activation (the rotational barrier) can be calculated from the coalescence temperature (Tc) and the frequency difference between the two exchanging signals (Δν) at the slow-exchange limit, using a simplified form of the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant and k (the rate constant at Tc) is calculated as k = π * Δν / √2 .
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT provides a powerful in-silico method to model the rotational energy profile and corroborate experimental findings[13][14].
Caption: Conceptual workflow for calculating rotational barriers using DFT.
-
Ground State Optimization: Build the initial structure of the molecule. Perform a geometry optimization to find the lowest energy conformation (the ground state). A functional like B3LYP with a triple-zeta basis set such as 6-311+G* is a common starting point[2][3].
-
Potential Energy Surface (PES) Scan: Constrain the dihedral angle of the bond of interest and perform a series of geometry optimizations at fixed increments (e.g., every 10-15 degrees) through a full 360° rotation. This maps out the energy profile of the rotation.
-
Transition State Identification: Identify the highest energy structure from the PES scan. This structure serves as an excellent initial guess for the transition state.
-
Transition State Optimization: Perform a true transition state optimization calculation (e.g., using the Berny algorithm). This locates the exact saddle point on the energy surface.
-
Frequency Calculation: Conduct frequency calculations for both the optimized ground state and transition state structures. A true ground state will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the rotational motion along the bond axis[14][15].
-
Calculate the Barrier: The electronic energy barrier (ΔE‡) is the difference in energy between the transition state and the ground state. Thermal corrections (including zero-point energy and entropic contributions) are then added to calculate the Gibbs free energy of activation (ΔG‡), which is the most direct comparison to experimental D-NMR results[15].
Conclusion and Field Implications
The strategic introduction of tetrafluorination on an aromatic ring is a robust and predictable method for increasing ligand rotational energy barriers. This "gating" effect, arising from a combination of steric hindrance and electronic repulsion, allows medicinal chemists to lock ligands into specific, biologically active conformations. By using a synergistic approach of D-NMR for experimental validation and DFT for predictive modeling, researchers can rationally design molecules with fine-tuned conformational dynamics. This control is invaluable for optimizing drug-target residence time, improving selectivity, and ultimately developing safer and more effective therapeutics.
References
- Molecular dynamics studies by NMR spectroscopy.University of Crete.
-
Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education, 54(5), 258. [Link]
- NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.University of California, Davis, Department of Chemistry.
- Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics.
-
Shaabani, A., et al. (2008). Synthesis, dynamic 1H NMR and theoretical study of aryl-nitrogen single bond rotational energy barriers in highly substituted 4H-chromenes. ARKIVOC.[Link]
-
Stereoelectronic effect. Wikipedia.[Link]
-
Linclau, B., et al. (2016). The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate.[Link]
-
Robins, M. J., et al. (2001). The β-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides. The Journal of Organic Chemistry, 66(22), 7469-7477. [Link]
-
Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research.[Link]
-
Masson, E., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(15), 2453-2462. [Link]
-
Product Class 1: Fluoroalkanes. Science of Synthesis.[Link]
-
Robins, M. J., et al. (2002). The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides. The Journal of Organic Chemistry, 67(25), 9234-9239. [Link]
-
Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence. Journal of Chemical Information and Modeling, 59(12), 5166-5178. [Link]
-
Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 106(15), 3823-3827. [Link]
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 8(11), 4433-4448. [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1184-1193. [Link]
-
Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate.[Link]
-
Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. ResearchGate.[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 7. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. comporgchem.com [comporgchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. d-nb.info [d-nb.info]
- 11. chemistry.montana.edu [chemistry.montana.edu]
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- 13. biomedres.us [biomedres.us]
- 14. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Benchmarking thermal decomposition temperatures of fluorinated MOF pillars
Benchmarking Thermal Decomposition Temperatures of Fluorinated MOF Pillars
Executive Summary
The incorporation of fluorine into Metal-Organic Framework (MOF) pillars—whether through inorganic anions (e.g., SiF₆²⁻, TiF₆²⁻) or fluorinated organic linkers—dramatically alters the pore environment, enhancing CO₂ selectivity and hydrophobicity.[1] However, this functionalization introduces specific thermal stability trade-offs.
This guide benchmarks the thermal decomposition temperatures (
Comparative Analysis: Thermal Stability Benchmarks
The following table synthesizes thermal decomposition data derived from Thermogravimetric Analysis (TGA) under inert atmospheres (
| MOF System | Pillar Type | Metal Node | Stability Mechanism & Notes | |
| SIFSIX-3-Ni | Inorganic (SiF₆²⁻) | Ni(II) | ~280–300°C | Benchmark. Stability is limited by the Ni-Pyrazine bond. High hydrolytic stability compared to Zn analogs. |
| SIFSIX-3-Zn | Inorganic (SiF₆²⁻) | Zn(II) | ~200–220°C | Lower stability due to weaker Zn-N coordination bonds compared to Ni-N. |
| SIFSIX-3-Cu | Inorganic (SiF₆²⁻) | Cu(II) | ~230–250°C | Moderate thermal stability. Exceptional CO₂ affinity ( |
| TIFSIX-3-Ni | Inorganic (TiF₆²⁻) | Ni(II) | ~290–310°C | Comparable to SIFSIX-3-Ni. Heavier Ti atom slightly alters phonon modes but thermal limit remains dictated by the organic linker (pyrazine). |
| Zr-F₄-BDC | Organic (F₄-Terephthalate) | Zr(IV) | ~350–380°C | High Stability Node. However, |
| FMOF-1 | Organic (Fluorinated Triazole) | Ag(I) | ~300°C | Stability driven by Ag-N bonds. Fluorine lines the pores, creating superhydrophobicity, but does not act as a structural pillar in the same sense. |
Critical Insight: In "Pillared-Layer" MOFs (SIFSIX/TIFSIX), the fluorinated anion is the pillar. The thermal bottleneck is rarely the Si-F or Ti-F bond, but rather the organic linker (pyrazine) sublimation or the Metal-Nitrogen bond scission .
Mechanistic Drivers of Decomposition
Understanding why these materials decompose is vital for process design.
A. Inorganic Pillars (SIFSIX/TIFSIX)
These frameworks consist of 2D metal-organic grids pillared by inorganic anions.
-
Failure Mode: The decomposition is typically triggered by the breaking of the coordination bond between the metal node (Ni, Zn) and the neutral organic linker (pyrazine).
-
The "Fluorine Effect": The electronegative fluorine atoms on the pillar (SiF₆) draw electron density, creating a highly polarized pore surface. While this enhances CO₂ capture, it does not significantly weaken the pillar itself. However, the length of the pillar (Si vs Ti) affects the unit cell stress.
B. Fluorinated Organic Pillars
These use fluorinated benzene rings (e.g., tetrafluoroterephthalic acid) as struts.
-
Failure Mode: Decarboxylation.
-
The "Fluorine Effect": The strong electron-withdrawing nature of fluorine atoms on the benzene ring reduces the electron density of the C-C bond connecting the ring to the carboxylate group. This weakens the bond , lowering the activation energy for decarboxylation compared to non-fluorinated analogs (e.g., UiO-66 vs. UiO-66-F₄).
Visualizing the Stability Hierarchy
Figure 1: Mechanistic pathways leading to thermal decomposition in inorganic vs. organic fluorinated MOF pillars.
Experimental Protocol: Validating
To accurately benchmark these materials, a standard TGA run is insufficient due to the complexity of solvent removal in ultramicroporous materials. The following protocol ensures data integrity.
Protocol: TGA with Evolved Gas Analysis (TGA-MS)
Objective: Distinguish between solvent desorption (reversible) and ligand decomposition (irreversible).
-
Sample Preparation:
-
Activate the MOF sample (approx. 10-15 mg) under vacuum at 100°C for 12 hours prior to analysis to remove physisorbed water.
-
Why: Fluorinated pillars are hydrophilic/hydrophobic selective; residual water can create "pseudo-decomposition" mass loss signals.
-
-
Instrumentation Setup:
-
Equipment: TGA coupled with Mass Spectrometry (MS).
-
Crucible: Platinum or Alumina (inert).
-
Atmosphere: Flowing
(40-60 mL/min). Note: Air is used only if testing oxidative stability.
-
-
Heating Profile:
-
Step 1 (Equilibration): Hold at 30°C for 10 min.
-
Step 2 (Drying): Ramp 5°C/min to 120°C, hold for 30 min. (Confirm solvent removal).
-
Step 3 (Decomposition): Ramp 5°C/min to 600°C.
-
-
Data Analysis (The Self-Validating Step):
-
Monitor the MS signals for
(Water), (CO₂), and (HF) or organic fragments (e.g., Pyrazine ). -
Validation: If mass loss occurs without organic fragments in MS, it is solvent loss. If Pyrazine or CO₂ is detected,
has been reached.
-
Workflow Diagram
Figure 2: Decision logic for identifying true thermal decomposition temperatures using TGA-MS.
References
-
Nugent, P., et al. (2013). "Porous materials with optimal adsorption thermodynamics and kinetics for CO2 separation." Nature. Link
- Foundational paper establishing the SIFSIX-3-Zn/Ni family and their stability profiles.
-
Shekhah, O., et al. (2014). "Made-to-order metal-organic frameworks for trace carbon dioxide removal and air capture." Nature Communications. Link
- Provides specific thermal and hydrolytic stability d
-
Cadiau, A., et al. (2016).[2] "A metal-organic framework-based splitter for separating propylene from propane." Science. Link
- Introduces the NbOFFIVE and related fluorinated pillar stability d
-
Devic, T., & Serre, C. (2014). "High valence 3p and transition metal based MOFs." Chemical Society Reviews. Link
- Discusses the inductive effect of fluorination on carboxyl
-
Kumar, A., et al. (2024).[3] "Physicochemical Properties and Stability of TIFSIX-3-Ni for Direct Air Capture." Energy & Fuels. Link
- Recent benchmarking of TIFSIX-3-Ni thermal properties and he
Sources
Safety Operating Guide
Operational Safety Guide: Disposal of 4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED: 4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine (TFPPy) must be classified and disposed of strictly as HALOGENATED ORGANIC WASTE .
Under no circumstances should this compound be mixed with non-halogenated solvents or general organic trash. The presence of four fluorine atoms on the central phenyl ring fundamentally alters the incineration profile. Improper disposal in non-halogenated streams can lead to the release of Hydrogen Fluoride (HF) gas during standard combustion, damaging incinerator scrubbers and posing severe environmental toxicity risks.
Part 2: Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity and associated risks. This compound is frequently used as a ligand/linker in the synthesis of Metal-Organic Frameworks (MOFs).
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | 1,4-Bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene; TFPPy |
| Formula | C₁₆H₈F₄N₂ |
| Molecular Weight | 304.24 g/mol |
| Physical State | White to light-yellow solid powder |
| Solubility | Low in water; soluble in DMF, DMSO, CHCl₃ |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) ; Combustible |
| Waste Code | Halogenated Organic (RCRA considerations apply) |
Mechanism of Hazard (The "Why")
-
Fluorination Stability: The C-F bond is one of the strongest in organic chemistry. Complete destruction requires high-temperature incineration (>1100°C) with specific flue gas scrubbing to capture HF. Standard incinerators may fail to capture the fluoride emissions.
-
Pyridine Basicity: The pyridine nitrogen atoms are Lewis bases. Mixing this waste with strong acids (e.g., Nitric Acid waste streams) can result in exothermic neutralization and potential spattering.
Part 3: Disposal Decision Logic
The following workflow illustrates the critical decision points for disposing of TFPPy and its reaction mixtures.
Figure 1: Decision tree for segregating fluorinated pyridine waste streams. Note that even non-halogenated solvents containing significant TFPPy should default to the Halogenated stream to prevent HF release.
Part 4: Detailed Operational Protocols
Scenario A: Disposal of Solid Reagent (Excess/Expired)
Applicable for: Pure TFPPy powder, failed solid-state reactions, or spill cleanup residues.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a particulate respirator (N95/P100) if dust generation is likely.
-
Containment:
-
Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Do not sweep dust into the general trash.
-
-
Labeling:
-
Disposal: Place the container into the laboratory's dedicated "Solid Hazardous Waste" drum.
Scenario B: Disposal of Liquid Waste (Mother Liquors)
Applicable for: Reaction mixtures (often DMF, Ethanol, or Chloroform) containing TFPPy.
-
Segregation Rule: Because TFPPy contains fluorine, the entire liquid mixture must be treated as Halogenated Waste , even if the primary solvent is non-halogenated (like Ethanol).
-
Reasoning: If you pour a TFPPy/Ethanol mixture into the "Non-Halogenated" drum (which is often sent for fuel blending or standard incineration), the fluorine content may violate the facility's waste acceptance criteria.
-
-
pH Check:
-
Check pH with a dipstick. If the solution is highly acidic (pH < 4) or basic (pH > 10), adjust to neutral (pH 6-8) to prevent corrosion of the waste drum.
-
Caution: TFPPy is a pyridine derivative (basic). Avoid mixing with acidic waste streams to prevent heat generation.
-
-
Transfer:
-
Pour into the "Halogenated Organic Solvents" carboy (usually the red or yellow safety can).
-
Record the volume and constituent ("Fluorinated Pyridine Ligand") on the waste log.
-
Scenario C: Contaminated Glassware
-
Rinse: Triple rinse the glassware with a small amount of Acetone or Chloroform.
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (See Scenario B).
-
Cleaning: Once triple-rinsed, the glassware can be washed with standard detergent and water.
Part 5: Emergency Procedures
In Case of Spillage (Solid):
-
Evacuate the immediate area if dust is airborne.
-
Dampen the spill slightly with a wet paper towel (to prevent dust dispersion) or use a HEPA-filtered vacuum.
-
Scoop material into a waste bag.
-
Clean the surface with soap and water; dispose of cleaning materials as solid hazardous waste.
In Case of Exposure:
-
Skin: Wash with soap and water for 15 minutes. Pyridines can absorb through skin; monitor for irritation.
-
Eyes: Rinse immediately at an eyewash station for 15 minutes.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2,3,5,6-Tetrafluoro-1,4-phenylenediamine (Precursor/Analog).Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
PubChem. (2025).[4] Compound Summary: 4,4'-(1,4-Phenylene)dipyridine (Structural Analog). National Library of Medicine. Link
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
